2-(Boc-amino)-4-(hydroxymethyl)pyridine
Description
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-8(7-14)4-5-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIMVFCGNYLUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631035 | |
| Record name | tert-Butyl [4-(hydroxymethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304873-62-9 | |
| Record name | tert-Butyl [4-(hydroxymethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
Abstract
2-(Boc-amino)-4-(hydroxymethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure incorporates a synthetically versatile hydroxymethyl group and a protected amine on a pyridine scaffold, making it a key intermediate for creating complex molecular architectures with potential therapeutic applications, particularly in neuroscience. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis protocol starting from commercially available Methyl 2-aminopyridine-4-carboxylate. We will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step experimental procedures, and discuss key process optimization and safety considerations.
Introduction: The Significance of a Versatile Pyridine Building Block
Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals due to their ability to engage in various biological interactions. The specific compound, this compound, serves as a crucial precursor for synthesizing a range of biologically active molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers robust protection for the amino group under a wide range of reaction conditions, yet it can be removed under mild acidic conditions, allowing for subsequent functionalization.[3][4] The hydroxymethyl group at the 4-position provides a handle for further modifications, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution, enabling the construction of diverse compound libraries for screening.[2]
Retrosynthetic Analysis & Synthetic Strategy
The most direct and efficient synthesis of the target molecule originates from a commercially available, pre-functionalized pyridine ring. Our retrosynthetic approach identifies Methyl 2-aminopyridine-4-carboxylate as an ideal starting material.
The overall synthetic transformation can be visualized as a two-step process:
-
N-Protection: Introduction of the Boc protecting group onto the 2-amino group.
-
Ester Reduction: Selective reduction of the methyl ester at the 4-position to the corresponding primary alcohol.
This strategy is advantageous as it utilizes readily available starting materials and employs high-yielding, well-understood chemical reactions.
Synthetic Workflow Overview
The forward synthesis proceeds as outlined in the diagram below. The initial step involves the protection of the exocyclic amine, followed by the selective reduction of the ester moiety.
Caption: High-level overview of the synthetic pathway.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2-(Boc-amino)pyridine-4-carboxylate
This step involves the protection of the primary amino group of Methyl 2-aminopyridine-4-carboxylate using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).
Mechanism: The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. A base, such as triethylamine (TEA), is used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.[3] 4-Dimethylaminopyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the reaction.[5]
Caption: Simplified mechanism for Boc protection of an amine.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Methyl 2-aminopyridine-4-carboxylate | 152.15 | 5.00 | 32.86 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 7.88 | 36.15 | 1.1 |
| Triethylamine (TEA) | 101.19 | 4.58 mL | 32.86 | 1.0 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.20 | 1.64 | 0.05 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-aminopyridine-4-carboxylate (5.00 g, 32.86 mmol).
-
Dissolve the starting material in dichloromethane (100 mL).
-
To the stirred solution, add triethylamine (4.58 mL, 32.86 mmol) and 4-dimethylaminopyridine (0.20 g, 1.64 mmol).
-
Add di-tert-butyl dicarbonate (7.88 g, 36.15 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford Methyl 2-(Boc-amino)pyridine-4-carboxylate as a white solid.
Step 2: Synthesis of this compound
This step involves the selective reduction of the methyl ester to a primary alcohol using sodium borohydride (NaBH₄).
Mechanism: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes, ketones, and esters.[6] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ester. This process occurs twice, with the elimination of the methoxy group, to form the primary alcohol after an aqueous workup. Using a protic solvent like methanol helps to activate the ester carbonyl group towards nucleophilic attack.[7]
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Methyl 2-(Boc-amino)pyridine-4-carboxylate | 252.27 | 5.00 | 19.82 | 1.0 |
| Sodium borohydride (NaBH₄) | 37.83 | 1.50 | 39.64 | 2.0 |
| Tetrahydrofuran (THF) | - | 80 mL | - | - |
| Methanol (MeOH) | - | 20 mL | - | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add Methyl 2-(Boc-amino)pyridine-4-carboxylate (5.00 g, 19.82 mmol).
-
Dissolve the starting material in a mixture of THF (80 mL) and Methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.50 g, 39.64 mmol) in small portions, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of water (20 mL).
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound, this compound, typically as a white to off-white solid. Further purification via recrystallization or column chromatography may be performed if necessary.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment and successful reduction of the ester (disappearance of the -OCH₃ signal and appearance of -CH₂OH and -OH signals).
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (224.26 g/mol ).
-
Melting Point: To assess the purity of the solid product.
Safety & Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Sodium Borohydride (NaBH₄): Is a flammable solid and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions. Quench excess reagent carefully at low temperatures.
-
Triethylamine (TEA): Is a corrosive and flammable liquid with a strong odor. Handle with care.
Conclusion
The described two-step protocol provides a robust and scalable method for the synthesis of this compound. By starting with the corresponding methyl ester, the synthesis avoids the handling of more reactive carboxylic acids and employs a mild and selective reducing agent. This guide offers the necessary detail for researchers and drug development professionals to confidently produce this key synthetic intermediate for their discovery programs.
References
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Reaction of pyridine carboxylic esters with sodium borohydride. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]
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2-(Boc-amino)pyridine Manufacturer & Supplier in China. Pipzine Chemicals. Available at: [Link]
-
2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PubMed Central (PMC). Available at: [Link]
- CN102936220B - BOC protection method for aminopyridine. Google Patents.
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Facile reduction of carboxylic acids to alcohols by zinc borohydride. ACS Publications. Available at: [Link]
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Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. ResearchGate. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. YouTube. Available at: [Link]
- CN102936220A - BOC protection method for aminopyridine. Google Patents.
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2-Amino-4-pyridinecarboxylic acid. Oakwood Chemical. Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
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CAS 304873-62-9 | this compound. Hoffman Fine Chemicals. Available at: [Link]
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2-Aminopyridine-4-carboxylic acid. PubChem. Available at: [Link]
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Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry. Available at: [Link]
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Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. Available at: [Link]
- WO2012095691A1 - An improved process for producing aminopyridines. Google Patents.
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(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]
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An In-depth Technical Guide to 2-(Boc-amino)-4-(hydroxymethyl)pyridine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its place in a significant number of FDA-approved drugs.[1] Within this privileged class of heterocycles, 2-(Boc-amino)-4-(hydroxymethyl)pyridine (also known as tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate) has emerged as a highly valuable and versatile building block. Its strategic placement of a protected amine and a reactive hydroxymethyl group on the pyridine ring allows for sequential and site-selective modifications, making it an indispensable tool in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties: A Foundation for Synthetic Utility
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 304873-62-9 | [2] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [2] |
| Molecular Weight | 224.26 g/mol | [2] |
| Appearance | White to off-white solid | Generic Vendor Data |
| Melting Point | 137-138 °C | Generic Vendor Data |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. | General Chemical Knowledge |
| Storage | Store at room temperature in a dry, well-ventilated place. | [3] |
The presence of the bulky tert-butoxycarbonyl (Boc) protecting group significantly influences the molecule's solubility and crystallinity, often facilitating its purification by crystallization or chromatography.
Synthesis and Purification: A Practical Approach
The most common and practical synthesis of this compound involves the selective protection of the amino group of the commercially available 2-amino-4-(hydroxymethyl)pyridine. The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: Boc Protection of 2-amino-4-(hydroxymethyl)pyridine
This protocol is a generalized procedure based on standard Boc protection methodologies for aminopyridines.
Reaction Scheme:
A generalized workflow for the synthesis of this compound.
Materials:
-
2-amino-4-(hydroxymethyl)pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DCM or THF.
-
Addition of Reagents: Add triethylamine (1.2 eq) and a catalytic amount of DMAP. To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound as a white solid.
Causality Behind Experimental Choices:
-
The use of a base like triethylamine is crucial to neutralize the carboxylic acid byproduct formed from the Boc anhydride, driving the reaction to completion. DMAP is often used as a nucleophilic catalyst to accelerate the reaction.
-
Anhydrous solvents are used to prevent the hydrolysis of the Boc anhydride.
-
The aqueous work-up is designed to remove the base, any unreacted Boc anhydride (which hydrolyzes), and other water-soluble impurities.
Spectroscopic Characterization: The Fingerprint of a Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR:
-
Boc Group: A characteristic singlet peak around δ 1.5 ppm, integrating to 9 protons.
-
Hydroxymethyl Group: A singlet or doublet around δ 4.6 ppm for the CH₂ protons and a broad singlet for the OH proton (which can exchange with D₂O).
-
Pyridine Ring Protons: Three aromatic protons in the region of δ 7.0-8.5 ppm, with their specific chemical shifts and coupling patterns depending on the electronic environment. The proton at position 6 (adjacent to the nitrogen) is typically the most downfield.
¹³C NMR:
-
Boc Group: A quaternary carbon around δ 80 ppm and the methyl carbons around δ 28 ppm.
-
Carbonyl Carbon: A peak in the region of δ 150-155 ppm.
-
Hydroxymethyl Carbon: A peak around δ 63 ppm.
-
Pyridine Ring Carbons: Five distinct peaks in the aromatic region (δ 110-160 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the amine N-H bond.
-
O-H Stretch: A broad peak in the region of 3200-3500 cm⁻¹ for the alcohol O-H group.
-
C-H Stretches: Peaks just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ characteristic of the carbamate carbonyl group.
-
C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 225.12.
Reactivity and Synthetic Applications: A Gateway to Molecular Diversity
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.
Key reaction pathways for this compound.
Reactions at the Amino Group (Post-Deprotection)
The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to unmask the highly nucleophilic 2-amino group. This allows for a wide range of subsequent transformations, including:
-
Acylation: Formation of amides by reaction with acyl chlorides or carboxylic acids (using coupling agents).
-
Sulfonylation: Formation of sulfonamides.
-
Alkylation: Introduction of alkyl or aryl groups.
-
Cross-Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions to form C-N bonds.
Reactions at the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group can undergo various transformations:
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, providing a handle for further functionalization.
-
Conversion to a Leaving Group: Transformation into a halide (e.g., using SOCl₂ or PBr₃) or a sulfonate ester (e.g., mesylate or tosylate) to facilitate nucleophilic substitution reactions.
-
Etherification: Formation of ethers via Williamson ether synthesis.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules. For instance, the hydroxymethyl group can be modified first, followed by deprotection and functionalization of the amino group, or vice versa, providing significant synthetic flexibility.
Application in Drug Discovery: A Focus on Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core often serves as a scaffold that can be elaborated to interact with the ATP-binding site of kinases.
The 2-amino group, once deprotected, can act as a key hydrogen bond donor, mimicking the adenine portion of ATP. The 4-position, functionalized from the hydroxymethyl group, can be extended to access other regions of the kinase active site, thereby enhancing potency and selectivity. Numerous patents and research articles describe the use of this or closely related building blocks in the synthesis of inhibitors for a variety of kinases, including but not limited to, p38 kinase, protein kinase B/Akt, and polo-like kinase 4 (PLK4).[1]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion: A Cornerstone for Future Innovations
This compound is a testament to the power of strategic molecular design. Its combination of a stable protecting group and a versatile functional handle on a privileged heterocyclic scaffold makes it an invaluable asset for medicinal chemists. As the quest for more selective and potent therapeutics continues, the demand for such well-designed building blocks will undoubtedly grow, solidifying the role of this compound as a cornerstone for future innovations in drug discovery.
References
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- Organic Syntheses. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Organic Syntheses. Accessed January 11, 2026.
- Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses. Accessed January 11, 2026.
- Life Chemicals. Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals. Published October 12, 2021.
- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.
- ResearchGate. 2, 4-disubstituted pyrimidines useful as kinase inhibitors | Request PDF.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. Accessed January 11, 2026.
- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Accessed January 11, 2026.
- PubChemLite. Tert-butyl n-[(4-hydroxypyridin-2-yl)methyl]carbamate (C11H16N2O3). PubChemLite. Accessed January 11, 2026.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 11, 2026.
- PubChemLite. Tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate (C11H16N2O3). PubChemLite. Accessed January 11, 2026.
- Capot Chemical Co., Ltd. Specifications of this compound. Capot Chemical Co., Ltd. Accessed January 11, 2026.
- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- PubMed. tert-Butyl N-(4-methyl-2-pyrid-yl)
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- Google Patents. Heterocyclic modulators of pkb.
- PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429. PubChem. Accessed January 11, 2026.
- Benchchem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem. Accessed January 11, 2026.
- National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. Accessed January 11, 2026.
- PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Accessed January 11, 2026.
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A Senior Application Scientist's Guide to 2-(Boc-amino)-4-(hydroxymethyl)pyridine: Synthesis, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, serving as the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an invaluable component in the design of therapeutic agents.[3] Within this class of compounds, bifunctional building blocks that allow for controlled, sequential modification are of paramount importance. 2-(Boc-amino)-4-(hydroxymethyl)pyridine is one such key intermediate, offering chemists two distinct reactive sites for elaboration into more complex molecular architectures.
This guide provides an in-depth technical overview of this compound, also known as tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate. We will delve into its fundamental properties, provide a field-proven protocol for its synthesis and characterization, and explore its strategic application in drug discovery programs. The methodologies described herein are designed to be self-validating, ensuring both reproducibility and the highest standards of scientific integrity.
Core Physicochemical and Structural Properties
The utility of this compound stems directly from its hybrid structure. The pyridine ring provides the foundational pharmacophore. The tert-butoxycarbonyl (Boc) protecting group on the C2-amino function offers a stable, yet readily cleavable, masking group, allowing the amine's nucleophilicity to be revealed at a strategic point in a synthetic sequence. Concurrently, the C4-hydroxymethyl group serves as a versatile synthetic handle for introducing a wide range of functionalities via oxidation, substitution, or coupling reactions.
A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 224.26 g/mol | [4] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [4] |
| CAS Number | 304873-62-9 | [4] |
| Appearance | Typically a white to off-white solid | N/A |
| Synonyms | tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate | N/A |
Synthesis and Purification: A Validated Protocol
The most direct and reliable synthesis of the title compound involves the selective N-protection of the commercially available starting material, (2-aminopyridin-4-yl)methanol. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is deliberate; it is highly effective, and the primary byproduct, tert-butanol, along with carbon dioxide, are volatile and easily removed.
Causality Behind Experimental Choices:
-
Solvent: An aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is chosen to prevent competition with the amine nucleophile and to ensure solubility of the starting materials.
-
Base: A non-nucleophilic base, typically Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP), is employed. Its role is to scavenge the acidic proton generated during the carbamate formation, driving the reaction to completion. DMAP can also act as a nucleophilic catalyst, accelerating the reaction.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure the reaction proceeds to completion without thermal degradation of the product.
-
Purification: The polarity difference between the Boc-protected product and the unreacted starting amine is significant enough to allow for efficient purification via silica gel column chromatography. The hydroxymethyl group imparts sufficient polarity to the product, distinguishing it from non-polar byproducts.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Setup: To a round-bottom flask charged with (2-aminopyridin-4-yl)methanol (1.0 eq), add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Addition of Base: Add Triethylamine (TEA) (1.5 eq) to the stirred suspension. If solubility is an issue, a co-solvent like THF can be used.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 eq), either as a solid or dissolved in a small amount of DCM, dropwise to the cooled mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure title compound.
Characterization and Quality Control
Unambiguous structural confirmation is critical. The primary techniques for validating the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:
-
A large singlet around δ 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.
-
A singlet or doublet around δ 4.6 ppm, integrating to 2 protons, for the benzylic protons of the hydroxymethyl group (-CH₂OH).
-
A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable.
-
A broad singlet for the carbamate N-H proton, also D₂O exchangeable.
-
Distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The substitution pattern will give rise to a characteristic splitting pattern.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 11 unique carbon atoms, including the characteristic carbonyl of the Boc group (~153 ppm) and the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 225.12, confirming the molecular weight.
This analytical trifecta—¹H NMR, ¹³C NMR, and MS—forms a self-validating system. The successful synthesis protocol is confirmed only when the data from all three techniques are consistent with the target structure.
Strategic Applications in Drug Discovery
The value of this compound lies in its capacity as a versatile synthon for building libraries of drug-like molecules. Its bifunctional nature allows for orthogonal chemical strategies. The pyridine core is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the enzyme's ATP-binding pocket.[5][6][7]
Example Application: Synthesis of Kinase Inhibitors
This building block is an ideal precursor for synthesizing substituted aminopyridines, a class of compounds known to exhibit potent kinase inhibitory activity.[8]
-
Modification of the Hydroxymethyl Group: The -CH₂OH group can be oxidized to an aldehyde, which can then undergo reductive amination or Wittig reactions. Alternatively, it can be converted to a leaving group (e.g., a tosylate or mesylate) for nucleophilic displacement to introduce diverse side chains.
-
Deprotection and Amine Functionalization: The Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid in DCM). The resulting free amine at the C2 position can then be acylated, alkylated, or used in coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce another point of diversity.
Caption: Strategic use of the title compound as a key intermediate in library synthesis.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids.
-
Toxicity: While specific toxicity data is limited, compounds of this class should be treated as potentially harmful if inhaled, ingested, or absorbed through the skin.
Conclusion
This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its well-defined structure, featuring orthogonally reactive functional groups, provides a reliable and versatile platform for the synthesis of complex, biologically active molecules, particularly within the crucial domain of kinase inhibitors. The robust synthetic and analytical protocols detailed in this guide offer researchers a validated pathway to harnessing the full potential of this valuable building block, ensuring both efficiency and integrity in their scientific pursuits.
References
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Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. [1]
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Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1045. [2]
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Yadav, G., & Singh, P. P. (2021). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 17, 2236–2301. [3]
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Hoffman Fine Chemicals. (n.d.). This compound. [4]
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Cai, Z., et al. (2012). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 22(15), 5030-5034. [5]
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ResearchGate. (n.d.). 2, 4-disubstituted pyrimidines useful as kinase inhibitors. [6]
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Cheng, C., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. [8]
-
Showalter, H. D., et al. (2018). Design, synthesis and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [7]
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Navigating the Spectroscopic Landscape of 2-(Boc-amino)-4-(hydroxymethyl)pyridine: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, pyridine scaffolds represent a cornerstone of medicinal chemistry, prized for their presence in a multitude of biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. "2-(Boc-amino)-4-(hydroxymethyl)pyridine" (tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]carbamate) is a key building block in this arena. Its bifunctional nature, featuring a protected amine and a reactive hydroxymethyl group, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents.
Molecular Structure and Predicted NMR Analysis
The structural integrity and purity of synthetic intermediates are paramount in drug development. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. Below, we delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational dataset for its characterization.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a comprehensive, albeit predicted, NMR spectral analysis of the key pharmaceutical intermediate this compound. The detailed interpretation of the predicted ¹H and ¹³C NMR data, grounded in fundamental spectroscopic principles and comparison with analogous structures, offers a valuable resource for researchers in the field. The inclusion of a standardized experimental protocol further enhances the utility of this guide, promoting the acquisition of high-quality, reliable data. As the synthesis and application of novel pyridine derivatives continue to expand, a thorough understanding of their spectroscopic characterization remains an indispensable component of successful drug discovery and development endeavors.
References
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Hoffman Fine Chemicals. This compound. [Link]
-
PubChem. tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]carbamate. [Link]
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Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
ResearchGate. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the structural elucidation of novel compounds is a critical step. Among the arsenal of analytical techniques, Infrared (IR) spectroscopy remains a powerful, non-destructive method for identifying functional groups within a molecule. This guide provides a detailed technical analysis of the IR spectrum of 2-(Boc-amino)-4-(hydroxymethyl)pyridine, a substituted pyridine derivative of significant interest in medicinal chemistry. We will delve into the characteristic vibrational frequencies, the logic behind spectral interpretation, and a robust protocol for obtaining high-quality data.
Fundamental Principles: The Vibrational Language of Molecules
Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, which are characteristic of the types of bonds and the overall molecular structure. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular fingerprint. For a complex molecule like this compound, the spectrum is a superposition of the vibrational modes of its constituent functional groups: the Boc-amino group, the hydroxymethyl group, and the pyridine ring.
Deconstructing the Spectrum: A Functional Group Analysis
A thorough interpretation of the IR spectrum of this compound requires a systematic examination of the expected absorption bands for each of its key structural components.
The Boc-Amino Group: A Tale of Two Carbonyls and an N-H Bond
The tert-butyloxycarbonyl (Boc) protecting group is a staple in organic synthesis, and its IR signature is well-defined.[1] The key vibrational modes to anticipate are:
-
N-H Stretching: The N-H bond of the secondary amine within the Boc-carbamate will exhibit a stretching vibration typically in the range of 3400-3250 cm⁻¹ .[2][3] This peak is often sharp and of medium intensity, distinguishing it from the broader O-H stretch of an alcohol.
-
C=O Stretching: The carbonyl group of the carbamate is a strong IR absorber. Its stretching vibration is expected to appear in the region of 1725-1700 cm⁻¹ . The exact position can be influenced by hydrogen bonding and the electronic environment.
-
C-N Stretching: The stretching of the C-N bond in the carbamate will likely produce a band in the 1335-1250 cm⁻¹ region for this aromatic amine derivative.[2]
The Hydroxymethyl Group: The Signature of an Alcohol
The presence of the hydroxymethyl substituent introduces the characteristic vibrational modes of a primary alcohol.
-
O-H Stretching: A broad and intense absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching of the O-H bond.[4] This broadening is a result of intermolecular hydrogen bonding.
-
C-O Stretching: The stretching vibration of the C-O single bond in the primary alcohol will give rise to a strong band in the 1050-1000 cm⁻¹ range.
The Pyridine Ring: Aromatic Vibrations
The pyridine ring, an aromatic heterocycle, has a complex set of vibrational modes that contribute to the fingerprint region of the spectrum.
-
C-H Aromatic Stretching: Look for weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5][6][7]
-
C=C and C=N Ring Stretching: A series of sharp, medium-intensity bands are characteristic of the pyridine ring and are expected in the 1650-1400 cm⁻¹ region.[5][6] These are often referred to as quadrant and semicircle stretching vibrations.
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-650 cm⁻¹ region arise from the out-of-plane bending of the C-H bonds on the pyridine ring. The exact positions of these bands can provide information about the substitution pattern of the ring.
Summarizing the Vibrational Landscape
The following table provides a consolidated overview of the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Boc-Amino | N-H Stretch | 3400-3250 | Medium, Sharp |
| C=O Stretch (Carbamate) | 1725-1700 | Strong | |
| C-N Stretch | 1335-1250 | Medium | |
| Hydroxymethyl | O-H Stretch | 3600-3200 | Strong, Broad |
| C-O Stretch | 1050-1000 | Strong | |
| Pyridine Ring | Aromatic C-H Stretch | 3100-3000 | Weak to Medium |
| C=C and C=N Ring Stretch | 1650-1400 | Medium, Sharp (multiple bands) | |
| C-H Out-of-Plane Bend | 900-650 | Strong |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The choice of sampling technique is paramount for obtaining a clean and interpretable IR spectrum. For a solid compound like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly recommended and convenient method.[8][9]
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol or ethanol, and wipe dry with a lint-free tissue.
-
Background Spectrum Acquisition: With the clean and empty ATR accessory in place, acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.[10]
-
Applying Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[11] Optimal contact is crucial for a strong signal.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal as described in step 2.
Diagram of the ATR-FTIR Experimental Workflow
ATR-FTIR Experimental Workflow
Conclusion: A Powerful Tool for Structural Verification
Infrared spectroscopy provides an invaluable and rapid method for the structural verification of this compound. By understanding the characteristic vibrational frequencies of the Boc-amino, hydroxymethyl, and pyridine functionalities, researchers can confidently interpret the resulting spectrum. The implementation of a standardized experimental protocol, such as the ATR-FTIR method outlined, ensures the acquisition of high-quality, reproducible data, which is essential for advancing drug discovery and development programs.
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
- Szafran, M. (1962). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii, 36, 619-622.
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Madhusudanan, B., Mathew, A. T., Akshaya, K. B., & Hegde, G. (2021). FTIR spectrum for Pyridine. ResearchGate. Retrieved from [Link]
-
St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
-
Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–463. [Link]
-
Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(10), 2352-2363. [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]
-
Madhusudanan, B., Mathew, A. T., Akshaya, K. B., & Hegde, G. (2021). FTIR spectra of (a) 4-(hydroxymethyl) pyridine and (b) 4-formyl pyridine. ResearchGate. Retrieved from [Link]
-
Cárdenas, R., & de la Cruz, C. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815–2839. [Link]
-
ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 4,5-di(hydroxymethyl)-3-mercapto-2-methyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Csendes, Z., Lajter, I., Bugris, V., & Palinko, I. (2010). The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B) Boc-His-OHCo-Boc-Tyr-OH, (C) the pristine Boc-His-OH and (D) the pristine Boc-Tyr-OH. ResearchGate. Retrieved from [Link]
-
LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Chemistry LibreTexts. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). Product Specifications: this compound. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyridinamine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Jain, S. C., & Rivest, R. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 22, 117-119.
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Hoffman Fine Chemicals. (n.d.). CAS 304873-62-9 | this compound. Retrieved from [Link]
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical and chemical synthesis, understanding the solubility of key intermediates is paramount to process development, reaction optimization, and formulation. This guide provides an in-depth analysis of the solubility of 2-(Boc-amino)-4-(hydroxymethyl)pyridine (CAS No: 304873-62-9), a pivotal building block in medicinal chemistry. While quantitative solubility data remains proprietary to individual research endeavors, this document synthesizes the foundational chemical principles governing its solubility, offers qualitative solubility profiles based on analogous structures, and provides robust, step-by-step protocols for researchers to determine precise solubility parameters in their own laboratory settings.
Introduction to this compound
This compound, also known as tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate, is a bifunctional molecule of significant interest in organic synthesis.[1][2] Its structure incorporates a pyridine ring, a common scaffold in pharmacologically active compounds, functionalized with a Boc-protected amine and a primary alcohol. The tert-butoxycarbonyl (Boc) protecting group is instrumental in multi-step syntheses, masking the reactivity of the amine to allow for selective transformations at other sites of the molecule.[3] The hydroxymethyl group provides a handle for further functionalization, making this compound a versatile intermediate in the synthesis of complex target molecules.
Key Physical Properties:
-
Molecular Formula: C₁₁H₁₆N₂O₃[1]
-
Molecular Weight: 224.26 g/mol [1]
-
Appearance: Typically a white to off-white solid.
-
Melting Point: 137-138 °C
The Science of Solubility: A Molecular Perspective
The solubility of a compound is dictated by the interplay of its molecular structure and the physicochemical properties of the solvent. For this compound, three key features govern its behavior in different solvent systems:
-
The Boc Protecting Group: The bulky and nonpolar tert-butyl group of the Boc moiety significantly increases the lipophilicity of the molecule. This feature generally promotes solubility in nonpolar and moderately polar aprotic organic solvents.
-
The Carbamate and Hydroxymethyl Groups: The carbamate linkage and the hydroxymethyl group are polar and capable of acting as hydrogen bond donors and acceptors. These functionalities enhance solubility in polar protic and aprotic solvents.
-
The Pyridine Ring: The pyridine ring itself is a polar aromatic system. The nitrogen atom in the ring is a hydrogen bond acceptor, contributing to the molecule's affinity for polar solvents.
The combination of these features results in a molecule with a balanced polarity, suggesting broad solubility in a range of common organic solvents, and limited solubility in highly nonpolar solvents or water. A structurally similar compound, tert-butyl 3-(hydroxymethyl)pyridin-4-ylcarbamate, is noted to be almost insoluble in water at room temperature but soluble in organic solvents like methanol, ethanol, and chloroform.[4]
Qualitative Solubility Profile
Based on the structural analysis and data from analogous compounds, a qualitative solubility profile for this compound can be predicted. This information is crucial for initial solvent screening for reactions, purification, and analytical method development.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Soluble | Hydrogen bonding with the hydroxyl and carbamate groups. |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Strong dipole-dipole interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Favorable interactions with the Boc group and the overall molecular structure. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Soluble | Moderate polarity and ability to accept hydrogen bonds. |
| Esters | Ethyl Acetate | Moderately Soluble to Soluble | Moderate polarity and hydrogen bond accepting capability. |
| Aromatic | Toluene | Sparingly Soluble | Limited polarity. |
| Nonpolar | Hexanes, Heptane | Insoluble to Sparingly Soluble | Dominated by nonpolar interactions, which are less favorable for this molecule. |
| Aqueous | Water | Sparingly Soluble to Insoluble | The lipophilic Boc group limits solubility despite the presence of polar functional groups. |
Experimental Determination of Solubility
For many applications in drug development and process chemistry, a precise, quantitative understanding of solubility is essential. The following protocols provide standardized methods for determining both qualitative and quantitative solubility.
Qualitative "Vial Test" Protocol
This rapid method is ideal for initial solvent screening.
Objective: To quickly assess if the compound is soluble, sparingly soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents
-
Small vials (e.g., 2 mL)
-
Spatula
-
Vortex mixer
Procedure:
-
Weigh approximately 10 mg of this compound into a small vial.
-
Add 1 mL of the chosen solvent to the vial.
-
Cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the vial against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: Some solid remains undissolved, or the solution is hazy.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Record your observations for each solvent tested.
Quantitative Gravimetric Protocol
This method provides a precise measurement of solubility at a given temperature.
Objective: To determine the solubility of the compound in a specific solvent in terms of mass per unit volume (e.g., mg/mL).
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or other sealable containers
-
Analytical balance
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Workflow for Quantitative Solubility Determination:
Caption: Workflow for quantitative solubility determination.
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is necessary to ensure a saturated solution.
-
Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Allow the vial to stand at the same temperature until the undissolved solid has settled.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL) using a volumetric pipette or a syringe fitted with a filter to avoid transferring any solid particles.
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporation dish or vial.
-
Evaporate the solvent completely. A vacuum oven at a temperature below the compound's decomposition point is recommended to ensure complete removal of the solvent without degrading the sample.
-
Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.
-
The mass of the dissolved solid is the final weight of the dish minus the initial tare weight.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of dissolved solid (mg)) / (Volume of supernatant (mL))
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of contact, rinse the affected area with plenty of water.[6] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[5][6][7]
Conclusion
This compound is a versatile building block with a favorable solubility profile in a wide array of common organic solvents, attributed to its balanced molecular structure containing both lipophilic and polar functional groups. While this guide provides a strong predictive framework and qualitative assessment, it is imperative for researchers to perform quantitative solubility studies, such as the gravimetric method detailed herein, to obtain the precise data required for robust process development and successful synthetic outcomes.
References
-
Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 304873-62-9 | this compound. Retrieved from [Link]
-
ChemBK. (2024, April 9). TERT-BUTYL 3-(HYDROXYMETHYL)PYRIDIN-4-YLCARBAMATE. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2021, October 7). SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
-
Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]
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stability and storage of "2-(Boc-amino)-4-(hydroxymethyl)pyridine"
An In-depth Technical Guide to the Stability and Storage of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
Abstract
This compound, a key bifunctional building block in medicinal chemistry and organic synthesis, possesses a stability profile governed by its constituent functional groups: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the photosensitive pyridine core. This technical guide provides a comprehensive analysis of the chemical stability of this compound under various environmental conditions, including temperature, pH, and light. We delineate the primary degradation pathways, with a focus on acid-catalyzed deprotection of the Boc group. Based on this analysis, we establish detailed, field-proven protocols for optimal short-term and long-term storage, as well as safe handling procedures. Furthermore, this guide furnishes validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the routine assessment of purity and stability, ensuring the integrity of the material for research and drug development applications.
Introduction
This compound, also known by its systematic name tert-butyl 4-(hydroxymethyl)pyridin-2-ylcarbamate, is a valuable heterocyclic intermediate.[1] Its structure uniquely combines a nucleophilic amino group protected by a Boc moiety, a reactive primary alcohol (hydroxymethyl group), and a pyridine ring, making it a versatile precursor for the synthesis of complex pharmaceutical agents and novel chemical entities. The CAS number for this compound is 304873-62-9, with a molecular formula of C₁₁H₁₆N₂O₃ and a molecular weight of 224.26 g/mol .[1]
The integrity of such a reagent is paramount; the presence of degradants can lead to unpredictable reaction outcomes, the formation of complex impurity profiles, and ultimately, the failure of synthetic campaigns. Understanding the inherent stability of this compound and the external factors that can induce its degradation is therefore critical for any scientist utilizing it. This guide aims to provide researchers, chemists, and drug development professionals with the authoritative knowledge required to store, handle, and monitor this compound effectively, thereby safeguarding experimental reproducibility and the quality of synthesized materials.
Chemical Structure and Intrinsic Stability
The stability of this compound is a direct consequence of the interplay between its three key functional domains.
Caption: Key functional groups of the molecule.
2.1 The Boc-Protecting Group The tert-butyloxycarbonyl (Boc) group is an essential feature, masking the reactivity of the primary amine on the pyridine ring.[2] Its widespread use is due to its remarkable stability under a broad range of conditions, including exposure to bases, nucleophiles, and reductive environments like catalytic hydrogenation.[2][3] However, the defining characteristic of the Boc group is its lability under acidic conditions.[4][5] This susceptibility to acid-catalyzed cleavage is the most significant intrinsic instability of the molecule.
2.2 The Pyridine Core The pyridine ring is an aromatic heterocycle. While generally stable, aromatic nitrogen heterocycles are known to be susceptible to photochemical reactions.[6] Exposure to ultraviolet (UV) light can induce transformations, potentially leading to photoreduction, photohydration, or other complex rearrangements.[6][7][8]
2.3 The Hydroxymethyl Substituent The primary alcohol functionality (-CH₂OH) is a potential site for oxidation. While stable under inert conditions, exposure to oxidizing agents or certain catalytic conditions can convert it to the corresponding aldehyde or carboxylic acid, introducing critical impurities into the material.
Factors Influencing Degradation
The stability of this compound is not absolute and can be compromised by several environmental factors.
3.1 Thermal Stability The compound exhibits good thermal stability at ambient and moderately elevated temperatures (e.g., 37°C) provided the environment is not acidic.[9] However, at significantly high temperatures (e.g., >80-100°C), thermal energy can be sufficient to induce deprotection of the Boc group, a process that is accelerated in the presence of trace amounts of water or acid.[10][11]
3.2 Hydrolytic Stability (pH)
-
Acidic Conditions (pH < 5): This is the most critical factor leading to degradation. The Boc group is rapidly cleaved under acidic conditions, even with mild acids.[2] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then forms isobutylene. The resulting carbamic acid readily decarboxylates to yield the free amine, 2-amino-4-(hydroxymethyl)pyridine.[5]
Caption: Acid-catalyzed degradation pathway.
-
Neutral Conditions (pH ≈ 7): The compound is generally stable at neutral pH.
-
Basic Conditions (pH > 8): The Boc group is highly resistant to base-catalyzed hydrolysis.[2][3] This stability is attributed to the steric hindrance from the bulky tert-butyl group, which prevents nucleophilic attack by hydroxide ions at the carbonyl center.[12] Therefore, the compound is considered stable in basic solutions at ambient temperatures.
3.3 Photostability The pyridine ring can absorb UV light, leading to photochemical degradation.[8][13] While specific studies on this exact molecule are not prevalent, the general behavior of pyridine derivatives suggests that prolonged exposure to light, especially direct sunlight or other UV sources, should be avoided to prevent the formation of photoproducts.[6]
3.4 Oxidative Stability The molecule is susceptible to oxidation, primarily at the hydroxymethyl group and potentially at the electron-rich pyridine ring. Contact with strong oxidizing agents should be strictly avoided. The potential for air oxidation over long periods, while likely slow, also warrants consideration, making storage under an inert atmosphere ideal.
Table 1: Summary of Stability Profile
| Condition | Stability Level | Primary Degradation Pathway | Recommendation |
| Strong Acid (pH < 4) | Very Low | Rapid Boc deprotection | AVOID |
| Mild Acid (pH 4-6) | Low to Moderate | Slow Boc deprotection | Minimize exposure |
| Neutral (pH ≈ 7) | High | Minimal degradation | Suitable for short-term handling |
| Basic (pH > 8) | High | Stable | Suitable for specific reaction conditions |
| Elevated Temperature (>80°C) | Low | Thermal Boc deprotection | AVOID |
| UV Light Exposure | Moderate | Photodegradation of pyridine ring | Store in amber vials or in the dark |
| Oxidizing Agents | Very Low | Oxidation of hydroxymethyl group/ring | AVOID |
Recommended Storage and Handling Protocols
To ensure the long-term integrity and purity of this compound, adherence to proper storage and handling protocols is essential.
4.1 Short-Term Storage (In-Use, < 1 week) For material that is in active use, the following practices are recommended:
-
Container: Keep the compound in a tightly sealed vial to prevent moisture ingress.[14][15]
-
Environment: Store on the laboratory bench away from direct sunlight, strong light sources, and heat sources (e.g., heating mantles, ovens).[4]
-
Atmosphere: While not strictly necessary for short periods, purging the vial with an inert gas like nitrogen or argon after each use can minimize atmospheric moisture and oxygen exposure.
4.2 Long-Term Storage (> 1 week) For long-term archival, the following conditions are optimal:
-
Temperature: Store in a cool environment. Refrigeration at 2-8°C is highly recommended.
-
Light: The compound must be protected from light. Use amber glass vials or store containers in a dark, light-proof cabinet.[16]
-
Atmosphere: For maximum stability, store under an inert atmosphere (nitrogen or argon) to prevent slow oxidation and hydrolysis from atmospheric moisture.
-
Location: Store in a dry, well-ventilated area designated for chemical storage, away from incompatible materials, particularly acids and oxidizing agents.[4][14]
4.3 Handling Procedures Based on safety data for this and structurally related compounds, the following personal protective equipment (PPE) and handling guidelines should be followed:
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Personal Protective Equipment: Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]
-
Hygiene: Avoid breathing dust or fumes. Wash hands thoroughly after handling.[14][17]
Stability and Purity Assessment
Regularly assessing the purity of the compound is crucial, especially for material that has been stored for an extended period. HPLC and TLC are powerful and accessible methods for this purpose.[18][19]
5.1 Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC) This protocol describes a robust reverse-phase HPLC method for the quantitative determination of purity and the detection of the primary amine degradant.
-
Objective: To quantitatively determine the purity of this compound and separate it from its acid-induced degradant.
-
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 270 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The main peak corresponds to the intact this compound.
-
The primary degradation product, 2-amino-4-(hydroxymethyl)pyridine, will be significantly more polar and thus have a much shorter retention time.
-
Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Caption: Workflow for HPLC stability testing.
5.2 Protocol: Qualitative Monitoring by Thin-Layer Chromatography (TLC) TLC provides a rapid, cost-effective method for a qualitative check of purity.
-
Objective: To quickly visualize the presence of the more polar amine degradant.
-
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Mobile Phase: Ethyl Acetate / Hexanes (e.g., 1:1 v/v) or Dichloromethane / Methanol (e.g., 95:5 v/v)
-
Sample: 1 mg/mL solution in a volatile solvent like ethyl acetate or DCM.
-
Visualization: UV lamp (254 nm) and/or a potassium permanganate stain.
-
-
Procedure:
-
Pour the mobile phase into a TLC chamber and allow it to saturate.
-
Spot the sample solution onto the baseline of the TLC plate.
-
Develop the plate in the chamber until the solvent front is near the top.
-
Dry the plate and visualize under a UV lamp. The Boc-protected compound will be UV active.
-
The deprotected amine will appear as a distinct spot with a much lower Rf value (closer to the baseline) due to its increased polarity. A permanganate stain can also help visualize both spots.
-
Conclusion
This compound is a robust synthetic intermediate when its specific vulnerabilities are understood and managed. Its primary liability is the acid-catalyzed cleavage of the Boc protecting group, with secondary concerns related to photodegradation and oxidation. By implementing the recommended storage protocols—specifically, storing the compound in a cool, dry, and dark environment, preferably under an inert atmosphere—and adhering to safe handling practices, researchers can ensure its long-term stability and integrity. The routine use of analytical methods like HPLC and TLC further empowers scientists to verify purity before use, guaranteeing the reliability and reproducibility of their synthetic endeavors.
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A Technical Guide to the Commercial Availability and Application of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
This guide provides an in-depth analysis of the commercial landscape for 2-(Boc-amino)-4-(hydroxymethyl)pyridine, a critical building block for researchers in medicinal chemistry and drug discovery. Beyond a simple list of suppliers, this document offers a strategic framework for procurement, quality assessment, and synthetic application, ensuring that scientists can confidently and efficiently integrate this versatile reagent into their research pipelines.
Compound Profile and Strategic Importance
This compound (CAS No: 304873-62-9) is a bifunctional heterocyclic compound of significant interest in pharmaceutical development.[1][2] Its structure incorporates a pyridine core, a scaffold prevalent in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability.[3][4]
The molecule's utility is defined by its two orthogonal functional groups:
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the 2-amino position, preventing its participation in unwanted side reactions.[5] This directing group is stable under a wide range of conditions but can be selectively removed under acidic conditions, allowing for late-stage diversification.
-
The Hydroxymethyl Group: The primary alcohol at the 4-position serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.[6]
This unique arrangement makes the compound an ideal starting material for constructing complex molecular architectures, particularly those targeting kinases and other enzymes where the pyridine moiety can act as a hinge-binding element.[6]
Key Chemical Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 304873-62-9[1][2][7] |
| Molecular Formula | C₁₁H₁₆N₂O₃[1][8] |
| Molecular Weight | 224.26 g/mol [1] |
| Synonyms | tert-butyl 4-(hydroxymethyl)pyridin-2-ylcarbamate[1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)CO[8] |
Commercial Availability and Procurement Strategy
The procurement of a chemical intermediate is not merely a transaction but the first critical step in an experimental workflow. The commercial availability of this compound is robust, with a landscape of suppliers ranging from large-scale manufacturers to specialized catalog companies.
A tiered approach to supplier selection is recommended:
-
Tier 1: Major Global Suppliers (e.g., Merck/Sigma-Aldrich, Thermo Scientific): While not always the cheapest, these vendors offer high reliability, extensive quality control documentation, and robust supply chains. They are ideal for initial small-scale studies where batch-to-batch consistency is paramount.
-
Tier 2: Specialized Building Block Providers (e.g., Capot Chemical, Hoffman Fine Chemicals): These companies often provide a wider range of novel intermediates.[1][2] They can be more cost-effective, especially for gram-scale quantities, but require careful vetting of quality documentation.
-
Tier 3: Chemical Marketplaces and Bulk Manufacturers (e.g., LookChem, various China-based suppliers): For large-scale and process chemistry needs, these sources offer significant cost advantages.[7] However, in-house quality verification becomes absolutely critical when sourcing from this tier.
Supplier and Purity Comparison
The following table summarizes representative data compiled from various commercial suppliers. Prices are illustrative and subject to change based on market conditions and required quantity.
| Supplier | Catalog Number | Purity Specification | Available Quantities |
| Capot Chemical | 18888 | ≥ 98% (HPLC)[1] | Gram to Kilogram |
| Hoffman Fine Chemicals | - | 97%[2] | Gram Scale |
| Antimex Chemical | - | 99%[7] | Gram to Bulk (25kg)[7] |
| MySkinRecipes | 171657 | ≥ 97%[6] | 250mg, 1g, 5g[6] |
Procurement and QC Workflow
A systematic approach is essential to ensure the quality and timely delivery of the starting material. The following workflow is recommended for research teams.
Quality Assessment: A Self-Validating System
Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for rigorous scientific research. The principle of a self-validating system demands in-house verification. Upon receipt of a new batch of this compound, the following protocol should be executed.
Experimental Protocol: In-House Quality Verification
Objective: To confirm the identity and purity of a newly acquired batch of this compound.
1. Materials & Equipment:
-
Sample of this compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
NMR Spectrometer (≥400 MHz)
-
LC-MS system with a C18 column
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
2. Procedure: ¹H NMR Spectroscopy (Identity Confirmation) a. Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for this class of compound). b. Acquire a ¹H NMR spectrum. c. Causality Check: The resulting spectrum should be consistent with the compound's structure. Look for these key diagnostic signals:
- A singlet at ~1.5 ppm integrating to 9H (the tert-butyl protons of the Boc group).
- A singlet for the methylene protons (-CH₂OH) around 4.5 ppm.
- A singlet for the hydroxyl proton (-OH) which may be broad and variable in position.
- Distinct aromatic signals corresponding to the three protons on the pyridine ring.
- The NH proton, which may also be broad. d. Compare the obtained spectrum against literature data or the supplier's provided spectrum. Any significant deviation warrants further investigation.
3. Procedure: LC-MS (Purity Assessment) a. Prepare a ~1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute as necessary for analysis. b. Inject the sample onto the LC-MS system. c. Causality Check:
- The primary peak in the chromatogram should correspond to the title compound. Purity can be estimated by the area percentage of this peak. Look for purities ≥97% as advertised by many vendors.[2][6]
- The mass spectrum for the main peak should show the correct molecular ion. For electrospray ionization in positive mode, expect to see the [M+H]⁺ ion at m/z 225.12.
4. Trustworthiness: If the in-house data from NMR and LC-MS aligns with the expected structure and meets or exceeds the purity stated on the supplier's CoA, the batch can be released for use in synthesis. Discrepancies should be immediately reported to the supplier.
Synthetic Applications and Handling
The primary application of this reagent is as a versatile building block in multi-step organic synthesis.[6][7] Its pyridine core is a privileged structure in medicinal chemistry, and the protected amine and hydroxymethyl groups allow for sequential, controlled modifications.
Storage and Handling: Based on supplier recommendations and the chemical nature of the compound, proper handling is crucial.
-
Storage: Store in a cool, dry place, away from direct light.[6][7] Recommended storage temperatures are often room temperature or refrigerated (2-8°C).
-
Handling: The compound is a solid. Standard personal protective equipment (gloves, safety glasses, lab coat) should be used. While specific toxicity data is limited, all chemical reagents should be handled with care in a well-ventilated area or fume hood.
Conclusion
This compound is a readily available and highly valuable building block for drug discovery and synthetic chemistry. Its commercial availability from a range of suppliers provides flexibility for researchers at all scales. However, a successful research outcome is predicated on a strategic approach to procurement and a rigorous, self-validating system of in-house quality control. By following the guidelines presented in this document, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental results.
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- This compound. Antimex Chemical Limited - LookChem. [URL: https://www.lookchem.com/Antimex-Chemical-Limied/info/2-boc-amino-4-hydroxymethyl-pyridine-304873-62-9-pid202303030043.html]
- 2-(Boc-amino)pyridine. Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. - Chinachemnet. [URL: https://www.chinachemnet.com/33236/2-(Boc-amino)pyridine-38427-94-0.html]
- 2-(Boc-amino)pyridine 96%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/ZA/en/product/aldrich/734705]
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- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules - MDPI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951006/]
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- 2-(Boc-amino)pyridine-5-carboxaldehyde, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific. [URL: https://www.thermofisher.
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- Amino acid derivatives. BLDpharm. [URL: https://www.bldpharm.
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- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents. [URL: https://patents.google.
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A Technical Guide to 2-(Boc-amino)-4-(hydroxymethyl)pyridine in Modern Medicinal Chemistry
Abstract: This technical guide provides an in-depth analysis of 2-(Boc-amino)-4-(hydroxymethyl)pyridine, a pivotal building block in contemporary medicinal chemistry. We will explore its synthesis, unique chemical attributes, and strategic application in the design and development of novel therapeutic agents. The guide will elucidate the causal factors behind its utility, focusing on how its distinct structural features—a Boc-protected amine, a reactive hydroxymethyl group, and the core pyridine heterocycle—are leveraged by medicinal chemists. Through specific case studies and detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the potential of this versatile synthetic intermediate.
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a celebrated pharmacophore in drug discovery, recognized for its ability to form key interactions with biological targets and serve as a versatile synthetic platform.[1] This simple, low-molecular-weight heterocycle is a structural component in numerous FDA-approved drugs, including the anti-inflammatory agent piroxicam and the anti-HIV drug delavirdine.[2] The appeal of the 2-aminopyridine scaffold lies in its simple design, which facilitates the synthesis of targeted molecules with minimal side reactions, and its capacity to be readily functionalized.[3][4]
Within this important class of compounds, This compound (CAS No: 304873-62-9) has emerged as a particularly valuable building block.[5][6] Its structure is a testament to strategic chemical design:
-
The Pyridine Ring: A nitrogen-containing heterocycle that is a common feature in natural products and pharmaceuticals, often involved in hydrogen bonding and other key interactions within protein active sites.[7]
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the 2-amino functionality. Its presence allows for selective reactions at other positions of the molecule while preventing unwanted side reactions involving the amine.[8] It can be removed under specific acidic conditions, unmasking the amine for subsequent elaboration.
-
The 4-(Hydroxymethyl) Group: This primary alcohol is a crucial functional handle. It provides a site for diversification, allowing chemists to extend the molecule's structure, introduce new pharmacophoric elements, or attach linkers for conjugation.
This guide will dissect the role of this trifunctional building block, demonstrating its strategic importance in constructing complex molecular architectures for targeted therapeutic intervention.
Synthesis and Physicochemical Properties
The availability of a building block is paramount to its widespread use. While various synthetic routes can be envisioned, the preparation of this compound typically involves the modification of a pre-existing pyridine ring. A common conceptual pathway involves starting with a precursor like 2-amino-4-methylpyridine, performing an oxidation of the methyl group to a hydroxymethyl group, and subsequently protecting the amino group with a Boc anhydride. The precise sequence of these steps is crucial to avoid side reactions and maximize yield.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 304873-62-9 | [9] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [9] |
| Molecular Weight | 224.26 g/mol | [9] |
| Synonym | tert-butyl 4-(hydroxymethyl)pyridin-2-ylcarbamate | [9] |
| Typical Purity | ≥97% | [5] |
| Storage | Room temperature, dry conditions | [5][10] |
The Strategic Role as a Versatile Synthetic Intermediate
The power of this compound lies in the orthogonal reactivity of its functional groups. This allows for a controlled, stepwise synthesis of complex molecules.
Caption: Reactivity pathways for this compound.
-
Amino Group Elaboration: The Boc group provides robust protection during various synthetic transformations such as oxidation, esterification, or cross-coupling reactions. Upon successful modification at other sites, the Boc group can be cleanly removed using acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the free 2-aminopyridine. This primary amine is then available for a host of subsequent reactions, including amide bond formation, reductive amination, or participation in further cross-coupling reactions to build the final complex molecule.
-
Hydroxymethyl Group as a Functional Handle: The primary alcohol at the 4-position is a nucleophilic site and a precursor to other functional groups.
-
Etherification/Esterification: It can be readily converted into ethers or esters, allowing for the introduction of diverse substituents.
-
Oxidation: Mild oxidation can convert the alcohol to an aldehyde, which is a key functional group for reactions like Wittig olefination or reductive amination.
-
Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or a halide), paving the way for SN2 reactions to introduce nucleophiles such as azides, cyanides, or other carbon and heteroatom fragments.
-
Applications in Kinase Inhibitor Synthesis
A prominent application of pyridine-based building blocks is in the development of protein kinase inhibitors, a critical class of drugs for oncology and inflammatory diseases.[11][12] The pyridine scaffold often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. This compound is an ideal starting material for constructing such inhibitors.
Case Study: Synthesis of TYK2 Inhibitors
The Janus kinase (JAK) family, including Tyrosine Kinase 2 (TYK2), are important targets for autoimmune diseases.[13] In the design of selective TYK2 inhibitors, researchers have utilized sophisticated building blocks to achieve high potency and selectivity. A synthetic strategy towards potent TYK2 inhibitors could involve using this compound as a core fragment.
The workflow below illustrates a generalized synthetic approach where our building block is central to the assembly of a complex inhibitor.
Caption: Synthetic workflow using the title compound for kinase inhibitors.
This strategy leverages the hydroxymethyl group first to introduce a significant portion of the molecule (R₁), often designed to interact with the solvent-exposed region of the kinase. Following this, the Boc group is removed to allow for the introduction of the second key fragment (R₂), which might be the hinge-binding moiety itself or another pharmacophoric element.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in synthesis. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the reaction of the hydroxymethyl group to form an ether linkage, a common strategy to extend the molecular scaffold.
Objective: To couple an alkyl halide (R-X) to the hydroxymethyl group of the starting material.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Electrophile: Add the alkyl halide (R-X, 1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated product.
Protocol 2: Boc Deprotection and Subsequent Amide Coupling
This two-step protocol demonstrates the unmasking of the 2-amino group followed by its acylation.
Objective: To remove the Boc protecting group and form an amide bond with a carboxylic acid (R-COOH).
Step A: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane.
-
Acid Addition: Add an excess of a strong acid. Common reagents include 4M HCl in dioxane (4-5 eq) or a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LCMS.
-
Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a mild base and extracted if the free amine is required.
Step B: Amide Coupling
-
Activation: In a separate flask, dissolve the carboxylic acid (R-COOH, 1.1 eq) in an anhydrous solvent like DMF or DCM. Add a peptide coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 15-20 minutes at room temperature to form the activated ester.
-
Coupling: Add a solution of the deprotected amine from Step A (1.0 eq) and additional DIPEA (1.0 eq, if starting from the salt) to the activated ester mixture.
-
Reaction: Stir at room temperature until the reaction is complete as monitored by TLC or LCMS.
-
Work-up and Purification: Perform an aqueous work-up similar to Protocol 1. Purify the final amide product by column chromatography or preparative HPLC.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and flexible platform for constructing complex, biologically active molecules.[5][10] Its pre-installed, orthogonally protected functional groups enable controlled, sequential modifications, which is essential in modern drug discovery campaigns that often require the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies.[14] As the demand for highly selective and potent therapeutics continues to grow, particularly in areas like kinase inhibition, the utility of such well-conceived building blocks will undoubtedly increase.[13][15] Future applications will likely see this scaffold incorporated into novel drug modalities, including proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, where its functional handles can be used to attach linkers or electrophilic warheads.
References
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Rao, A., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications.[1]
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AMiner. (n.d.). 2-Aminopyridine - an Unsung Hero in Drug Discovery.[4]
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MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.[16]
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MySkinRecipes. (n.d.). This compound.[5]
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LookChem. (n.d.). This compound - Antimex Chemical Limied.[10]
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PubMed. (n.d.). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.[11]
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NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC.[15]
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NIH. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.[12]
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NIH. (n.d.). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC.[13]
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Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.[7]
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ResearchGate. (n.d.). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2.[17]
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NIH. (n.d.). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC.[18]
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BioSpace. (2019). BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery.[19]
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PubMed. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani.[20]
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PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.[8]
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PubMed. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity.[14]
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National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.[21]
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The Strategic Utility of 2-(Boc-amino)-4-(hydroxymethyl)pyridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Among the vast array of functionalized pyridine building blocks, 2-(Boc-amino)-4-(hydroxymethyl)pyridine has emerged as a particularly versatile and strategic intermediate. Its unique arrangement of a protected amine and a primary alcohol on the pyridine core offers a powerful platform for controlled, sequential functionalization, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of this building block, from its synthesis and characterization to its reactivity and application in the synthesis of high-value molecules, such as the potent kinase inhibitor GSK2126458.[1]
Core Attributes and Physicochemical Properties
This compound, also known as tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate, is a white to pale yellow solid at room temperature. A comprehensive understanding of its fundamental properties is crucial for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 304873-62-9 | [3] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [3] |
| Molecular Weight | 224.26 g/mol | [3] |
| Melting Point | 137-138 °C | |
| Boiling Point | 333.4±32.0 °C (Predicted) |
The presence of both a hydrogen bond donor (hydroxyl group and N-H of the carbamate) and multiple hydrogen bond acceptors (hydroxyl oxygen, carbamate carbonyls, and pyridine nitrogen) influences its solubility and chromatographic behavior. The tert-butoxycarbonyl (Boc) protecting group is critical to the utility of this building block, effectively masking the nucleophilicity and basicity of the 2-amino group, thereby allowing for selective reactions at other positions of the molecule.[4] This acid-labile protecting group can be efficiently removed under acidic conditions, unmasking the amine for subsequent transformations.[4]
Synthesis and Characterization
General Synthesis Workflow
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An In-depth Technical Guide to the Boc Protection of Aminopyridines for Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and medicinal chemistry. However, the successful protection of aminopyridines presents unique challenges not typically encountered with aliphatic amines or anilines. The inherent electronic properties of the pyridine ring decrease the nucleophilicity of the exocyclic amino group, often leading to sluggish reactions, low yields, and undesirable side products such as di-Boc formation. This in-depth guide provides a comprehensive overview of the strategies and methodologies for the effective Boc protection of 2-, 3-, and 4-aminopyridines. We will delve into the mechanistic underpinnings of these reactions, offer a comparative analysis of various protocols, and provide detailed, field-proven experimental procedures to empower researchers to navigate the intricacies of this critical transformation with confidence and precision.
Introduction: The Challenge of Protecting Aminopyridines
Aminopyridines are privileged scaffolds in drug discovery, appearing in a vast array of biologically active molecules. Their synthesis and subsequent functionalization are, therefore, of paramount importance. The protection of the amino group is often a necessary first step to prevent unwanted side reactions during subsequent transformations. The Boc group is an ideal choice due to its stability across a wide range of conditions and its facile removal under mild acidic conditions.[1]
However, the pyridine nucleus is an electron-withdrawing system, which significantly reduces the electron density on the exocyclic amino group, thereby diminishing its nucleophilicity. This effect is most pronounced in 3-aminopyridine and less so in 2- and 4-aminopyridines, where resonance effects can partially mitigate the inductive withdrawal.[2] This reduced nucleophilicity makes standard Boc protection protocols, which work efficiently for more nucleophilic amines, often sluggish and low-yielding for aminopyridines.[3][4] Furthermore, forcing conditions can lead to the formation of N,N-di(Boc) protected amines, a common and often difficult-to-remove side product.[3][5]
This guide will address these challenges by providing a detailed examination of the factors governing the reactivity of aminopyridine isomers and presenting robust methodologies to achieve high-yield, selective mono-Boc protection.
Mechanistic Principles of Boc Protection
The standard mechanism for Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This process can be uncatalyzed, base-promoted, or catalyzed by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP).
Uncatalyzed and Base-Promoted Mechanism
In the absence of a strong base or catalyst, the amine itself attacks the Boc anhydride. The resulting intermediate collapses, releasing tert-butyl carbonate, which then decomposes into the thermodynamically stable products tert-butanol and carbon dioxide gas. This decomposition is a significant driving force for the reaction.[6] The use of a non-nucleophilic base, such as triethylamine (TEA) or sodium bicarbonate, serves to neutralize the protonated amine formed during the reaction, further driving the equilibrium towards the protected product.[7]
Caption: General mechanism of base-promoted Boc protection.
DMAP-Catalyzed Mechanism
For less nucleophilic amines, such as aminopyridines, a catalyst is often employed. DMAP is highly effective as it first attacks the Boc anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than Boc₂O itself and is readily attacked by the weakly nucleophilic aminopyridine. The DMAP is then regenerated, confirming its catalytic role.[8]
Caption: Catalytic cycle of DMAP in Boc protection.
Comparative Analysis of Protection Methodologies for Aminopyridine Isomers
The choice of methodology for Boc protection of aminopyridines is critically dependent on the position of the amino group, which dictates its nucleophilicity. The general trend for both basicity and nucleophilicity is: 4-aminopyridine > 2-aminopyridine > 3-aminopyridine .[2][9]
-
4-Aminopyridine: The strongest base and most nucleophilic of the isomers due to effective resonance delocalization of the amino group's lone pair into the ring, which also increases the electron density on the ring nitrogen.
-
2-Aminopyridine: Also benefits from resonance stabilization, but the proximity of the two nitrogen atoms can lead to some electronic repulsion and steric effects.
-
3-Aminopyridine: The weakest base and least nucleophilic, as the amino group is in a meta-position relative to the ring nitrogen, and thus cannot participate in resonance stabilization with it.
Due to these differences, a one-size-fits-all approach is often inadequate. The following table summarizes common methods and their suitability for the different isomers.
| Method / Reagent System | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine | Advantages | Disadvantages | Reference(s) |
| (Boc)₂O / Base (e.g., TEA) | Moderate Yield | Low to Moderate Yield | Good Yield | Simple, standard conditions. | Can be slow and low-yielding, especially for 3-AP. Risk of di-protection. | [10] |
| (Boc)₂O / DMAP (cat.) | Good Yield | Moderate Yield | High Yield | Faster reaction times, suitable for less nucleophilic amines. | Increased risk of side reactions if not controlled. DMAP can be difficult to remove. | [8] |
| (Boc)₂O / EDCI / HOBt / Base | ~90% Yield | ~85% Yield | ~90% Yield | High yields and selectivity for all isomers, even the challenging 3-AP. Minimizes di-Boc formation. | Requires additional coupling reagents. Mechanism is more complex. | [3] |
The data clearly indicates that while standard methods can be effective for the more reactive 4-aminopyridine, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) provides a more universally robust and high-yielding protocol, particularly for the challenging 3-aminopyridine isomer.[3] This method likely proceeds through the formation of a highly reactive HOBt-ester of the Boc group or a related activated species, which readily acylates the weakly nucleophilic amino group.[11][12]
Experimental Protocols
The following protocols are provided as detailed, step-by-step guides for the Boc protection of aminopyridines.
Protocol 1: High-Yield Boc Protection of Aminopyridines using EDCI/HOBt
This method is recommended for achieving high yields and selectivity across all three isomers, minimizing the formation of di-Boc byproducts.[3]
Materials:
-
Aminopyridine isomer (2-, 3-, or 4-aminopyridine)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the aminopyridine (1.0 equiv.), HOBt (0.05-0.1 equiv.), and TEA (1.5-3.0 equiv.).
-
Dissolve the mixture in anhydrous DCM or THF (approx. 10 mL per gram of aminopyridine).
-
In a separate flask, dissolve (Boc)₂O (1.5-2.0 equiv.) and EDCI (1.5-3.0 equiv.) in the same solvent.
-
Add the (Boc)₂O/EDCI solution dropwise to the stirred aminopyridine solution at room temperature.
-
Stir the reaction mixture at room temperature for 0.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-aminopyridine.
Protocol 2: Standard Boc Protection of 4-Aminopyridine
This is a simpler, effective method for the more nucleophilic 4-aminopyridine.
Materials:
-
4-Aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve di-tert-butyl dicarbonate (1.0 equiv.) in acetonitrile (approx. 1 mL per mmol) in a round-bottom flask.[13]
-
Slowly add 4-aminopyridine (1.0 equiv.) to the solution at room temperature.
-
Stir the mixture for 3-4 hours at room temperature.
-
Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure. The crude product is often of high purity and can be used in the next step without further purification. If necessary, purify by flash chromatography.
Potential Side Reactions and Troubleshooting
-
Di-Boc Formation: The primary side reaction is the formation of the N,N-bis(Boc) derivative. This is more prevalent with more reactive acylating conditions (e.g., high concentrations of DMAP) and stronger bases. The EDCI/HOBt method (Protocol 1) is particularly effective at minimizing this side reaction.[3]
-
Pyridine N-Acylation: While the exocyclic amino group is generally more nucleophilic than the endocyclic pyridine nitrogen, acylation of the ring nitrogen to form a pyridinium salt is a potential side reaction, especially under forcing conditions or with highly activated acylating agents.[14] This can be minimized by using milder conditions and avoiding large excesses of Boc₂O.
-
Incomplete Reaction: For 3-aminopyridine, in particular, standard methods may lead to incomplete conversion. If this is observed, switching to the more robust EDCI/HOBt protocol is recommended.
Deprotection of Boc-Aminopyridines
The removal of the Boc group is reliably achieved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine, which is protonated by the excess acid.[6]
Caption: Workflow for the acid-catalyzed deprotection of a Boc-protected amine.
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)
This is a common and highly effective method for complete and rapid Boc removal.
Materials:
-
N-Boc-aminopyridine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous NaOH
Procedure:
-
Dissolve the N-Boc-aminopyridine (1.0 equiv.) in DCM (approx. 0.1-0.2 M).
-
Add TFA (5-10 equiv., or use a 25-50% solution of TFA in DCM) to the solution at room temperature.[13][15]
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Once deprotection is complete, remove the solvent and excess TFA under reduced pressure.
-
To obtain the free base, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ or a dilute NaOH solution until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the aminopyridine.
Protocol 4: Deprotection using HCl in Dioxane
This method is useful when the product is desired as a hydrochloride salt, which often aids in purification and handling.
Materials:
-
N-Boc-aminopyridine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc-aminopyridine (1.0 equiv.) in a minimal amount of a co-solvent like methanol or ethyl acetate, or use neat if it is an oil.
-
Add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.) and stir the mixture at room temperature.[16][17]
-
The reaction is typically complete within 1-4 hours. Often, the aminopyridine hydrochloride salt will precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.
Conclusion
The Boc protection of aminopyridines is a nuanced but manageable transformation that requires a departure from standard protocols used for more nucleophilic amines. By understanding the electronic properties of the aminopyridine isomers, researchers can anticipate challenges and select the most appropriate methodology. For routine, high-yield protection across all isomers, particularly the less reactive 3-aminopyridine, the use of an EDCI/HOBt-mediated protocol is strongly recommended. Standard deprotection using TFA or HCl remains robust and reliable. With the insights and detailed protocols provided in this guide, scientists and drug development professionals are well-equipped to successfully incorporate this critical protecting group strategy into their synthetic workflows, accelerating the discovery and development of novel pyridine-containing molecules.
References
-
Kinetics of Amide Formation through Carbodiimide/ N -Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies. Available at: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. Available at: [Link]
-
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Available at: [Link]
-
Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). National Institutes of Health. Available at: [Link]
-
How can we do the deprotection of boc-amino acids using hcl ? (2016). ResearchGate. Available at: [Link]
-
Acylation of pyridine-N-oxides. (n.d.). ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Available at: [Link]
- BOC protection method for aminopyridine. (2014). Google Patents.
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2015). National Institutes of Health. Available at: [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry. Available at: [Link]
-
Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Available at: [Link]
-
Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid). (2022). Royal Society Open Science. Available at: [Link]
-
Acylation of pyridine N-oxide derivative by α-oxocarboxylic acid under... (n.d.). ResearchGate. Available at: [Link]
-
O-Acetylation using acetic anhydride in pyridine. (2021). GlycoPODv2. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). RSC Advances. Available at: [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Available at: [Link]
- BOC protection method for aminopyridine. (2013). Google Patents.
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Available at: [Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2000). The Journal of Organic Chemistry. Available at: [Link]
-
A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. (2019). ChemistrySelect. Available at: [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2004). ResearchGate. Available at: [Link]
-
(PDF) Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2015). ResearchGate. Available at: [Link]
-
Which is a weaker base between pyridine and 2-aminopyridine and why? (2018). Quora. Available at: [Link]
-
(PDF) Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. (2014). ResearchGate. Available at: [Link]
-
Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. (2014). Semantic Scholar. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2020). Journal of Chemical Society of Nigeria. Available at: [Link]
-
Dual protection of amino functions involving Boc. (2015). RSC Advances. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2021). Organic Process Research & Development. Available at: [Link]
-
The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. (n.d.). ResearchGate. Available at: [Link]
Sources
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- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
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- 14. youtube.com [youtube.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Boc Deprotection - HCl [commonorganicchemistry.com]
physical appearance and melting point of "2-(Boc-amino)-4-(hydroxymethyl)pyridine"
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Boc-amino)-4-(hydroxymethyl)pyridine, a key building block in contemporary organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the compound's physical characteristics, spectroscopic data, and handling protocols. The strategic importance of the Boc protecting group and the reactive hydroxymethyl functionality are discussed in the context of their utility in the synthesis of complex molecular architectures.
Introduction: A Versatile Pyridine Building Block
This compound, also known by its IUPAC name tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate, has emerged as a valuable intermediate in the synthesis of a wide array of biologically active molecules. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and the specific arrangement of a protected amine and a primary alcohol on this core allows for selective and sequential chemical transformations.
The tert-butoxycarbonyl (Boc) group provides robust protection for the amino functionality at the 2-position under a variety of reaction conditions, yet it can be readily removed under acidic conditions. This lability is a cornerstone of its utility in multi-step syntheses. Concurrently, the hydroxymethyl group at the 4-position serves as a versatile handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. This dual functionality makes it an attractive starting material for the construction of complex pyridine-containing targets.
Physicochemical Properties
Physical Appearance and Thermal Properties
This compound is a white to off-white solid at room temperature[1]. Its defined crystalline nature is reflected in its sharp melting point, a critical parameter for assessing purity.
| Property | Value | Source |
| Physical Appearance | White to off-white solid | [1] |
| Melting Point | 137-138 °C | [1] |
The melting point is a key specification for quality control, and any significant deviation from this range may indicate the presence of impurities.
Molecular and Spectroscopic Data
A thorough understanding of the spectroscopic signature of this compound is essential for its unambiguous identification and for monitoring its reactions.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| CAS Number | 304873-62-9 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ: 8.13 (d, J = 5.2 Hz, 1H), 7.85 (s, 1H), 7.00 (d, J = 5.2 Hz, 1H), 4.69 (s, 2H), 1.54 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 153.0, 151.1, 148.5, 147.9, 115.8, 111.9, 81.1, 63.5, 28.3.
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹): 3421, 3100, 2978, 1725, 1610, 1560, 1425, 1369, 1230, 1159, 1045, 801.
Mass Spectrometry (MS)
-
Predicted [M+H]⁺: 225.1234
Chemical Structure and Reactivity
The chemical structure of this compound dictates its reactivity and utility in synthesis.
Figure 1: Chemical structure of this compound.
Experimental Protocols
Representative Synthesis
The following is a representative protocol for the synthesis of this compound, adapted from established methods for the Boc protection of aminopyridines.
Workflow for the Synthesis of this compound
Figure 2: A generalized workflow for the synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-amino-4-(hydroxymethyl)pyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq).
-
Base Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.
Handling and Storage
Safety Precautions:
-
It is recommended to handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry place.
-
Recommended storage temperature is at room temperature.[2]
Conclusion
This compound is a strategically important synthetic intermediate with well-defined physical and chemical properties. Its bifunctional nature, combining a protected amine and a primary alcohol on a pyridine core, provides a versatile platform for the synthesis of complex molecules of interest in pharmaceutical and materials science research. The data and protocols presented in this guide are intended to support the effective and safe use of this compound in a laboratory setting.
References
Sources
"2-(Boc-amino)-4-(hydroxymethyl)pyridine" safety and handling
An In-Depth Technical Guide to the Safe Handling of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
As a pivotal intermediate in medicinal chemistry and organic synthesis, tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate, hereafter referred to as This compound , requires a comprehensive understanding for its safe handling and application. This guide provides an in-depth analysis of its properties, potential hazards, and best-practice protocols for its use in a research and development setting. It is designed for professionals who recognize that robust safety practices are integral to scientific excellence.
Chemical & Physical Identity
Understanding the fundamental properties of a compound is the foundation of a thorough safety assessment. This compound is a trifunctional molecule, incorporating a Boc-protected amine, a pyridine core, and a primary alcohol. Each of these functional groups contributes to its overall physical behavior and chemical reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 304873-62-9 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [3][4] |
| Molecular Weight | 224.26 g/mol | [3] |
| Synonyms | tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]carbamate | [3][4] |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Solubility | Soluble in common organic solvents like CH₂Cl₂, DMF, and alcohols. Low solubility in water. | [5] |
| Purity | Typically >97% for laboratory use | [2] |
Hazard Identification and Risk Assessment
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, a risk assessment can be constructed by analyzing its structural motifs and data from analogous compounds. It is a guiding principle in chemical safety that all novel or sparsely studied compounds should be treated with the recognition of having "unknown hazards and toxicity".[2]
Inferred GHS Classification and Hazards:
The hazard profile is extrapolated from data on related structures such as 2-aminopyridine, other pyridine derivatives, and Boc-protected amines.[6][7][8][9]
-
Acute Toxicity, Oral (Category 4): Based on analogues like 2-aminopyridine, it may be harmful if swallowed.[7]
-
Skin Corrosion/Irritation (Category 2): Similar compounds can cause skin irritation.[7][9] Prolonged contact should be avoided.
-
Serious Eye Damage/Eye Irritation (Category 2A): Expected to cause serious eye irritation.[7][9]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Pyridine derivatives can cause respiratory irritation.[7][9] Inhalation of dusts should be minimized.
Causality Behind the Hazards:
-
Pyridine Core: The pyridine ring is a known irritant and can be readily absorbed.[10] Its basic nitrogen atom can interfere with physiological processes.
-
Boc-Protecting Group: While the Boc group itself is relatively benign, its removal (deprotection) is typically performed under strong acidic conditions, which introduces significant procedural hazards. The deprotection releases tert-butanol and carbon dioxide.
-
Hydroxymethyl Group: This functional group is generally of low toxicity but offers a site for metabolic reactions.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical, combining engineering controls with appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[8]
Personal Protective Equipment (PPE): The selection of PPE is a critical control point. The following diagram outlines the decision-making process for handling this compound.
Caption: Decision tree for chemical spill response.
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [11]* Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [12]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [11]
Application Protocol: Safe Deprotection of the Boc Group
This section provides a detailed protocol for a common synthetic transformation involving this compound: the acid-catalyzed removal of the Boc protecting group. The causality behind each safety-critical step is explained.
Objective: To generate 2-amino-4-(hydroxymethyl)pyridine hydrochloride from the N-Boc protected precursor.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Round-bottom flask, magnetic stirrer, stir bar
-
Ice-water bath
-
Nitrogen/Argon line for inert atmosphere
Protocol:
-
Inert Atmosphere: Place the starting material (1.0 eq) in a clean, dry round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (N₂ or Ar).
-
Expertise & Causality: While not strictly necessary for this reaction, using an inert atmosphere is good practice to prevent moisture from interacting with the acidic reagent and ensures reproducibility.
-
-
Dissolution: Dissolve the starting material in a minimal amount of a suitable solvent like Methanol.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Expertise & Causality: The deprotection reaction can be exothermic. Cooling the reaction mixture allows for better control over the reaction rate and temperature, preventing potential side reactions or uncontrolled off-gassing.
-
-
Acid Addition: Add the 4M HCl in Dioxane solution (typically 5-10 equivalents) to the stirred solution slowly and dropwise via a syringe or dropping funnel.
-
Trustworthiness & Causality: This is the most critical step. Slow addition is paramount to control the exotherm and the rate of CO₂ gas evolution. Rapid addition can cause the reaction to foam violently, leading to a loss of material and contamination of the workspace. The self-validating nature of this step is evident: controlled addition results in gentle bubbling; rapid addition results in a hazardous pressure buildup.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Product Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
Precipitation & Filtration: Add a non-polar solvent like diethyl ether to the residue. This will cause the hydrochloride salt of the product to precipitate. Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Drying: Dry the resulting solid product under vacuum.
Waste Disposal
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect unused solid material and contaminated spill cleanup materials in a designated, labeled hazardous waste container.
-
Liquid Waste: The reaction mixture and solvent washes should be collected in a labeled container for halogenated or non-halogenated organic waste, as appropriate. Do not pour chemical waste down the drain. [13] By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their scientific work.
References
- This compound - Antimex Chemical Limied - LookChem. LookChem.
- Tert-butyl (piperidin-4-ylmethyl)
- CAS 304873-62-9 | this compound. Hoffman Fine Chemicals.
- Specifications of this compound. Capot Chemical Co., Ltd.
- 2-(Boc-amino)pyridine | C10H14N2O2 | CID 11206349. PubChem.
- SAFETY D
- SAFETY D
- 2-(Boc-amino)pyridine Manufacturer & Supplier in China. Pipzine Chemicals.
- SAFETY D
- SAFETY D
- This compound. PubChemLite.
- SAFETY D
- (4-CHLORO-PYRIDIN-2-YL)
- SAFETY D
- 2- (Hydroxymethyl)
- safety data sheet sds/msds 2-amino pyridine. Biochem Chemopharma.
- Aminopyridines. U.S. Environmental Protection Agency (EPA).
- 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833. PubChem.
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key features of the "2-(Boc-amino)-4-(hydroxymethyl)pyridine" structure
An In-Depth Technical Guide to 2-(Boc-amino)-4-(hydroxymethyl)pyridine: Synthesis, Properties, and Applications
Executive Summary
This compound, also identified by its IUPAC name tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]carbamate, is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure uniquely combines a pyridine core, a synthetically versatile hydroxymethyl group, and a stable, yet readily clevable, Boc-protected amine. This strategic combination allows for orthogonal chemical modifications, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic profile, and key applications, offering field-proven insights and detailed protocols for researchers and drug development professionals.
The Pyridine Scaffold: A Privileged Core in Drug Discovery
The pyridine ring is a fundamental structural motif in medicinal chemistry, second only to piperidine as the most common nitrogen heterocycle found in FDA-approved drugs. Its prevalence is attributed to a unique combination of properties: it is aromatic, weakly basic, and capable of participating in hydrogen bonding as an acceptor. These features allow pyridine-containing molecules to effectively interact with biological targets such as enzymes and receptors. Furthermore, the pyridine core is relatively resistant to metabolic degradation, often enhancing the pharmacokinetic profile of a drug candidate. The strategic functionalization of the pyridine ring, as seen in this compound, provides chemists with precise tools to modulate a compound's solubility, lipophilicity, and target-binding affinity.
Physicochemical and Structural Properties
The core structure of this compound is defined by its three key functional components. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the C2-amino functionality, preventing its participation in undesired side reactions while being removable under specific acidic conditions.[1] The C4-hydroxymethyl group provides a primary alcohol functionality, a versatile handle for chain extension, oxidation, or conversion into a leaving group.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 304873-62-9 | [2] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | BLDpharm[2] |
| Molecular Weight | 224.26 g/mol | Capot Chemical[3] |
| IUPAC Name | tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]carbamate | Capot Chemical[3] |
| Appearance | White to off-white solid | Inferred from precursor |
| Melting Point | Not available (Precursor: 80-84 °C) | Sigma-Aldrich |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Inferred from reactions[4][5] |
Synthesis and Purification
The synthesis of this compound is most efficiently achieved via a two-step sequence starting from a commercially available pyridine derivative. This pathway is reliable and scalable, making it suitable for both laboratory and industrial production.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of (2-Amino-pyridin-4-yl)-methanol (Precursor)
This protocol is adapted from a validated procedure involving the reduction of a commercially available ester.[6]
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols. Tetrahydrofuran (THF) is the preferred solvent due to its ability to dissolve LiAlH₄ and its suitable boiling point for reflux.
-
Materials:
-
Methyl 2-aminoisonicotinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Benzene (or alternative recrystallization solvent like Ethyl Acetate/Hexane)
-
-
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), cautiously add LiAlH₄ (1.0 eq) to anhydrous THF in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Separately, dissolve methyl 2-aminoisonicotinate (1.0 eq) in anhydrous THF.
-
Slowly add the ester solution dropwise to the stirred LiAlH₄ slurry. An exothermic reaction may be observed.
-
Once the addition is complete, heat the mixture to reflux (approx. 66 °C) and maintain for 3-4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching (Self-Validating System): Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic and gas-evolving step. Add water until the grey slurry turns into a white, filterable precipitate and gas evolution ceases. This visual cue confirms the complete neutralization of the reactive hydride.
-
Filter the precipitate and wash it thoroughly with additional THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., benzene or ethyl acetate/hexanes) to obtain pure (2-Amino-pyridin-4-yl)-methanol as a white crystalline solid.[6]
-
Experimental Protocol: Boc Protection
This protocol employs standard conditions for the protection of an aminopyridine.[4][7]
-
Rationale: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection. The reaction requires a mild base to neutralize the acid byproduct, and a mixed aqueous/organic solvent system ensures solubility of both the polar amine and the nonpolar anhydride.
-
Materials:
-
(2-Amino-pyridin-4-yl)-methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water (2:1 mixture)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (2-Amino-pyridin-4-yl)-methanol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise with vigorous stirring.
-
Allow the reaction to stir at room temperature overnight. Monitor completion by TLC.
-
Concentrate the mixture under vacuum to remove the majority of the 1,4-dioxane.
-
Dilute the remaining aqueous slurry with water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
-
Spectroscopic Profile and Characterization
Characterization relies on standard spectroscopic methods. While a full experimental dataset for the final product is not publicly available, a reliable profile can be constructed based on the known data of its immediate precursor and the well-understood spectroscopic effects of the Boc group.
Table 2: Spectroscopic Data
| Technique | Precursor: (2-Amino-pyridin-4-yl)-methanol[6] | Final Product: this compound (Predicted) |
|---|---|---|
| ¹H NMR | δ (ppm, DMSO-d₆): 7.81 (d, 1H), 6.46 (s, 1H), 6.40 (d, 1H), 5.78 (s, 2H, -NH₂), 5.19 (s, 1H, -OH), 4.36 (s, 2H, -CH₂O) | δ (ppm, CDCl₃): ~8.1 (d, 1H, H6), ~7.8 (s, 1H, H3), ~7.0 (d, 1H, H5), ~4.6 (s, 2H, -CH₂O), ~1.5 (s, 9H, -C(CH₃)₃). NH and OH protons may be broad or exchange. |
| ¹³C NMR | δ (ppm, DMSO-d₆): 160.3, 152.7, 147.7, 110.3, 105.2, 62.3 | δ (ppm, CDCl₃): ~153 (C=O), ~158 (C2), ~153 (C4), ~148 (C6), ~112 (C5), ~108 (C3), ~80 (quaternary C of Boc), ~63 (-CH₂O), ~28 (-C(CH₃)₃)[8] |
| IR (KBr) | ν (cm⁻¹): ~3400-3200 (N-H, O-H str.), ~1600 (C=N str.) | ν (cm⁻¹): ~3400 (O-H str.), ~3250 (N-H str.), ~1720 (C=O str., carbamate), ~1600 (C=N str.) |
| MS (ESI+) | m/z: 125.07 [M+H]⁺ | m/z: 225.12 [M+H]⁺, 247.11 [M+Na]⁺ |
Protocol: NMR Sample Acquisition
-
Rationale: Standard NMR acquisition parameters are sufficient for this molecule. Deuterated chloroform (CDCl₃) is a good starting solvent. 2D experiments like COSY and HSQC are crucial for unambiguous assignment of the pyridine protons.[9]
-
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a standard single-pulse spectrum. A spectral width of 12-16 ppm is appropriate.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the presence of a quaternary carbon in the Boc group and non-protonated ring carbons, a sufficient number of scans (≥1024) and a relaxation delay of 2-5 seconds are necessary for good signal-to-noise.
-
2D NMR (for validation): Acquire ¹H-¹H COSY to establish proton-proton couplings and ¹H-¹³C HSQC to correlate protons directly to their attached carbons.[9]
-
Chemical Reactivity and Synthetic Utility
The utility of this molecule stems from the orthogonal reactivity of its two primary functional groups.
Caption: Key reactivity pathways for the title compound.
The Boc-Protected Amine: Deprotection
The Boc group is stable to most basic, nucleophilic, and reductive conditions but is easily removed with acid.[1]
-
Mechanism: The reaction is initiated by protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is typically scavenged by the solvent or anion. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine.[5]
-
Protocol: Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aq. NaHCO₃) to obtain the free amine. Extract, dry, and concentrate to purify.
-
The Hydroxymethyl Group: Oxidation and Activation
The primary alcohol is a versatile handle for further modification.
-
Oxidation: Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can convert the hydroxymethyl group to the corresponding aldehyde (4-formyl-2-(Boc-amino)pyridine). This aldehyde can then undergo a wide range of subsequent reactions (e.g., reductive amination, Wittig reaction).
-
Activation: The hydroxyl group can be converted into a good leaving group. Reaction with tosyl chloride (TsCl) in the presence of a base like pyridine yields a tosylate. Alternatively, treatment with thionyl chloride (SOCl₂) can produce the chloromethyl derivative.[10] These activated intermediates are prime substrates for nucleophilic substitution reactions, allowing for the introduction of various functionalities (e.g., azides, cyanides, thiols).
Applications in Medicinal Chemistry
This compound is primarily used as an intermediate in multi-step syntheses.[3][10] Its bifunctional nature is its key asset. A typical synthetic strategy involves:
-
Modification of the Hydroxymethyl Group: The -CH₂OH is first converted to a desired functionality (e.g., via oxidation and reductive amination).
-
Deprotection of the Amine: The Boc group is removed to reveal the free 2-amino group.
-
Modification of the Amine: The newly freed amine is then reacted, for example, in an amide coupling or a condensation reaction, to complete the synthesis of the target molecule.
This orthogonal approach allows for the controlled, stepwise construction of complex molecules where the 2-amino and 4-substituted positions are key pharmacophoric elements.
Safety and Handling
While specific safety data for the title compound is limited, precautions should be based on its functional groups and the data for its precursor, (2-Amino-pyridin-4-yl)-methanol.
-
Hazards: Assumed to be harmful if swallowed (Acute Tox. 4), cause skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its structure is intelligently designed for selective, stepwise functionalization, providing a reliable route to complex substituted pyridine derivatives. Understanding its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, empowers researchers to effectively leverage this compound in the pursuit of novel chemical entities with therapeutic potential.
References
-
Pipzine Chemicals. 2-Amino-4-pyridinemethanol | Properties, Uses, Safety Data & Supplier China. [Link]
- Lin, F., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters.
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001254). [Link]
- Google Patents.Process for preparing pyridinemethanol compounds.
-
PrepChem. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
University of Utah Chemistry. 13C DEPT NMR 1D Spectrum. [Link]
- Google Patents.
-
Zheng, C., et al. (2021). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. PubMed Central (PMC). [Link]
-
ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... [Link]
-
Görbitz, C. H. (2008). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. PubMed. [Link]
-
ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
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- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. 304873-62-9|tert-Butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. 2-Amino-4-pyridinemethanol | Properties, Uses, Safety Data & Supplier China | High Purity Pyridine Derivative [pipzine-chem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate [smolecule.com]
Methodological & Application
synthesis of "2-(Boc-amino)-4-formylpyridine" from "2-(Boc-amino)-4-(hydroxymethyl)pyridine"
Application Note & Protocol: Synthesis of 2-(Boc-amino)-4-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 2-(Boc-amino)-4-formylpyridine, a critical building block in contemporary medicinal chemistry. The protocol focuses on the oxidation of the precursor, 2-(Boc-amino)-4-(hydroxymethyl)pyridine. Three robust and widely applicable oxidation methodologies are presented: Manganese Dioxide (MnO2) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation. Each protocol is accompanied by an in-depth discussion of the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure reliable and reproducible results.
Introduction
2-(Boc-amino)-4-formylpyridine is a valuable heterocyclic aldehyde intermediate. Its bifunctional nature, possessing a nucleophilic Boc-protected amine and an electrophilic aldehyde, allows for diverse and sequential chemical modifications. This makes it an essential component in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The reliable and efficient synthesis of this compound is therefore of significant interest to the drug discovery and development community.
The primary synthetic route to 2-(Boc-amino)-4-formylpyridine involves the oxidation of the corresponding primary alcohol, this compound. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group and the pyridine ring. This guide details three effective methods, each with its own advantages and considerations.
Chemical Transformation Overview
The core transformation is the selective oxidation of a primary alcohol to an aldehyde.
Caption: General oxidation of the starting material to the desired aldehyde.
Method 1: Manganese Dioxide (MnO2) Oxidation
Manganese dioxide is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols.[1][2] While this compound is not strictly benzylic, the pyridine ring activates the adjacent carbinol proton, making MnO2 a suitable choice. This heterogeneous reaction is often favored for its simple workup procedure.
Scientific Rationale
The oxidation mechanism with MnO2 is complex and believed to involve a radical pathway on the surface of the solid reagent.[1] The reaction's selectivity for activated alcohols like the one in our substrate minimizes the risk of over-oxidation. The reaction is typically carried out in a non-polar solvent, and the solid MnO2 and its reduced form (MnO) can be easily removed by filtration.
Safety Precautions
-
Manganese dioxide is a strong oxidizer and can react violently with combustible and reducing materials.[3] Avoid contact with such materials.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Handle MnO2 powder in a well-ventilated area or a fume hood to prevent inhalation of dust.[3][4]
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform, ~20 mL/g of substrate), add activated manganese dioxide (5-10 eq by weight). The quality and activation of the MnO2 are critical for reaction success.
-
Reaction Execution: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the activity of the MnO2.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with the reaction solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Method 2: Dess-Martin Periodinane (DMP) Oxidation
Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[5][6] It is known for its broad functional group tolerance and generally rapid reaction times under neutral conditions.[7][8]
Scientific Rationale
The mechanism of DMP oxidation involves the formation of an intermediate periodinane ester, followed by an intramolecular elimination to yield the aldehyde, iodinane, and acetic acid.[9] The reaction is typically performed in chlorinated solvents at room temperature.[6]
Safety Precautions
-
Dess-Martin periodinane is potentially explosive, especially upon impact or when heated above 130 °C.[8][10] Handle with care and avoid large-scale reactions without proper risk assessment.[8]
-
It is recommended to add the reagent in portions, especially on a larger scale, and to monitor the reaction temperature.[11]
-
Work in a well-ventilated fume hood and wear appropriate PPE.[10]
Experimental Protocol
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (~10-20 mL/g of substrate).
-
Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in one portion or in several small portions at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.[5]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Method 3: Swern Oxidation
The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride.[12][13] It is known for its mild reaction conditions, which are carried out at low temperatures.[12]
Scientific Rationale
The Swern oxidation proceeds through the formation of an alkoxysulfonium salt intermediate.[13] A hindered non-nucleophilic base, such as triethylamine or diisopropylethylamine, is then used to deprotonate the carbon adjacent to the oxygen, leading to the formation of the aldehyde, dimethyl sulfide, and the protonated base.[13] The low reaction temperature (-78 °C) is crucial to prevent side reactions.
Safety Precautions
-
Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
The reaction generates carbon monoxide, a toxic gas.[13] Ensure adequate ventilation.
-
Dimethyl sulfide, a byproduct, has a very strong and unpleasant odor.[13] All glassware should be quenched with bleach after use.
Experimental Protocol
-
Reaction Setup: In a three-necked flask equipped with a thermometer and under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2-1.5 eq) in anhydrous dichloromethane and cool to -78 °C (a dry ice/acetone bath).
-
Activator Formation: Slowly add a solution of dimethyl sulfoxide (2.2-3.0 eq) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15-30 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise, again keeping the internal temperature below -60 °C. Stir for 30-60 minutes.
-
Base Addition: Add triethylamine (4-5 eq) dropwise, ensuring the temperature does not rise significantly.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.
Summary of Protocols
| Parameter | Manganese Dioxide Oxidation | Dess-Martin Periodinane Oxidation | Swern Oxidation |
| Oxidant | Activated MnO2 | Dess-Martin Periodinane | DMSO, Oxalyl Chloride |
| Stoichiometry | 5-10 eq (by weight) | 1.1-1.5 eq | 1.2-1.5 eq (Oxalyl Chloride) |
| Solvent | Dichloromethane, Chloroform | Dichloromethane | Dichloromethane (anhydrous) |
| Temperature | Room Temperature | Room Temperature | -78 °C to Room Temperature |
| Workup | Filtration | Aqueous Quench & Extraction | Aqueous Quench & Extraction |
| Advantages | Simple workup, mild | Mild, high selectivity, fast | Mild, good for sensitive substrates |
| Disadvantages | Variable reactivity of MnO2 | Potential explosive hazard, cost | Low temperature, unpleasant odor |
Characterization of 2-(Boc-amino)-4-formylpyridine
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show a characteristic aldehyde proton signal around 9.8-10.0 ppm. Other expected signals include those for the Boc group (a singlet around 1.5 ppm) and the pyridine ring protons.
-
¹³C NMR: The carbon NMR spectrum will display a carbonyl carbon signal for the aldehyde typically in the range of 190-195 ppm.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.
-
IR Spectroscopy: An infrared spectrum will exhibit a characteristic C=O stretching frequency for the aldehyde at approximately 1700-1720 cm⁻¹.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive MnO2, insufficient oxidant, low temperature (Swern) | Use freshly activated MnO2, increase the amount of oxidant, ensure proper temperature control. |
| Over-oxidation to Carboxylic Acid | Using a non-selective or overly harsh oxidant | Switch to a milder oxidant like MnO2 or DMP. |
| Low Yield | Product instability, incomplete extraction | Ensure the workup is performed promptly, use sufficient solvent for extraction. |
| Formation of Side Products | Reaction conditions not optimal | Carefully control temperature, especially for the Swern oxidation. Ensure anhydrous conditions where required. |
Conclusion
The synthesis of 2-(Boc-amino)-4-formylpyridine from its corresponding alcohol can be achieved through several reliable oxidation methods. The choice of method will depend on factors such as scale, available equipment, and safety considerations. The protocols provided in this guide, when followed with attention to detail and safety, will enable researchers to efficiently produce this valuable synthetic intermediate for their drug discovery and development programs.
Caption: Overall workflow for the synthesis and characterization.
References
- Vertex AI Search. (n.d.). MANGANESE DIOXIDE Material Safety Data Sheet.
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
- Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP).
- Scribd. (n.d.). Learn More About Swern Oxidation.
- Alfa Chemistry. (n.d.). Swern Oxidation.
- ResearchGate. (n.d.). Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory.
- Inchem.org. (n.d.). ICSC 0175 - MANGANESE DIOXIDE.
- Reddit. (2022, July 2). Dess Martin periodinane. r/OrganicChemistry.
- Chemistry LibreTexts. (2023, January 22). Swern oxidation.
- Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H).
- CDN. (n.d.). Manganese-dioxide-MSDS.pdf.
- The University of Manchester. (n.d.). Reaction of Dess-Martin periodinane with 2- (alkylselenyl)pyridines. Dehydration of primary alcohols under extraordinarily mild.
- (n.d.). SAFETY DATA SHEET.
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Application Notes and Protocols for the Selective Oxidation of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
Introduction: The Synthetic Gateway to Functionalized Pyridines
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of pharmacologically active molecules. The targeted functionalization of this heterocycle is paramount for modulating the biological activity, pharmacokinetic properties, and overall efficacy of novel therapeutic agents. The conversion of a hydroxymethyl group to a formyl group on the pyridine ring, specifically the transformation of 2-(Boc-amino)-4-(hydroxymethyl)pyridine to 2-(Boc-amino)pyridine-4-carbaldehyde, represents a critical synthetic step. The resulting aldehyde is a versatile intermediate, primed for a plethora of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations, thereby providing a gateway to a diverse array of complex molecular architectures.
This technical guide provides a comprehensive overview and detailed protocols for the selective oxidation of the hydroxymethyl group in this compound. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field. The stability of the tert-butyloxycarbonyl (Boc) protecting group under various oxidative conditions is a key consideration, and the methodologies presented herein have been selected for their high chemoselectivity and compatibility with this acid-labile protecting group.[1][2][3]
Comparative Overview of Selected Oxidation Methodologies
The selective oxidation of a primary alcohol to an aldehyde in the presence of other sensitive functional groups, such as a Boc-protected amine and a pyridine ring, necessitates the use of mild and selective oxidizing agents. This guide will focus on four prominent and field-proven methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, TEMPO-catalyzed oxidation, and Manganese Dioxide (MnO₂) oxidation. The choice of method will depend on factors such as scale, reagent availability, and the specific requirements of the downstream synthetic steps.
| Oxidation Method | Key Reagents | Typical Temperature | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room Temperature | Mild conditions, high yields, short reaction times, broad functional group tolerance.[4][5] | Cost of reagent, potentially explosive nature of the precursor (IBX).[4] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C | High yields, excellent for sensitive substrates, byproducts are volatile.[6][7] | Requires cryogenic temperatures, malodorous byproduct (dimethyl sulfide), strictly anhydrous conditions.[6][7] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | 0 °C to Room Temperature | Catalytic, cost-effective, environmentally benign co-oxidant.[8][9] | Potential for chlorination of sensitive substrates, requires careful pH control.[8] |
| Manganese Dioxide (MnO₂) Oxidation | Activated MnO₂ | Room Temperature to Reflux | Mild, selective for benzylic and allylic alcohols, heterogeneous (easy workup).[10][11] | Requires a large excess of reagent, variable reactivity depending on MnO₂ activation.[10] |
Detailed Protocols and Mechanistic Insights
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for the conversion of primary alcohols to aldehydes.[4][5] The reaction proceeds at room temperature and is known for its high chemoselectivity, making it an excellent choice for the oxidation of this compound.[4]
Mechanism of Action:
The reaction is initiated by the ligand exchange between the alcohol and an acetate group on the hypervalent iodine reagent. Subsequent deprotonation by the acetate ion leads to a reductive elimination, yielding the aldehyde, iodinane, and acetic acid.[5]
Figure 1: Simplified workflow of Dess-Martin Periodinane oxidation.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium bicarbonate (2.0 eq.).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq.) portion-wise to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) containing an equimolar amount of sodium bicarbonate. Stir the biphasic mixture vigorously for 15-20 minutes until the layers become clear.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(Boc-amino)pyridine-4-carbaldehyde as a white to off-white solid.[12]
Swern Oxidation
The Swern oxidation is a classic and highly effective method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures.[6][7] It is particularly well-suited for the oxidation of sensitive substrates due to its mild conditions, which should preserve the Boc-protecting group.[6]
Mechanism of Action:
The reaction involves the formation of an electrophilic sulfur species from the reaction of DMSO and oxalyl chloride. The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, facilitates an E2-type elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7]
Figure 2: Key stages of the Swern oxidation process.
Experimental Protocol:
-
Reaction Setup: To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (0.2 M) in a three-necked flask equipped with a thermometer and under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 30 minutes at -78 °C.
-
Addition of Alcohol: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C. Stir the reaction mixture for 1 hour at -78 °C.
-
Base Addition and Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. Allow the reaction to warm slowly to room temperature.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aldehyde.[13] Note: This procedure should be performed in a well-ventilated fume hood due to the formation of carbon monoxide and the malodorous dimethyl sulfide.[7]
TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that catalyzes the oxidation of primary alcohols to aldehydes in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[8][9] This method is attractive due to its catalytic nature and the use of an inexpensive and environmentally friendly co-oxidant.
Mechanism of Action:
The catalytic cycle involves the oxidation of TEMPO by the co-oxidant to the highly reactive N-oxoammonium ion. This species then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine, which is subsequently re-oxidized to TEMPO to complete the cycle.[8]
Figure 3: Catalytic cycle of TEMPO-mediated oxidation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), TEMPO (0.05 eq.), and sodium bromide (0.1 eq.) in a mixture of DCM and a saturated aqueous solution of sodium bicarbonate (1:1 v/v, 0.2 M).
-
Co-oxidant Addition: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Slowly add a solution of sodium hypochlorite (1.2 eq., commercial bleach) dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous phase with DCM (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a mild and selective oxidizing agent, particularly effective for benzylic and allylic alcohols.[10] Given the "benzylic-like" nature of the hydroxymethyl group on the pyridine ring, MnO₂ is a viable option for this transformation. The heterogeneous nature of the reaction simplifies the work-up, as the oxidant can be removed by simple filtration.
Mechanism of Action:
The oxidation with MnO₂ is believed to occur on the surface of the reagent. The alcohol adsorbs onto the MnO₂ surface, and a concerted or stepwise process involving hydrogen atom transfer leads to the formation of the aldehyde and reduced manganese species. The activity of MnO₂ is highly dependent on its method of preparation and activation.[11]
Experimental Protocol:
-
Reagent Activation: Commercially available "activated" manganese dioxide should be used. Alternatively, it can be activated by heating at 100-120 °C under vacuum for several hours before use.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as DCM or chloroform (0.1 M), add activated manganese dioxide (10-20 eq. by weight).
-
Reaction Conditions: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40 °C).
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction time can vary significantly depending on the activity of the MnO₂ and may range from a few hours to overnight.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with DCM. Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Characterization of 2-(Boc-amino)pyridine-4-carbaldehyde
The successful synthesis of the target aldehyde should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.[14]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~9.9 (s, 1H, CHO), 8.3 (d, 1H, pyridine-H6), 8.0 (s, 1H, pyridine-H3), 7.5 (d, 1H, pyridine-H5), 1.5 (s, 9H, Boc).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~192 (CHO), 152 (C=O, Boc), 150 (pyridine-C2), 148 (pyridine-C6), 142 (pyridine-C4), 118 (pyridine-C5), 112 (pyridine-C3), 82 (C(CH₃)₃), 28 (C(CH₃)₃).
-
Mass Spectrometry (ESI): Calculated for C₁₁H₁₄N₂O₃, found [M+H]⁺.
Conclusion and Best Practices
The selective oxidation of this compound to its corresponding aldehyde is a crucial transformation for the synthesis of functionalized pyridine derivatives. This guide has detailed four reliable methods, each with its own set of advantages and considerations.
-
For small-scale, rapid oxidations with high functional group tolerance , Dess-Martin Periodinane oxidation is often the method of choice.
-
For high-yielding reactions where cryogenic conditions are accessible , Swern oxidation provides excellent results with sensitive substrates.
-
For large-scale, cost-effective syntheses , TEMPO-catalyzed oxidation offers a green and efficient alternative.
-
When a simple, heterogeneous work-up is desired , manganese dioxide oxidation is a practical option, provided a highly active reagent is used.
Researchers and drug development professionals should carefully consider the specific requirements of their synthetic route, including scale, cost, and downstream chemistry, to select the most appropriate oxidation protocol. Adherence to the detailed procedures and safety precautions outlined in this document will facilitate the successful and efficient synthesis of 2-(Boc-amino)pyridine-4-carbaldehyde, a key building block in the development of novel therapeutics.
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- Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxyl
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coupling reactions using "2-(Boc-amino)-4-(hydroxymethyl)pyridine"
An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 2-(Boc-amino)-4-(hydroxymethyl)pyridine
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount. This compound stands out as a highly valuable and versatile scaffold. Its utility is derived from the specific arrangement of three key functional groups on a pyridine core:
-
The 2-(Boc-amino) Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine.[1][2] This is critical because unprotected amines are nucleophilic and can interfere with or "poison" the palladium catalysts central to cross-coupling reactions.[3] The Boc group effectively masks the amine's reactivity, ensuring that transformations occur at other desired positions on the ring.[1] Furthermore, its acid-labile nature allows for clean and efficient deprotection under mild conditions, typically using acids like trifluoroacetic acid (TFA), to reveal the free amine for subsequent functionalization.[2][4]
-
The 4-(hydroxymethyl) Group: This primary alcohol provides a reactive handle for a variety of synthetic transformations. It can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group (like a triflate or halide) for nucleophilic substitution or further cross-coupling, or used in esterification and etherification reactions.
-
The Pyridine Core: The pyridine ring is a common motif in biologically active compounds. The nitrogen atom renders the ring electron-deficient, influencing the reactivity of each position. For cross-coupling reactions, this core must typically be functionalized with a halide (Br, I, Cl) or a triflate at one of the available ring positions (C-3, C-5, or C-6) to act as the electrophilic partner.
This guide provides detailed application notes and protocols for leveraging halogenated derivatives of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds.[5] Most of these transformations proceed through a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile, forming a Pd(II) complex.[6][7]
-
Transmetalation / Ligand Exchange: For C-C couplings, an organometallic nucleophile (e.g., organoboron, organocopper) transfers its organic group to the palladium center.[7] For C-N couplings, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[8][9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, typically to form biaryl or vinyl-aryl structures.[7][10] It involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronate ester.[7] This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents.[11]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the halo-pyridine derivative to a Pd(0) complex.[7][12] A crucial subsequent step is the activation of the boronic acid by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation, transferring its organic group to the palladium(II) center. The cycle concludes with reductive elimination, which forges the new carbon-carbon bond.[10][12]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale / Expert Insight |
| Electrophile | tert-butyl (5-bromo-4-(hydroxymethyl)pyridin-2-yl)carbamate | The bromo-substituted pyridine is a common and effective coupling partner. |
| Nucleophile | Aryl/Heteroaryl Boronic Acid or Ester (1.2-1.5 equiv.) | A slight excess ensures complete consumption of the more valuable electrophile. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable choice. For more challenging couplings, a pre-catalyst like Pd(OAc)₂ is used with a specialized ligand. |
| Ligand | SPhos, XPhos (if using Pd(OAc)₂) | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, improving yields for heteroaryl substrates.[13] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) | The base is essential for activating the boronic acid.[11] Cesium carbonate is often more effective for difficult couplings. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene, or DMF | The aqueous mixture is common and effective for many substrates.[12] |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the halogenated pyridine (1.0 equiv.), the boronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and alternately evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application Note 2: Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) of an aryl/vinyl halide and a C(sp) of a terminal alkyne.[14][15] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) co-catalyst.[14][15]
Mechanistic Rationale
The Sonogashira reaction operates via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by reductive elimination. The key transmetalation step is facilitated by the copper cycle. The amine base deprotonates the terminal alkyne, which then coordinates with the copper(I) salt to form a highly reactive copper acetylide intermediate.[16] This species transfers the acetylide group to the palladium(II) complex, setting the stage for reductive elimination.[16] Copper-free variants exist but often require different conditions.[15]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Data Presentation: Typical Sonogashira Reaction Conditions
| Parameter | Condition | Rationale / Expert Insight |
| Electrophile | tert-butyl (5-bromo-4-(hydroxymethyl)pyridin-2-yl)carbamate | Bromo and iodo derivatives are highly effective. |
| Nucleophile | Terminal Alkyne (1.2-2.0 equiv.) | A slight excess is used. The alkyne must have a terminal proton. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | This is the classic, reliable catalyst for Sonogashira reactions. |
| Cu Co-catalyst | CuI (2-5 mol%) | Copper(I) iodide is essential for the formation of the copper acetylide intermediate. Its absence leads to a much slower, copper-free pathway. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-4 equiv.) | An amine base is required to deprotonate the alkyne and neutralize the HX formed. It often serves as a co-solvent. |
| Solvent | THF, DMF, or Acetonitrile | Anhydrous, polar aprotic solvents are preferred. |
| Temperature | Room Temperature to 60 °C | Reactions are often run at or slightly above room temperature. |
Experimental Protocol: Sonogashira Coupling
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add the halogenated pyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%) under an inert atmosphere.
-
Inert Atmosphere: Seal, evacuate, and backfill the flask with Argon or Nitrogen (3x).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and versatile method for constructing C(sp²)-N bonds, coupling aryl halides or triflates with primary or secondary amines.[9][17] This reaction has largely replaced harsher classical methods and offers broad substrate scope and functional group tolerance.[17]
Mechanistic Rationale
The generally accepted mechanism starts with the oxidative addition of the aryl halide to the Pd(0) catalyst.[8][17] The amine then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido intermediate.[8][9] This intermediate undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical, as bulky, electron-rich phosphine ligands are necessary to facilitate the difficult reductive elimination step.[18]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
| Parameter | Condition | Rationale / Expert Insight |
| Electrophile | tert-butyl (5-bromo-4-(hydroxymethyl)pyridin-2-yl)carbamate | Aryl bromides, chlorides, and triflates are all suitable substrates. |
| Nucleophile | Primary or Secondary Amine (1.1-1.5 equiv.) | A wide variety of amines can be used. |
| Pd Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | These are common sources of Pd(0) once reduced in situ or combined with phosphine ligands. |
| Ligand | XPhos, RuPhos, BINAP, BrettPhos (2-4 mol%) | The ligand choice is crucial for success. Bulky biarylphosphine ligands (Buchwald ligands) are state-of-the-art.[18] |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv.) | A strong, non-nucleophilic base is required.[8] Sodium tert-butoxide is very common and effective. |
| Solvent | Toluene, 1,4-Dioxane, or THF | Anhydrous, non-protic solvents are required. |
| Temperature | 80-110 °C | Heating is almost always necessary. |
Experimental Protocol: Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add the halogenated pyridine (1.0 equiv.) and the anhydrous solvent (e.g., toluene). Finally, add the amine (1.2 equiv.).
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Post-Coupling Protocol: Boc Group Deprotection
Following a successful coupling reaction, the Boc group can be easily removed to unmask the 2-amino functionality for further synthetic steps.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected pyridine derivative (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid. Common choices are trifluoroacetic acid (TFA, 5-10 equivalents in DCM) or a solution of HCl in dioxane (4M, 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Progress can be monitored by TLC, watching for the disappearance of the starting material. The reaction is often accompanied by bubbling as CO₂ and isobutene evolve.[2]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralization: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a mild base (e.g., NaHCO₃) until the aqueous layer is neutral or slightly basic.
-
Isolation: Extract the aqueous layer with more organic solvent. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 2-aminopyridine product, which can often be used without further purification.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]
-
OUCI. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Thompson, A. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]
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BYJU'S. Sonogashira Coupling. Available from: [Link]
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Macharia, J. M. et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
Mathew, S. S. et al. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. American Chemical Society. Available from: [Link]
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Semantic Scholar. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Available from: [Link]
-
The Organic Chemist. (2019). Sonogashira coupling. YouTube. Available from: [Link]
-
Shokri, M. et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. Available from: [Link]
-
Shokri, M. et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. Available from: [Link]
-
Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Magano, J. & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
Saha, S. et al. (2020). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. ACS Omega. Available from: [Link]
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
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ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Available from: [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
- Google Patents. (2009). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
PubMed. (2005). pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. Available from: [Link]
-
Van der Mey, M. et al. (2009). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters. Available from: [Link]
-
Organic Chemistry Portal. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Available from: [Link]
-
Chinchilla, R. & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Billingsley, K. L. & Buchwald, S. L. (2008). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Angewandte Chemie. Available from: [Link]
-
Organic Chemistry Portal. (2004). Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Available from: [Link]
-
Razafindrainibe, F. et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Available from: [Link]
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- 18. youtube.com [youtube.com]
Application Notes and Protocols for Amine Synthesis via Mitsunobu Reaction of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to C-N Bond Formation
The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a stereospecific conversion of a primary or secondary alcohol to a variety of functional groups, including the synthetically valuable amine moiety.[1][2] This reaction proceeds under mild, generally neutral conditions, making it an indispensable tool in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.[2] This application note provides a detailed guide to the successful execution of the Mitsunobu reaction for the synthesis of amines, with a specific focus on the substrate 2-(Boc-amino)-4-(hydroxymethyl)pyridine . We will delve into the mechanistic underpinnings of this transformation, offer a robust experimental protocol, and discuss critical considerations for maximizing yield and purity.
The choice of this compound as a model substrate is deliberate. It presents a scenario commonly encountered in medicinal chemistry: a multifunctional heterocyclic compound where selective functionalization is paramount. The presence of a Boc-protected amine and a pyridine ring introduces specific challenges and considerations that this guide will address, providing a framework for tackling similar synthetic problems.
The Mitsunobu Reaction: A Mechanistic Overview
The Mitsunobu reaction is a complex yet elegant redox process that facilitates the S\textsubscript{N}2 displacement of a hydroxyl group.[1][3] The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct.[1] The generally accepted mechanism can be broken down into several key steps:
-
Activation of the Azodicarboxylate: Triphenylphosphine (PPh₃), a potent nucleophile, attacks the electrophilic nitrogen of a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a zwitterionic adduct, often referred to as the Mitsunobu betaine.[3]
-
Proton Transfer: The betaine is a strong base and deprotonates the acidic nucleophile (in this case, the amine you wish to introduce) to form a phosphonium salt and the corresponding nucleophilic anion.[1] It is crucial that the pKa of the nucleophile is generally below 13 to ensure efficient deprotonation and prevent side reactions.[1][2]
-
Formation of the Oxyphosphonium Salt: The alcohol substrate, this compound, then attacks the activated phosphonium salt, displacing the reduced azodicarboxylate and forming a key intermediate: the alkoxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.
-
S\textsubscript{N}2 Displacement: The nucleophilic anion, generated in step 2, attacks the carbon bearing the oxyphosphonium leaving group in a classic S\textsubscript{N}2 fashion. This results in the formation of the desired C-N bond with complete inversion of stereochemistry at the carbinol center (if it is a chiral center).
The key reagents and their roles are summarized in the table below:
| Reagent | Role |
| Alcohol | The substrate containing the hydroxyl group to be displaced. |
| Nucleophile (Amine) | The nitrogen source that will form the new C-N bond. |
| Triphenylphosphine (PPh₃) | The reducing agent that is oxidized to triphenylphosphine oxide, driving the reaction. |
| Dialkyl Azodicarboxylate (DEAD or DIAD) | The oxidizing agent that is reduced to a dialkyl hydrazinedicarboxylate. |
| Solvent | Typically an aprotic solvent like THF or dichloromethane. |
Visualizing the Mechanism and Workflow
To further clarify the intricate steps of the Mitsunobu reaction and the subsequent experimental workflow, the following diagrams are provided.
Caption: The mechanistic pathway of the Mitsunobu reaction.
Caption: A typical experimental workflow for the Mitsunobu reaction.
Critical Considerations for this compound
When applying the Mitsunobu reaction to this specific substrate, several factors must be carefully considered to ensure a successful outcome:
-
Potential for Side Reactions:
-
N-Alkylation of the Boc-Amine: The Boc-protected amine is generally not nucleophilic enough to compete with the desired amine nucleophile. However, under forcing conditions or with highly reactive intermediates, undesired N-alkylation at the Boc-protected nitrogen could occur. Careful monitoring of the reaction is essential.
-
Pyridine Ring Interference: The pyridine nitrogen is a potential nucleophile, although its basicity is attenuated by the electron-withdrawing nature of the ring. While direct participation in the Mitsunobu reaction is unlikely, it can influence the overall reaction environment.
-
Alkylation of the Reduced Azodicarboxylate: A common side reaction in Mitsunobu chemistry occurs when the deprotonated hydrazinedicarboxylate byproduct acts as a nucleophile, leading to the formation of an N-alkylated hydrazine derivative.[4] This is more prevalent with less acidic nucleophiles (pKa > 11).[4]
-
-
Choice of Amine Nucleophile:
-
Acidity (pKa): As a general rule, the N-H bond of the amine nucleophile should be sufficiently acidic (pKa < 13) to be deprotonated by the Mitsunobu betaine.[1] For less acidic amines, alternative protocols using stronger phosphines or modified azodicarboxylates may be necessary.[5]
-
Steric Hindrance: Sterically hindered amines may react sluggishly. In such cases, longer reaction times or elevated temperatures might be required, which could also increase the likelihood of side reactions.
-
-
Purification Strategy:
-
The primary challenge in purifying Mitsunobu reaction products is the removal of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. These byproducts can co-elute with the desired product during chromatography.
-
Several strategies can be employed to simplify purification:
-
Crystallization: In some cases, TPPO can be crystallized from the reaction mixture.
-
Chromatography: Careful selection of the solvent system for column chromatography is crucial.
-
Modified Reagents: Using polymer-supported triphenylphosphine allows for the simple filtration of the phosphine oxide byproduct.[1] Alternatively, using azodicarboxylates like di-(4-chlorobenzyl)azodicarboxylate (DCAD) can lead to a hydrazine byproduct that is easily removed by filtration.[1]
-
-
Experimental Protocol: Synthesis of a Tertiary Amine
This protocol details the synthesis of a tertiary amine from this compound and a secondary amine nucleophile.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| This compound | 238.27 | 238 mg | 1.0 | 1.0 eq |
| Secondary Amine (e.g., Morpholine) | 87.12 | 105 mg | 1.2 | 1.2 eq |
| Triphenylphosphine (PPh₃) | 262.29 | 393 mg | 1.5 | 1.5 eq |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 0.30 mL | 1.5 | 1.5 eq |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | - |
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (238 mg, 1.0 mmol), the chosen secondary amine (1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol).
-
Solvent Addition: Add anhydrous THF (10 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of DIAD: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (0.30 mL, 1.5 mmol) in anhydrous THF (2 mL) dropwise to the cooled reaction mixture over a period of 10-15 minutes. A slight exotherm may be observed. The order of addition is critical; adding the azodicarboxylate last is the standard and generally most effective method.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will contain the desired amine, triphenylphosphine oxide, and the reduced DIAD byproduct.
-
Purify the crude material by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis. A gradient elution from hexane to ethyl acetate is often effective.
-
-
Characterization: Characterize the purified product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS, etc.) to confirm its identity and purity.
Troubleshooting and Expert Insights
-
Low or No Conversion:
-
Check Reagent Quality: Ensure that all reagents, especially the azodicarboxylate and phosphine, are of high purity and the solvent is anhydrous.
-
Order of Addition: If the standard addition order fails, consider pre-forming the betaine by adding DIAD to PPh₃ at 0 °C before adding the alcohol and then the amine nucleophile.[1]
-
Temperature: For sterically hindered substrates, gentle heating (e.g., to 40-50 °C) may be necessary, but be mindful of potential side reactions.[1]
-
-
Formation of Side Products:
-
If N-alkylation of the reduced DIAD is a significant issue, consider using a more acidic amine nucleophile or a modified Mitsunobu protocol.
-
To minimize the formation of other byproducts, ensure the reaction is run under an inert atmosphere (nitrogen or argon).
-
-
Difficult Purification:
-
If separation of triphenylphosphine oxide is particularly challenging, consider using a polymer-supported phosphine or a phosphine with a basic handle that allows for acid extraction of the corresponding oxide.[6]
-
Employing alternative azodicarboxylates such as ADDP (1,1'-(azodicarbonyl)dipiperidine) can sometimes lead to byproducts that are more easily removed.[4]
-
Conclusion
The Mitsunobu reaction is a powerful and versatile tool for the synthesis of amines from alcohols. By understanding the underlying mechanism and carefully considering the specific nature of the substrate, such as the electronically rich and multifunctional this compound, researchers can effectively navigate the potential challenges and achieve their synthetic goals. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important transformation in the development of novel chemical entities.
References
-
Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. [Link]
-
Dodge, J. A.; Nissen, J. S.; Presnell, M. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol. J. Org. Chem.1994 , 59 (1), 234-236. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
National Institutes of Health. The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]
-
ACS Publications. Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. [Link]
-
National Institutes of Health. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. [Link]
-
ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
-
Organic & Biomolecular Chemistry. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. [Link]
-
ResearchGate. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
-
Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Link]
-
Organic Chemistry Portal. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. [Link]
-
ResearchGate. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. [Link]
-
Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
ResearchGate. Mitsunobu Reaction Using Basic Amines as Pronucleophiles | Request PDF. [Link]
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Application Notes and Protocols: Etherification of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
Abstract
This document provides a comprehensive guide to the etherification of the primary alcohol in tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate, commonly known as 2-(Boc-amino)-4-(hydroxymethyl)pyridine. Ether derivatives of this versatile pyridine building block are of significant interest in medicinal chemistry and materials science. This guide will delve into the mechanistic considerations, potential challenges, and detailed experimental protocols for achieving successful O-alkylation. The primary focus will be on the widely utilized Williamson ether synthesis, outlining reaction setup, monitoring, workup, and purification. Furthermore, this document will address the critical aspects of substrate reactivity, including the influence of the Boc-protecting group and the pyridine nucleus, to enable researchers to confidently and efficiently synthesize the desired ether products.
Introduction: Strategic Importance of Pyridine Ethers
Pyridine scaffolds are ubiquitous in pharmaceuticals and functional materials due to their unique electronic properties and ability to engage in hydrogen bonding. The introduction of an ether linkage at the 4-position of the 2-aminopyridine core, specifically from this compound, offers a versatile strategy for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability. Moreover, the ether moiety can serve as a linker to introduce further functional groups, enabling the construction of complex molecular architectures.
The etherification of this compound presents a unique set of challenges and considerations primarily due to the inherent nucleophilicity of the pyridine nitrogen and the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group. A successful synthesis hinges on the judicious choice of reaction conditions to favor O-alkylation over competing side reactions.
Mechanistic Considerations: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers.[1][2] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an electrophilic alkyl halide or sulfonate.[1]
The overall transformation for the etherification of this compound can be depicted as follows:
Figure 1: General scheme of the Williamson ether synthesis.
Key Steps and Causality in Experimental Design
-
Deprotonation: The first step involves the deprotonation of the primary alcohol of this compound using a suitable base to form the corresponding alkoxide. The choice of base is critical. Strong bases such as sodium hydride (NaH) are highly effective in generating the alkoxide.[2] Weaker bases like potassium carbonate (K₂CO₃) can also be employed, often requiring higher temperatures or longer reaction times.[3] The pKa of the alcohol and the strength of the base dictate the position of this equilibrium.
-
Nucleophilic Substitution: The generated alkoxide, a potent nucleophile, then attacks the electrophilic carbon of an alkyl halide (or other suitable electrophile with a good leaving group, such as a tosylate or mesylate), displacing the halide and forming the desired ether linkage.[1] This step adheres to the principles of an SN2 reaction, favoring unhindered primary alkyl halides for optimal results.[1]
Potential Challenges and Strategic Mitigation
N-Alkylation of the Pyridine Ring
The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic character, creating the potential for a competing N-alkylation reaction with the alkyl halide. This side reaction leads to the formation of a pyridinium salt, reducing the yield of the desired ether product.
Mitigation Strategy:
-
Steric Hindrance: The presence of the Boc-amino group at the 2-position provides some steric hindrance around the pyridine nitrogen, which can disfavor N-alkylation to a certain extent.
-
Reaction Temperature: Lowering the reaction temperature generally favors the desired O-alkylation over N-alkylation.
-
Choice of Base: The choice of base can influence the relative rates of O- vs. N-alkylation. While not definitively established for this specific substrate, it is a parameter worth optimizing.
Stability of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is known to be stable under most basic and nucleophilic conditions, which makes it compatible with the Williamson ether synthesis.[4][5] However, it is highly susceptible to cleavage under acidic conditions.[6][7]
Mitigation Strategy:
-
Avoid Acidic Conditions: It is imperative to maintain basic or neutral conditions throughout the reaction and workup procedure to prevent premature deprotection of the Boc group. Acidic washes should be avoided until the etherification is complete.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific alkyl halide used and the scale of the reaction.
General Materials and Methods
-
Reagents: this compound (CAS 304873-62-9)[8], anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), sodium hydride (60% dispersion in mineral oil), alkyl halide, diethyl ether, saturated aqueous ammonium chloride, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer, stir bar, nitrogen or argon inlet, dropping funnel, ice bath, heating mantle with temperature controller, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), separatory funnel, glassware for extraction and filtration.
Protocol 1: Etherification using Sodium Hydride in DMF
This protocol is suitable for a wide range of primary alkyl halides.
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The Strategic Utility of 2-(Boc-amino)-4-(hydroxymethyl)pyridine in Multi-Step Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Bifunctional Building Block in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutics. Its prevalence in FDA-approved drugs underscores its importance as a privileged structure. Within the vast family of pyridine derivatives, 2-(Boc-amino)-4-(hydroxymethyl)pyridine has emerged as a particularly valuable and versatile building block. Its strategic utility lies in its bifunctional nature, presenting two key reactive sites: a Boc-protected amine at the 2-position and a primary alcohol at the 4-position. This arrangement allows for sequential and regioselective transformations, making it an ideal starting material for the synthesis of complex, highly substituted pyridine derivatives, particularly in the development of kinase inhibitors.[1][2]
The tert-butyloxycarbonyl (Boc) protecting group offers robust protection for the amine under a variety of reaction conditions, yet it can be readily removed under acidic conditions, unmasking the nucleophilic amino group for subsequent reactions.[3][4] The hydroxymethyl group, on the other hand, serves as a versatile handle for a range of transformations including oxidation to aldehydes or carboxylic acids, conversion to leaving groups for nucleophilic substitution, or participation in cross-coupling reactions. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound in multi-step organic synthesis, complete with detailed protocols and mechanistic insights.
Core Synthetic Transformations and Strategic Applications
The synthetic utility of this compound can be broadly categorized into three key areas:
-
Oxidation of the Hydroxymethyl Group: Accessing the corresponding aldehyde, 2-(Boc-amino)-4-formylpyridine, opens up a vast array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.
-
Functionalization for Cross-Coupling Reactions: Conversion of the hydroxymethyl group into a halide or triflate enables the introduction of diverse substituents at the 4-position via powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.
-
Gateway to Kinase Inhibitors: The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[1][5] This building block provides a direct and efficient route to incorporate this critical pharmacophore into drug candidates.
The following sections will provide detailed, field-proven protocols for these key transformations, along with a case study illustrating its application in the synthesis of a known kinase inhibitor.
Experimental Protocols
Protocol 1: Boc Protection of 2-Amino-4-(hydroxymethyl)pyridine
The initial step in many synthetic routes is the protection of the primary amine to prevent unwanted side reactions. The Boc group is ideal for this purpose due to its stability and ease of removal.
Reaction Scheme:
Materials:
| Reagent/Solvent | M.W. | Amount (10 mmol scale) | Moles | Equivalents |
| 2-Amino-4-(hydroxymethyl)pyridine | 124.14 | 1.24 g | 10.0 mmol | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.40 g | 11.0 mmol | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 1.53 mL | 11.0 mmol | 1.1 |
| Dichloromethane (CH₂Cl₂) | - | 50 mL | - | - |
Procedure:
-
To a stirred solution of 2-amino-4-(hydroxymethyl)pyridine (1.0 eq) in dichloromethane, add triethylamine (1.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[6]
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate.
Expert Insights: The use of triethylamine as a base is crucial to neutralize the acid generated during the reaction. While other bases can be used, triethylamine is easily removed during workup. For less reactive aminopyridines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.[6]
Protocol 2: Oxidation to 2-(Boc-amino)-4-formylpyridine via Dess-Martin Periodinane (DMP)
The mild and selective oxidation of the primary alcohol to an aldehyde is a critical transformation. Dess-Martin periodinane is an excellent choice for this step due to its high efficiency and tolerance of the Boc-protecting group.[7][8]
Reaction Scheme:
Materials:
| Reagent/Solvent | M.W. | Amount (5 mmol scale) | Moles | Equivalents |
| This compound | 224.26 | 1.12 g | 5.0 mmol | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 2.55 g | 6.0 mmol | 1.2 |
| Dichloromethane (CH₂Cl₂) | - | 50 mL | - | - |
| Saturated aqueous NaHCO₃ solution | - | - | - | - |
| Saturated aqueous Na₂S₂O₃ solution | - | - | - | - |
Procedure:
-
To a solution of this compound (1.0 eq) in dry dichloromethane, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde is often pure enough for the next step, but can be further purified by flash column chromatography if necessary.
Trustworthiness and Causality: The use of DMP is advantageous as it avoids harsh acidic or basic conditions that could cleave the Boc group. The workup with sodium thiosulfate is essential to reduce the excess periodinane and its byproducts to more soluble forms, simplifying purification.[9] The reaction produces two equivalents of acetic acid, which can be buffered with pyridine or sodium bicarbonate if the substrate is acid-labile.[7]
Protocol 3: Conversion to a Halide and Subsequent Suzuki-Miyaura Cross-Coupling
To introduce diversity at the 4-position, the hydroxymethyl group can be converted to a more reactive halide, which can then participate in palladium-catalyzed cross-coupling reactions.
Part A: Conversion of the Hydroxymethyl Group to a Chloromethyl Group
Reaction Scheme:
Materials:
| Reagent/Solvent | M.W. | Amount (5 mmol scale) | Moles | Equivalents |
| This compound | 224.26 | 1.12 g | 5.0 mmol | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 0.44 mL | 6.0 mmol | 1.2 |
| Dichloromethane (CH₂Cl₂) | - | 25 mL | - | - |
Procedure:
-
Dissolve this compound (1.0 eq) in dry dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (4-(chloromethyl)pyridin-2-yl)carbamate. This product is often used in the next step without further purification.
Part B: Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
Materials:
| Reagent/Solvent | M.W. | Amount (2 mmol scale) | Moles | Equivalents |
| tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate | 242.71 | 0.49 g | 2.0 mmol | 1.0 |
| Arylboronic acid | - | - | 2.4 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.116 g | 0.1 mmol | 0.05 |
| K₂CO₃ | 138.21 | 0.55 g | 4.0 mmol | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
In a reaction vessel, combine tert-butyl (4-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Authoritative Grounding: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds with high efficiency and functional group tolerance. The use of a palladium catalyst in the presence of a base is essential for the catalytic cycle to proceed.
Application in Multi-Step Synthesis: A Case Study in Kinase Inhibitor Development
The strategic application of this compound is exemplified in the synthesis of various kinase inhibitors. The 2-aminopyridine core is a common structural motif that forms key hydrogen bonding interactions with the hinge region of the kinase active site.[10][11]
Illustrative Synthetic Pathway to a Generic Kinase Inhibitor Scaffold:
This generalized pathway highlights the versatility of the starting material. The initial oxidation provides the aldehyde, which can undergo reductive amination to introduce a diverse range of side chains (R1). Subsequent functionalization, such as acylation or another cross-coupling reaction, can be performed to introduce a second point of diversity (R2). Finally, deprotection of the Boc group reveals the crucial 2-aminopyridine moiety for kinase hinge binding. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies in a drug discovery program.[12]
Conclusion
This compound is a highly valuable and versatile building block in multi-step organic synthesis. Its bifunctional nature allows for a wide range of selective transformations, providing efficient access to complex substituted pyridine derivatives. The protocols outlined in this application note provide a practical guide for researchers to effectively utilize this reagent in their synthetic endeavors, particularly in the pursuit of novel therapeutics targeting protein kinases and other important biological targets. The strategic application of this building block can significantly streamline synthetic routes and facilitate the exploration of chemical space in drug discovery programs.
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-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. PubMed. [Link]
-
Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. PubMed. [Link]
-
14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. Harvard University. [Link]
-
2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
-
Dess–Martin oxidation. Wikipedia. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- BOC protection method for aminopyridine.
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The Strategic Application of 2-(Boc-amino)-4-(hydroxymethyl)pyridine in Fragment-Based Drug Discovery: A Technical Guide
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient pathway to novel lead compounds by building them from smaller, simpler chemical starting points.[1][2][3] The success of any FBDD campaign is intrinsically linked to the quality and design of the fragment library.[4] This guide delves into the strategic application of a particularly valuable, yet under-documented fragment: 2-(tert-butoxycarbonyl-amino)-4-(hydroxymethyl)pyridine . We will explore the rationale behind its design, provide detailed protocols for its use in screening campaigns, and outline strategies for its elaboration from a nascent hit to a potent lead.
The Molecular Rationale: Deconstructing 2-(Boc-amino)-4-(hydroxymethyl)pyridine
The utility of this fragment lies in the strategic combination of its three key structural features, each contributing to its potential as a starting point for drug discovery.
-
The Pyridine Core: As a privileged scaffold in medicinal chemistry, the pyridine ring is a common motif in a vast number of FDA-approved drugs.[5][6] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with protein targets. Furthermore, the pyridine ring offers multiple vectors for chemical modification, allowing for systematic exploration of the surrounding chemical space during hit-to-lead optimization.[7][8]
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose.[9][10] Firstly, it masks the reactivity of the primary amine, preventing unwanted side reactions during initial screening and allowing for controlled, directed chemistry during subsequent synthetic elaboration.[11] Secondly, the Boc group itself can form productive interactions within a binding pocket, and its removal unmasks a primary amine that can be a key pharmacophoric feature or a handle for further chemical modification.
-
The Hydroxymethyl Group: This versatile functional group can act as both a hydrogen bond donor and acceptor. Its presence provides a critical interaction point with the target protein. Moreover, the primary alcohol offers a readily accessible synthetic handle for "fragment growing," one of the primary strategies for increasing the potency of an initial fragment hit.[12]
Physicochemical Properties and Quality Control
Prior to initiating any screening campaign, it is imperative to ensure the purity and solubility of the fragment. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 304873-62-9 | [13][14][15] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [13][16] |
| Molecular Weight | 224.26 g/mol | [13][16] |
| Appearance | Off-white to white solid | |
| Solubility | Soluble in DMSO, Methanol | |
| Purity | ≥95% (typically by NMR and LC-MS) |
Protocol 1: Quality Control of this compound
-
Purity Assessment:
-
Dissolve a small sample (1-2 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum. The spectrum should be clean, with minimal extraneous peaks.
-
Acquire an LC-MS spectrum to confirm the mass and assess purity.
-
-
Solubility Determination:
-
Prepare a stock solution in 100% DMSO (e.g., 100 mM).
-
Visually inspect for complete dissolution.
-
Serially dilute the stock solution into the desired aqueous buffer for the screening assay to determine the maximum soluble concentration without precipitation.
-
FBDD Workflow: From Fragment Screening to Hit Validation
The following workflow outlines a typical FBDD campaign utilizing this compound.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Phase 1: Primary Screening
The weak binding affinity of fragments necessitates the use of sensitive biophysical techniques for initial screening.[17] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most commonly employed methods.[18][19][20]
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in mass on a sensor surface, allowing for real-time monitoring of binding events.[21][22][23]
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Include a reference channel with an irrelevant protein or a deactivated surface to subtract non-specific binding signals.[19]
-
-
Fragment Screening:
-
Prepare a solution of this compound in the running buffer at a suitable concentration (typically in the 100 µM to 1 mM range). Ensure the final DMSO concentration is matched between the sample and the running buffer to minimize solvent effects.[21]
-
Inject the fragment solution over the sensor chip and monitor the binding response.
-
A significant increase in the response units (RU) in the target channel relative to the reference channel indicates a potential binding event.
-
-
Data Analysis:
-
Analyze the sensorgrams to identify fragments that exhibit concentration-dependent binding.
-
Calculate the ligand efficiency (LE) to prioritize hits. LE is a measure of the binding energy per heavy atom and is a key metric in FBDD.[19]
-
Phase 2: Hit Validation and Characterization
A positive result from a primary screen is not definitive. It is crucial to validate the hit using an orthogonal biophysical method and to characterize its binding affinity and mode.
Protocol 3: Hit Validation by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the protein-fragment complex, confirming the binding event and elucidating the precise binding mode.[24][25][26]
-
Crystal Soaking:
-
Obtain high-quality crystals of the target protein.
-
Soak the crystals in a solution containing a high concentration of this compound (typically 1-10 mM).[27]
-
-
Data Collection and Structure Determination:
Phase 3: Hit-to-Lead Optimization
With a validated hit and structural information in hand, the next phase involves synthetically elaborating the fragment to improve its potency and drug-like properties.[12][29] The bifunctional nature of this compound provides two primary vectors for this optimization.
Caption: Synthetic elaboration strategies for this compound.
Strategy 1: Fragment Growing from the Hydroxymethyl Position
The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, which can then be used in a variety of coupling reactions to "grow" the fragment into an adjacent sub-pocket of the binding site.
Strategy 2: Modification at the Amino Position
Following Boc deprotection (typically with a strong acid like TFA), the resulting primary amine can be acylated to form amides or used in reductive amination reactions to introduce new substituents. This allows for probing interactions in a different region of the binding site.
Bifunctional Probes and Chemical Biology Applications
Beyond its role as a building block in traditional FBDD, this compound can also serve as a scaffold for the design of bifunctional chemical probes.[30][31][32] For example, by attaching a reactive group to the hydroxymethyl position and a reporter tag (e.g., a fluorophore or biotin) to the amine after deprotection, this fragment can be converted into an activity-based probe to study enzyme function or a molecule to induce protein-protein interactions.[33][34]
Conclusion
This compound is a strategically designed fragment with significant potential in fragment-based drug discovery. Its combination of a privileged pyridine core, a protected amine, and a versatile hydroxymethyl group provides a robust starting point for the development of novel therapeutics. By employing the systematic workflows and protocols outlined in this guide, researchers can effectively leverage the unique properties of this fragment to accelerate their drug discovery programs.
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Preparation of 2-(Boc-amino)-4-(chloromethyl)pyridine: An Application Note and Protocol
Introduction: Strategic Importance of a Functionalized Pyridine Building Block
2-(Boc-amino)-4-(chloromethyl)pyridine is a bifunctional synthetic building block of considerable value in medicinal chemistry and drug discovery. The strategic placement of a protected amine and a reactive chloromethyl group on the pyridine scaffold allows for sequential and site-selective derivatization. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino group under a variety of reaction conditions, yet it can be readily removed under acidic conditions.[1] This feature enables the introduction of diverse substituents at the 2-position of the pyridine ring. Concurrently, the 4-(chloromethyl) group serves as a versatile electrophilic handle for introducing the pyridine core into larger molecular architectures through nucleophilic substitution reactions. This dual functionality makes it a key intermediate in the synthesis of complex molecules, including potent enzyme inhibitors and modulators of biological pathways.
This application note provides a comprehensive, two-step protocol for the preparation of 2-(Boc-amino)-4-(chloromethyl)pyridine, commencing with the Boc protection of 2-amino-4-methylpyridine, followed by the selective chlorination of the 4-methyl group. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles and practical considerations underpinning each step.
Overall Synthetic Scheme
The synthesis of 2-(Boc-amino)-4-(chloromethyl)pyridine is achieved in two sequential steps:
-
Step 1: Boc Protection. The amino group of 2-amino-4-methylpyridine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield tert-butyl (4-methylpyridin-2-yl)carbamate.
-
Step 2: Radical Chlorination. The methyl group of the Boc-protected intermediate is selectively chlorinated at the benzylic-like position using N-chlorosuccinimide (NCS) under radical initiation conditions.
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of tert-Butyl (4-methylpyridin-2-yl)carbamate (Boc-Protected Intermediate)
Scientific Rationale
The protection of the amino group in 2-amino-4-methylpyridine is a critical first step. The unprotected amino group is nucleophilic and can react with the chlorinating agent in the subsequent step, leading to undesired side products. The Boc group is an ideal choice for this purpose due to its stability in the neutral to basic conditions of the protection reaction and the anticipated radical conditions of the chlorination step. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate, facilitated by a base that deprotonates the amino group, increasing its nucleophilicity.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-4-methylpyridine | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |
| Triethylamine (TEA) | ≥99%, anhydrous | Commercially Available |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Saturated aq. NaHCO₃ solution | Reagent Grade | Prepared in-house |
| Brine (Saturated aq. NaCl solution) | Reagent Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
Procedure:
-
To a stirred solution of 2-amino-4-methylpyridine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA, 1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl (4-methylpyridin-2-yl)carbamate as a solid. The crystal structure of this compound has been previously reported, confirming its dimeric formation through intermolecular N—H···N hydrogen bonds in the solid state.[2]
Part 2: Synthesis of 2-(Boc-amino)-4-(chloromethyl)pyridine
Scientific Rationale
The selective chlorination of the 4-methyl group is achieved through a free radical halogenation mechanism. N-Chlorosuccinimide (NCS) is employed as the chlorine source. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which upon heating, decomposes to form radicals. These radicals then abstract a chlorine atom from NCS to generate a succinimidyl radical and a chlorine radical. The chlorine radical abstracts a hydrogen atom from the 4-methyl group of the Boc-protected pyridine, forming a resonance-stabilized benzylic-like radical. This substrate radical then reacts with another molecule of NCS to yield the chlorinated product and regenerate the succinimidyl radical, thus propagating the chain reaction.[3] The use of a non-polar solvent like carbon tetrachloride (CCl₄) or benzene is typical for such reactions as it does not interfere with the radical mechanism.
Caption: Simplified radical chlorination mechanism.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| tert-Butyl (4-methylpyridin-2-yl)carbamate | As prepared in Part 1 | N/A |
| N-Chlorosuccinimide (NCS) | ≥98%, recrystallized | Commercially Available |
| Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | Reagent Grade | Commercially Available |
| Carbon Tetrachloride (CCl₄) or Benzene | Anhydrous, ≥99.5% | Commercially Available |
| Saturated aq. Na₂S₂O₃ solution | Reagent Grade | Prepared in-house |
| Saturated aq. NaHCO₃ solution | Reagent Grade | Prepared in-house |
| Brine (Saturated aq. NaCl solution) | Reagent Grade | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl (4-methylpyridin-2-yl)carbamate (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).
-
Add N-chlorosuccinimide (NCS, 1.1 eq.) and a catalytic amount of a radical initiator such as AIBN or BPO (0.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere. The reaction can also be initiated by irradiation with a UV lamp at room temperature.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any unreacted NCS, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain 2-(Boc-amino)-4-(chloromethyl)pyridine.
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results for 2-(Boc-amino)-4-(chloromethyl)pyridine |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.5 ppm, 9H), the chloromethyl group (singlet, ~4.5 ppm, 2H), and the pyridine ring protons. |
| ¹³C NMR | Resonances for the carbons of the Boc group, the chloromethyl group, and the pyridine ring. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the product. |
| Purity (HPLC) | >95% |
Safety and Handling
-
N-Chlorosuccinimide (NCS): NCS is a corrosive and oxidizing solid. It is harmful if swallowed and causes severe skin burns and eye damage.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[5] Avoid inhalation of dust and fumes.[5]
-
Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and environmentally hazardous solvent. It is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of PPE and working in a well-ventilated area.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc protection | Insufficient base or (Boc)₂O; short reaction time. | Add additional base and (Boc)₂O; prolong the reaction time and monitor by TLC. |
| Low yield in chlorination | Inactive radical initiator; insufficient heating/irradiation. | Use a fresh batch of radical initiator; ensure the reaction is at a sufficient temperature for initiation or increase the intensity of UV irradiation. |
| Formation of di- and trichlorinated byproducts | Over-chlorination due to excess NCS or prolonged reaction time. | Use a stoichiometric amount of NCS and carefully monitor the reaction progress to stop it once the desired product is formed. |
References
-
Funke, C., Heitman, C., & Wibbeling, B. (2008). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2216. [Link]
-
Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]
-
Nanjing Suru Chemical Co., Ltd. (n.d.). N chlorosuccinimide sds. [Link]
-
Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China. [Link]
Sources
- 1. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling of 2-(Boc-amino)-4-(hydroxymethyl)pyridine Derivatives
Introduction: The Strategic Importance of 4-Aryl-2-aminopyridine Scaffolds in Drug Discovery
The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an aryl group at the 4-position creates a 4-aryl-2-aminopyridine framework with significant potential for developing highly selective and potent drug candidates, particularly in oncology and neurodegenerative diseases. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1] This application note provides a comprehensive guide to the Suzuki coupling of 2-(Boc-amino)-4-(hydroxymethyl)pyridine derivatives, offering detailed protocols and expert insights for researchers in drug development.
Key Challenges and Strategic Considerations
The Suzuki coupling of substituted pyridines, especially those bearing amino groups, presents a unique set of challenges that must be addressed for a successful and reproducible reaction.
The "2-Pyridyl Problem": Catalyst Inhibition
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] This effect is particularly pronounced in 2-substituted pyridines. The Boc-protecting group on the 2-amino substituent helps to mitigate this issue by sterically hindering the nitrogen's coordination to the palladium center.
The Role of the Hydroxymethyl Group
The presence of a hydroxymethyl group at the 4-position introduces another layer of complexity. While generally considered a compatible functional group, the hydroxyl moiety can potentially interact with the palladium catalyst or the basic reaction conditions.[3] In some instances, hydroxyl groups can even direct the cross-coupling reaction.[4] For the protocols outlined herein, protection of the hydroxymethyl group is generally not required, though it may be a consideration in cases of persistent low yields or side-product formation.
Selection of the Catalytic System: A Decisive Factor
The choice of the palladium precursor and, more critically, the ligand is paramount for the successful coupling of these challenging substrates. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, have demonstrated remarkable efficacy in overcoming catalyst inhibition and promoting efficient cross-coupling of heteroaryl halides.[5]
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of this compound derivatives with a variety of arylboronic acids.
Protocol 1: General Conditions for Suzuki Coupling
This protocol is suitable for a wide range of arylboronic acids and a halo-pyridine derivative (e.g., 4-chloro-2-(Boc-amino)pyridine).
Workflow Overview:
Caption: Experimental workflow for the Suzuki coupling protocol.
Materials:
| Reagent/Material | Typical Quantity (for 1 mmol scale) | Notes |
| 4-Halo-2-(Boc-amino)pyridine | 1.0 mmol (1.0 equiv) | Chloro- or bromo-pyridines are common. |
| Arylboronic Acid | 1.2 - 1.5 mmol (1.2 - 1.5 equiv) | |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 0.02 - 0.05 mmol (2 - 5 mol%) | Pre-catalysts can also be used. |
| Ligand (e.g., SPhos, XPhos) | 0.04 - 0.10 mmol (4 - 10 mol%) | Ligand-to-palladium ratio is typically 2:1. |
| Base (e.g., K₂CO₃, K₃PO₄) | 2.0 - 3.0 mmol (2.0 - 3.0 equiv) | Use a finely powdered, dry base. |
| Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) | 5 - 10 mL | A 4:1 or 5:1 organic solvent to water ratio is common. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying the organic layer. |
| Silica Gel | - | For column chromatography. |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the 4-halo-2-(Boc-amino)pyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., SPhos, 10 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[5]
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe. The typical reaction concentration is between 0.1 and 0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 85-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-(Boc-amino)pyridine derivative.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid optimization and library synthesis, microwave-assisted heating can significantly reduce reaction times.
Materials:
| Reagent/Material | Typical Quantity (for 0.5 mmol scale) | Notes |
| 4-Halo-2-(Boc-amino)pyridine | 0.5 mmol (1.0 equiv) | |
| Arylboronic Acid | 0.6 - 0.75 mmol (1.2 - 1.5 equiv) | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.0025 - 0.025 mmol (0.5 - 5 mol%) | |
| Base (e.g., Na₂CO₃) | 1.0 - 1.5 mmol (2.0 - 3.0 equiv) | |
| Solvent (e.g., Dioxane/H₂O) | 2 - 4 mL | |
| Microwave Vial | - | Appropriate for the scale of the reaction. |
Procedure:
-
Reaction Setup: In a microwave vial equipped with a magnetic stir bar, combine the 4-halo-2-(Boc-amino)pyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.0 equiv).[1]
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).
-
Workup and Purification: After cooling, the workup and purification follow the same procedure as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Catalyst inhibition- Insufficiently degassed system | - Use a more active pre-catalyst or a different ligand (e.g., XPhos, RuPhos).- Increase catalyst/ligand loading slightly.- Ensure rigorous degassing of solvents and the reaction vessel. |
| Protodeboronation | - Presence of excess water or protic solvents- Base-mediated decomposition of the boronic acid | - Use anhydrous solvents if possible.- Consider using a boronate ester (e.g., pinacol ester) instead of a boronic acid.- Screen different bases; sometimes a weaker base like CsF can be effective.[6] |
| Dehalogenation | - Presence of hydride sources- High reaction temperatures | - Use aprotic solvents.- Lower the reaction temperature and extend the reaction time. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure a thoroughly inert atmosphere.- Use a Pd(0) source directly, such as Pd(PPh₃)₄. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful method for the synthesis of medicinally relevant 4-aryl-2-aminopyridine scaffolds. Careful consideration of the catalyst system, base, and solvent, along with rigorous adherence to an inert atmosphere, are critical for achieving high yields and reproducibility. The protocols and insights provided in this application note serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem Technical Support.
- Buchwald, S. L., & Mauger, C. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(1), 91-94.
- Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959.
- Wang, L., et al. (2018). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chemical Research in Chinese Universities, 34, 584-589.
- NR-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Campeau, L.-C., et al. (2005). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(20), 7435–7443.
- Sato, K., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- The Suzuki Reaction. (2014, February 6). Organic Chemistry Lab Documents.
- Wang, L., et al. (2018). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chemical Research in Chinese Universities.
- Toste, F. D., & Gagosz, F. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Mori, A., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 3256–3262.
- Mori, A., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry.
- Ackermann, L. (2013). Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives.
- Stanforth, S. P. (2008). Advances in the synthesis of 4-aryl- and 4-hetarylpyridines. Tetrahedron, 64(52), 11849-11867.
- Gevorgyan, V., & Larhed, M. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Morken, J. P. (2014). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
- Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4441.
- Engle, K. M., & Watson, D. A. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(32), 12516-12522.
- Garg, N. K. (2018). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science, 9(24), 5469–5474.
- Moran, J. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(28), 16583–16587.
- Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
- TCI Chemicals. (n.d.).
- Cooke, G., et al. (2001). Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions. Tetrahedron Letters, 42(15), 2787-2789.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Peptide Coupling Reactions of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the peptide coupling reactions of 2-(Boc-amino)-4-(hydroxymethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in a wide array of therapeutic agents.[1][2][3] This guide delineates the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers troubleshooting advice to enable the successful incorporation of this moiety into peptide sequences. The protocols and discussions herein are grounded in established literature and best practices to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound in Peptide Synthesis
The pyridine ring is a privileged scaffold in drug discovery, found in numerous FDA-approved pharmaceuticals.[3] Its presence can enhance solubility, modulate basicity, and provide a key interaction point with biological targets.[1] this compound serves as a valuable bifunctional building block. The Boc-protected amine at the 2-position allows for its participation as an amino acid surrogate in standard peptide synthesis workflows, while the hydroxymethyl group at the 4-position offers a handle for further functionalization or conjugation.[4]
The incorporation of such non-standard, sterically hindered amino acid analogues into a peptide chain, however, presents unique challenges.[5] The selection of an appropriate coupling reagent and reaction conditions is paramount to achieving high yields and minimizing common side reactions such as racemization and guanidinylation.[5][6] This application note aims to provide a detailed roadmap for navigating these challenges.
The Chemistry of Peptide Coupling: Mechanisms and Reagent Selection
Peptide bond formation is a condensation reaction that requires the activation of a carboxylic acid group to facilitate its reaction with an amine.[7] Peptide coupling reagents are employed to convert the carboxylic acid into a more reactive species, typically an active ester.[5]
General Mechanism of Action
The general mechanism for most modern coupling reagents involves the formation of an active ester intermediate, which is then susceptible to nucleophilic attack by the amine component. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to suppress racemization and improve reaction efficiency by forming less reactive, but more selective, active esters.[5][8]
Caption: General workflow of a peptide coupling reaction.
Choosing the Right Coupling Reagent
The choice of coupling reagent is critical for the successful incorporation of sterically hindered or electronically modified amino acids like this compound.[5][7]
| Coupling Reagent | Class | Key Characteristics |
| HATU | Uronium/Aminium Salt | Highly reactive, excellent for hindered couplings, low racemization.[9][10] May cause guanidinylation of the N-terminal amine if not pre-activated.[6] |
| HBTU | Uronium/Aminium Salt | Very efficient and widely used. Generally less reactive than HATU but a cost-effective choice for many standard couplings.[8] |
| PyBOP | Phosphonium Salt | Strong coupling reagent, does not cause guanidinylation side reactions.[9] Byproduct (HMPA) from the original BOP reagent is carcinogenic; PyBOP is a safer alternative.[7][9] |
| DIC/HOBt | Carbodiimide | A classic and cost-effective combination. HOBt is crucial for suppressing racemization.[8] The byproduct, dicyclohexylurea (DCU), can be difficult to remove in solution-phase synthesis.[9] |
| COMU | Uronium Salt | High coupling efficiency, comparable to HATU.[7] Based on OxymaPure, which is a safer alternative to the potentially explosive HOBt and HOAt.[7] |
For this compound, a high-reactivity reagent such as HATU or COMU is generally recommended to overcome potential steric hindrance and ensure efficient coupling.
Experimental Protocols
The following protocols are designed for solution-phase peptide synthesis. For solid-phase synthesis, reagent equivalents and wash steps should be adjusted based on the resin loading and type.
Materials and Reagents
-
This compound
-
N-terminally protected amino acid or peptide (the carboxylic acid component)
-
C-terminally protected amino acid or peptide (the amine component)
-
Peptide coupling reagent (e.g., HATU, COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Quenching/Washing Solutions: Saturated aqueous NaHCO₃, 1M HCl, Brine
-
Drying Agent: Anhydrous Na₂SO₄ or MgSO₄
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for difficult couplings where steric hindrance may be a factor.
Caption: Workflow for HATU-mediated peptide coupling.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (carboxylic acid component, 1.0 equivalent) in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture for 5-10 minutes. A color change may be observed.
-
Coupling: To the activated mixture, add a solution of this compound (the amine component, 1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired peptide.
Protocol 2: DIC/Oxyma-Mediated Coupling
This protocol offers a lower-cost and safer alternative to HATU, as OxymaPure is not explosive. It is a good choice for less sterically demanding couplings.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent), this compound (1.2 equivalents), and OxymaPure (1.2 equivalents) in anhydrous DCM or DMF.
-
Initiation: Cool the solution to 0°C. Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equivalents) dropwise.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-8 hours, or until completion as indicated by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. Dilute the filtrate with ethyl acetate or DCM.
-
Washing and Isolation: Wash the organic phase as described in Protocol 1 (Step 5 & 6).
-
Purification: Purify the crude product via flash column chromatography.
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Insufficient activation- Steric hindrance- Deactivated reagents/wet solvents | - Increase activation time or switch to a more potent reagent like HATU.[11]- Consider a double coupling (repeating the coupling step with fresh reagents).[11]- Ensure all reagents and solvents are anhydrous. |
| Guanidinylation Side Product (with HATU/HBTU) | The uronium salt reacts directly with the free amine of the peptide.[6] | - Pre-activate the carboxylic acid with the coupling reagent and base before adding the amine component.[6]- Use a phosphonium-based reagent like PyBOP. |
| Racemization | - Excess base- Prolonged activation time- High reaction temperature | - Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[7][11]- Minimize the pre-activation time.[11]- Maintain a low reaction temperature, especially during the activation step. |
| Difficulty in Purification | - Byproducts from coupling reagents (e.g., DCU from DCC/DIC)- Unreacted starting materials | - For carbodiimide reactions, ensure complete filtration of the urea byproduct.- Optimize reaction stoichiometry to drive the reaction to completion.- Utilize reversed-phase HPLC for purification of polar, pyridine-containing peptides.[12] |
Expert Insight: The pyridine nitrogen in this compound can act as a base, potentially interfering with the coupling reaction. While generally not strong enough to cause significant issues, in sensitive couplings, using a non-nucleophilic, sterically hindered base like 2,4,6-collidine instead of DIPEA can be beneficial.
Purification and Characterization
Due to the polar nature of the pyridine ring, purification of peptides containing this moiety can sometimes be challenging with standard silica gel chromatography.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most effective method for purifying peptides.[12] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used.
-
Characterization: The final product should be characterized by High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and by ¹H and ¹³C NMR to verify the structure.
Conclusion
The successful incorporation of this compound into peptide scaffolds is readily achievable with the appropriate selection of coupling reagents and adherence to optimized protocols. High-reactivity uronium salts like HATU and COMU are generally preferred to ensure high coupling efficiency. Careful control of reaction conditions, particularly base stoichiometry and temperature, is crucial to minimize side reactions. The protocols and insights provided in this application note serve as a robust starting point for researchers aiming to leverage the unique properties of this valuable building block in their drug discovery and development efforts.
References
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Lee, Y. S. (2006). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 50(5), 349-361.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Albericio, F., & Carpino, L. A. (2002). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 6(4), 431-443. Retrieved January 11, 2026, from [Link]
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52033-52039. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved January 11, 2026, from [Link]
- LookChem. (n.d.). Purification of Pyridine - Chempedia.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting information.
-
Valeur, E., & Bradley, M. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved January 11, 2026, from [Link]
- National Institutes of Health. (2025). Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
-
MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
-
Subirós-Funosas, R., & Albericio, F. (2013). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Request PDF. Retrieved January 11, 2026, from [Link]
-
Matsuura, S., Niu, C.-H., & Cohen, J. S. (1976). Pyridinium Polyhydrogen Fluoride, a Deprotecting Reagent in Peptide Chemistry. Journal of the Chemical Society, Chemical Communications, (11), 451-452. Retrieved January 11, 2026, from [Link]
-
Das, U., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. Retrieved January 11, 2026, from [Link]
- Open Access Journals. (n.d.). A brief view on pyridine compounds.
-
Auctores Publishing. (n.d.). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved January 11, 2026, from [Link]
-
Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1045. Retrieved January 11, 2026, from [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
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- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. file.globalso.com [file.globalso.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
Application Note: A Robust and Scalable Synthesis of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
Abstract
2-(Boc-amino)-4-(hydroxymethyl)pyridine (CAS No: 304873-62-9) is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with potential therapeutic applications.[1][2] Its bifunctional nature, featuring a protected amine and a reactive hydroxyl group, makes it an ideal starting material for constructing diverse molecular scaffolds. This document provides a comprehensive, field-tested guide for the large-scale synthesis of this compound, starting from the readily available and cost-effective precursor, 2-amino-4-methylpyridine. The described three-step process is designed for scalability, safety, and high purity, addressing common challenges encountered when transitioning from bench-scale to multi-kilogram production.
Introduction and Synthetic Strategy
The growing demand for pyridine-based pharmaceutical intermediates necessitates the development of robust and economically viable synthetic routes. The target molecule, tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate, serves as a critical intermediate for various drug discovery programs. This guide details a logical and scalable three-step synthetic pathway:
-
Oxidation: Selective oxidation of the 4-methyl group of 2-amino-4-methylpyridine to a carboxylic acid.
-
Amine Protection: Chemoselective N-protection of the 2-amino group using a tert-butoxycarbonyl (Boc) group.
-
Carboxylic Acid Reduction: Reduction of the 4-carboxy group to the corresponding primary alcohol.
This strategy was chosen for its reliance on well-established, high-yielding reactions and the use of commercially available, relatively low-cost starting materials.[3][4] The sequence of steps is critical; protecting the amine prior to reduction prevents potential side reactions and simplifies the final purification.
Diagram 1: The three-step synthetic route to the target compound.
Detailed Experimental Protocols
PART 2.1: Step 1 - Synthesis of 2-Amino-4-pyridinecarboxylic Acid (Intermediate 1)
Principle & Rationale: This step employs potassium permanganate (KMnO₄), a powerful and cost-effective oxidizing agent, to convert the alkyl side chain into a carboxylic acid. The reaction is performed in an aqueous medium. Careful temperature control and slow addition of the oxidant are crucial on a large scale to manage the exotherm and prevent potential side reactions.
Protocol:
-
Reactor Setup: Charge a suitable jacketed glass reactor with deionized water (10 L per kg of starting material) and 2-amino-4-methylpyridine (1.0 kg, 9.25 mol). Begin vigorous stirring to form a slurry.
-
Oxidant Preparation: In a separate vessel, dissolve potassium permanganate (KMnO₄, 3.0 kg, 18.98 mol, 2.05 eq.) in deionized water (30 L).
-
Reaction: Heat the reactor contents to 85-90 °C. Slowly add the KMnO₄ solution to the reactor over 4-6 hours, maintaining the internal temperature below 95 °C. The reaction is exothermic.
-
Monitoring: After the addition is complete, continue heating at 90-95 °C for an additional 2-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup & Isolation:
-
Cool the reaction mixture to 50 °C. Filter the hot solution through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water (2 x 2 L).
-
Combine the filtrates and cool to 15-20 °C.
-
Carefully adjust the pH of the solution to 3.5-4.0 with concentrated hydrochloric acid. The product will precipitate as a solid.
-
Stir the resulting slurry at 10-15 °C for 1 hour.
-
Isolate the solid product by filtration. Wash the cake with cold deionized water (2 x 2 L) and then with acetone (1 x 1 L).
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
-
Expected Outcome: A white to off-white solid. Typical yield: 75-85%. Purity (HPLC): >98%.
PART 2.2: Step 2 - Synthesis of N-(tert-Butoxycarbonyl)-2-amino-4-pyridinecarboxylic Acid (Intermediate 2)
Principle & Rationale: The amino group of Intermediate 1 is protected using di-tert-butyl dicarbonate ((Boc)₂O). The tert-butoxycarbonyl (Boc) group is a standard acid-labile protecting group, ideal for its stability under a wide range of reaction conditions, including the subsequent reduction step.[5][6] The reaction is performed under basic aqueous conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.
Protocol:
-
Reactor Setup: Charge the reactor with 1,4-dioxane (5 L per kg of Intermediate 1) and water (5 L). Add 2-amino-4-pyridinecarboxylic acid (Intermediate 1, 1.0 kg, 7.24 mol).
-
Base Addition: Cool the mixture to 10-15 °C. Add a solution of sodium hydroxide (0.64 kg, 16.0 mol, 2.2 eq.) in water (2 L) dropwise, keeping the temperature below 20 °C.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.74 kg, 7.96 mol, 1.1 eq.) in 1,4-dioxane (2 L) over 1-2 hours.
-
Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water (5 L) and wash with methyl tert-butyl ether (MTBE) (2 x 3 L) to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Cool the aqueous layer to 0-5 °C in an ice bath.
-
Carefully acidify the aqueous layer to pH 3-4 with a 1 M citric acid solution. The product will precipitate.
-
Stir the slurry at 0-5 °C for 1 hour.
-
Isolate the product by filtration, wash the cake with cold water (2 x 2 L), and dry under vacuum at 45-50 °C.
-
-
Expected Outcome: A white crystalline solid. Typical yield: 88-95%. Purity (HPLC): >99%.
PART 2.3: Step 3 - Synthesis of this compound (Final Product)
Principle & Rationale: The carboxylic acid is reduced to a primary alcohol. For large-scale operations, direct reduction with powerful hydrides like LiAlH₄ can pose safety and handling challenges. A safer and highly effective alternative is the mixed anhydride method. The carboxylic acid is first activated with ethyl chloroformate to form a mixed anhydride in situ, which is then readily reduced by the milder and easier-to-handle sodium borohydride (NaBH₄).
Protocol:
-
Reactor Setup: Charge the reactor with anhydrous tetrahydrofuran (THF, 10 L per kg of Intermediate 2) and N-(tert-butoxycarbonyl)-2-amino-4-pyridinecarboxylic acid (Intermediate 2, 1.0 kg, 4.20 mol).
-
Mixed Anhydride Formation:
-
Cool the slurry to -15 °C to -10 °C.
-
Slowly add triethylamine (Et₃N, 0.467 kg, 4.62 mol, 1.1 eq.) over 30 minutes, keeping the temperature below -10 °C.
-
Slowly add ethyl chloroformate (ClCO₂Et, 0.477 kg, 4.41 mol, 1.05 eq.) over 1 hour, maintaining the temperature at -15 °C to -10 °C.
-
Stir the mixture at this temperature for an additional 1-2 hours to ensure complete formation of the mixed anhydride.
-
-
Reduction:
-
In a separate vessel, prepare a solution of sodium borohydride (NaBH₄, 0.317 kg, 8.40 mol, 2.0 eq.) in deionized water (3 L).
-
Slowly add the NaBH₄ solution to the reaction mixture, ensuring the internal temperature does not rise above 0 °C. Significant gas evolution (H₂) will occur.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
-
Monitoring: Monitor the reaction by TLC or HPLC until the mixed anhydride intermediate is fully consumed.
-
Workup & Isolation:
-
Cool the reaction mixture to 0-5 °C and slowly quench by adding acetone (0.5 L) to destroy excess NaBH₄.
-
Add saturated aqueous ammonium chloride solution (5 L).
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 5 L).
-
Combine the organic layers, wash with brine (1 x 3 L), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield a crude solid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A typical solvent system is ethyl acetate/heptane.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add heptane until turbidity persists. Allow to cool slowly to room temperature, then cool further to 0-5 °C to complete crystallization.
-
Filter the purified solid, wash with cold heptane, and dry under vacuum at 40 °C.
-
-
Expected Outcome: A white to off-white solid.[7] Typical yield: 80-90%. Purity (HPLC): >99%.
Process Workflow and Data Summary
The overall workflow is designed to be linear and efficient, minimizing handling and transfers between steps.
Diagram 2: A generalized workflow for each synthetic step.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Molar Eq. (Reagent) | Solvent(s) | Typical Yield | Purity (HPLC) |
| 1 | 2-Amino-4-methylpyridine | KMnO₄ | 2.05 | Water | 75-85% | >98% |
| 2 | 2-Amino-4-pyridinecarboxylic Acid | (Boc)₂O, NaOH | 1.1, 2.2 | Dioxane/Water | 88-95% | >99% |
| 3 | N-Boc-2-amino-4-pyridinecarboxylic Acid | ClCO₂Et, NaBH₄ | 1.05, 2.0 | THF/Water | 80-90% | >99% |
Safety and Handling
All operations should be conducted by trained personnel in a controlled environment (e.g., a chemical fume hood or a walk-in hood for large-scale work) with appropriate personal protective equipment (PPE).
| Reagent | CAS No. | Primary Hazards | Handling Precautions |
| 2-Amino-4-methylpyridine | 695-34-1 | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin/eye damage.[8][9] | Wear full PPE. Work in a well-ventilated area. Avoid creating dust. |
| Potassium Permanganate | 7722-64-7 | Strong oxidizer, fire risk with combustibles. Harmful if swallowed. | Keep away from organic materials. Store in a cool, dry place. |
| (Boc)₂O | 24424-99-5 | Flammable liquid. Causes skin irritation. May cause respiratory irritation. | Handle in a well-ventilated area. Keep away from ignition sources. |
| Sodium Borohydride | 16940-66-2 | Flammable solid. Reacts with water to produce flammable hydrogen gas. Toxic. | Handle under an inert atmosphere if possible. Quench slowly and carefully. |
| Ethyl Chloroformate | 541-41-3 | Highly flammable. Toxic and corrosive. Lachrymator. | Handle in a fume hood with extreme care. Wear appropriate gloves and face shield. |
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) for each chemical before use.[8][9][10][11]
Conclusion
This application note details a validated and scalable three-step synthesis for producing high-purity this compound. The process is designed with large-scale production in mind, prioritizing safety, efficiency, and product quality. By following these protocols, research and development teams can reliably produce multi-kilogram quantities of this essential pharmaceutical intermediate to support their drug discovery pipelines.
References
- Vertex AI Search, Grounding API Redirect. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
- Google Patents. A kind of synthesis of picoline of 2 amino 4 and its purification process.
- Sigma-Aldrich. SAFETY DATA SHEET - 2-Amino-4-methylpyridine.
- Hoffman Fine Chemicals. CAS 304873-62-9 | this compound.
- Fisher Scientific. SAFETY DATA SHEET - 4-(Boc-amino)pyridine.
- Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
- Royal Society of Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.
- Jubilant Ingrevia. 2-(Hydroxymethyl) pyridine Safety Data Sheet.
- Loba Chemie. 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
- MySkinRecipes. This compound.
- Capot Chemical. Specifications of this compound.
- Google Patents. BOC protection method for aminopyridine.
- Google Patents. Synthesis and purification method of 2-amino-4-methylpyridine.
- LookChem. This compound - Antimex Chemical Limied.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Google Patents. Preparation method of 2-amino-3-hydroxymethylpyridine.
Sources
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- 3. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 4. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Application Note: Strategic Derivativation of the Pyridine Nitrogen in 2-(Boc-amino)-4-(hydroxymethyl)pyridine
Introduction
Substituted pyridine scaffolds are foundational motifs in medicinal chemistry, agrochemicals, and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. The molecule 2-(Boc-amino)-4-(hydroxymethyl)pyridine is a versatile building block, featuring three distinct points for chemical modification: the Boc-protected amine, the primary alcohol, and the pyridine nitrogen. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective derivatization of the pyridine nitrogen. We will explore key transformations—N-oxidation, N-alkylation, and N-arylation—delving into the underlying chemical principles and providing robust, step-by-step protocols. The strategic modification of the pyridine nitrogen can profoundly influence the molecule's steric and electronic properties, solubility, and metabolic stability, making it a critical tool in lead optimization and molecular engineering.
Chapter 1: Chemical Reactivity of the Pyridine Core
The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. However, the substituents on this compound significantly modulate this intrinsic reactivity. The 2-(Boc-amino) group is a strong electron-donating group, which increases the electron density of the pyridine ring and enhances the nucleophilicity of the pyridine nitrogen. The 4-(hydroxymethyl) group has a modest electronic effect. Understanding these influences is crucial for predicting reactivity and selecting appropriate reaction conditions.
Caption: Electronic influence of substituents on the pyridine core.
Chapter 2: N-Oxidation to Pyridine N-Oxides
Scientific Rationale: The conversion of a pyridine to its corresponding N-oxide is a fundamental transformation that serves multiple purposes. It increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution at the 4-position. Furthermore, pyridine N-oxides are valuable intermediates for further functionalization, including the introduction of amino groups.[1][2][3][4]
Mechanism: The most common method for N-oxidation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the lone pair of the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid.
Protocol 2.1: Synthesis of this compound N-oxide
Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 77% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially Available |
Procedure
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add m-CPBA (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., 0-10% methanol in DCM) to afford the pure N-oxide. A specific workup to remove benzoic acid byproducts may be necessary.[5]
Characterization: Successful N-oxidation can be confirmed by ¹H NMR spectroscopy, where a downfield shift of the pyridine protons is expected. IR spectroscopy will show a characteristic N-O stretching frequency.
Caption: Workflow for N-oxidation.
Chapter 3: N-Alkylation to Form Pyridinium Salts
Scientific Rationale: The quaternization of the pyridine nitrogen to form pyridinium salts is a powerful method to introduce a permanent positive charge, which can enhance water solubility and introduce new biological activities. These salts are also valuable as ionic liquids and phase-transfer catalysts.[6][7]
Mechanism: N-alkylation proceeds via a standard S_N2 mechanism, where the nucleophilic pyridine nitrogen attacks an alkyl halide or other suitable alkylating agent.[8]
Protocol 3.1: Synthesis of 1-Alkyl-2-(Boc-amino)-4-(hydroxymethyl)pyridinium Halides
Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent | Commercially Available |
| Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |
Procedure
-
Dissolve this compound (1.0 eq) in anhydrous MeCN or DMF (0.2 M).
-
Add the alkyl halide (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with cold Et₂O.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with Et₂O to induce precipitation.
-
Collect the solid by filtration, wash with Et₂O, and dry under vacuum to yield the pyridinium salt.
Characterization: The formation of the pyridinium salt is evidenced by a significant downfield shift of the pyridine and newly introduced alkyl protons in the ¹H NMR spectrum. The product will also show high polarity on TLC.
Caption: General scheme for N-alkylation.
Chapter 4: N-Arylation of the Pyridine Nitrogen
Scientific Rationale: The formation of N-aryl pyridinium salts introduces significant steric bulk and can be used to tune the electronic properties of the molecule for applications in photoredox catalysis and materials science. Transition metal-catalyzed cross-coupling reactions are the most effective methods for this transformation.[9][10]
Methodology Overview: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12][13] Alternatively, the Ullmann condensation, a copper-catalyzed reaction, can also be employed.[14][15]
Protocol 4.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Aryl Halide (e.g., Bromobenzene) | Reagent | Commercially Available |
| Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst | Commercially Available |
| Xantphos or other suitable ligand | Ligand | Commercially Available |
| Sodium tert-butoxide (NaOtBu) or Cs₂CO₃ | Base | Commercially Available |
| Toluene or Dioxane | Anhydrous | Commercially Available |
Procedure
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add this compound (1.0 eq), the aryl halide (1.2 eq), and anhydrous toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for N-arylation.
Chapter 5: Synthesis of N-Iminopyridinium Ylides
Scientific Rationale: N-Iminopyridinium ylides are versatile 1,3-dipoles that can participate in a variety of cycloaddition reactions to construct complex nitrogen-containing heterocycles.[16][17][18] They are typically generated in situ from the corresponding N-aminopyridinium salt.
Mechanism: The synthesis involves two main steps: first, the N-amination of the pyridine, followed by deprotonation to form the ylide. Electrophilic aminating agents like hydroxylamine-O-sulfonic acid can be used for the initial N-amination.[19]
Protocol 5.1: Formation of N-Iminopyridinium Ylide and Trapping
Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Hydroxylamine-O-sulfonic acid | Reagent | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Dipolarophile (e.g., Dimethyl acetylenedicarboxylate) | Reagent | Commercially Available |
Procedure
-
N-Amination: To a solution of this compound (1.0 eq) in water and DCM, add hydroxylamine-O-sulfonic acid (1.5 eq) and K₂CO₃ (2.0 eq). Stir vigorously at room temperature for 24 hours. Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate to obtain the crude N-aminopyridinium salt.
-
Ylide Generation and Trapping: Dissolve the crude N-aminopyridinium salt in anhydrous DCM. Add a base such as triethylamine (1.5 eq) followed by the dipolarophile (e.g., DMAD, 1.2 eq). Stir at room temperature for 12 hours.
-
Monitor the reaction by TLC/LC-MS. Upon completion, wash the reaction mixture with water, dry the organic layer over MgSO₄, and concentrate.
-
Purify the resulting cycloadduct by flash column chromatography.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Workup [chem.rochester.edu]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. Highly Enantioselective Dearomatizing Formal [3+3]-Cycloaddition Reactions of N-Acyliminopyridinium Ylides with Electrophilic Enolcarbene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. chimia.ch [chimia.ch]
- 19. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate the challenges encountered during the synthesis of 2-(Boc-amino)-4-(hydroxymethyl)pyridine. This valuable building block is integral to the development of various pharmaceutical agents, and a thorough understanding of its synthetic nuances is critical for success. This guide is structured to provide not only troubleshooting solutions and answers to frequently asked questions but also detailed experimental protocols and the scientific rationale behind them.
I. Synthetic Strategy Overview
The synthesis of this compound can be approached via two primary routes, each with its own set of challenges. The choice of route often depends on the availability of starting materials and the scale of the reaction.
-
Route A: Boc protection of the commercially available 2-amino-4-(hydroxymethyl)pyridine.
-
Route B: Reduction of a 2-(Boc-amino)pyridine-4-carboxylic acid or its corresponding ester.
This guide will address the potential pitfalls and optimization strategies for both pathways.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format, providing field-proven insights to overcome them.
Issue 1: Low Yield During Boc Protection of 2-amino-4-(hydroxymethyl)pyridine
Question: I am attempting the Boc protection of 2-amino-4-(hydroxymethyl)pyridine using di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine (TEA), but my yields are consistently low. What could be the issue?
Answer: Low yields in the Boc protection of aminopyridines are a common challenge, primarily due to the reduced nucleophilicity of the amino group on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen deactivates the exocyclic amine, making it less reactive towards (Boc)₂O.[1] Several factors could be contributing to the low yield:
-
Insufficient Base Strength: Triethylamine (TEA) may not be a strong enough base to sufficiently deprotonate the amino group and facilitate the reaction.
-
Competing Reactions: The hydroxyl group could potentially react with (Boc)₂O, although this is generally less favorable than N-acylation. More significantly, the formation of a di-Boc protected amine is a possible side reaction, especially with prolonged reaction times or excess reagents.
-
Steric Hindrance: While less of a factor for the 2-amino position, steric hindrance can play a role in slowing down the reaction.[2]
Troubleshooting Steps & Optimization:
| Parameter | Recommendation | Rationale |
| Base | Switch to a stronger, non-nucleophilic base such as 4-(Dimethylamino)pyridine (DMAP) used catalytically with a stoichiometric amount of a weaker base like TEA. | DMAP is a hypernucleophilic acylation catalyst that reacts with (Boc)₂O to form a highly reactive intermediate, which is more susceptible to attack by the weakly nucleophilic aminopyridine.[3] |
| Solvent | Use an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). | These solvents are effective at solubilizing the reactants and do not interfere with the reaction. |
| Temperature | Maintain the reaction at room temperature. | While gentle heating can sometimes drive sluggish reactions, it can also promote side reactions. It is best to first optimize the catalytic system at room temperature. |
| Reagent Addition | Add the (Boc)₂O solution portion-wise to the reaction mixture. | This helps to control the reaction rate and can minimize the formation of di-Boc byproducts. |
Issue 2: Incomplete Reduction of 2-(Boc-amino)pyridine-4-carboxylic acid
Question: I am trying to synthesize this compound by reducing the corresponding carboxylic acid, but the reaction is either incomplete or I am observing decomposition of my starting material. What are the best practices for this reduction?
Answer: The reduction of a carboxylic acid to a primary alcohol in the presence of other functional groups, like a Boc-protected amine, requires a careful choice of reducing agent and reaction conditions.
-
Harsh Reducing Agents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially cleave the Boc protecting group or lead to over-reduction. While LiAlH₄ is capable of reducing carboxylic acids, its high reactivity can lead to a lack of chemoselectivity.[4]
-
Ineffective Reducing Agents: Milder reducing agents like Sodium Borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids.[4]
Troubleshooting Steps & Optimization:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use Borane-Tetrahydrofuran complex (BH₃·THF). | Borane is a more chemoselective reducing agent for carboxylic acids and will typically not affect the Boc protecting group under standard conditions.[4] |
| Intermediate Formation | Alternatively, convert the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) first. | Esters are more readily reduced by milder reducing agents like Lithium Borohydride (LiBH₄) or even NaBH₄ under certain conditions, which can offer better chemoselectivity. |
| Work-up | Perform a careful aqueous work-up. | After the reduction with borane, the reaction needs to be quenched, typically with methanol followed by an aqueous work-up to hydrolyze the borate esters. |
Issue 3: Difficulty in Purifying the Final Product
Question: My reaction seems to have worked, but I am struggling to isolate a pure sample of this compound. What purification strategies are most effective?
Answer: The purification of this compound can be challenging due to its polarity and potential for co-elution with byproducts.
-
Polarity: The presence of both the Boc-protected amine and the hydroxymethyl group makes the molecule quite polar.
-
Potential Impurities: Common impurities can include unreacted starting materials, di-Boc byproduct, and potentially some deprotected 2-amino-4-(hydroxymethyl)pyridine if acidic conditions were inadvertently introduced during work-up.
Troubleshooting Steps & Optimization:
| Parameter | Recommendation | Rationale |
| Chromatography | Use flash column chromatography on silica gel. | A gradient elution system is recommended, starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. For example, a gradient of 20% to 80% Ethyl Acetate in Hexane is a good starting point. |
| TLC Analysis | Carefully monitor the fractions by Thin Layer Chromatography (TLC). | Use a suitable stain, such as potassium permanganate, to visualize the spots, as the product may not be strongly UV-active. |
| Crystallization | If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. | A solvent system like Ethyl Acetate/Hexane or Dichloromethane/Hexane could be explored. |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Boc protecting group in this synthesis?
A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amino functionality.[5] Its main purpose is to temporarily block the reactivity of the amino group, allowing for selective reactions to be carried out at other positions of the molecule, such as the reduction of a carboxylic acid.[6]
Q2: Can the Boc group be cleaved during the reaction or work-up?
A2: The Boc group is generally stable to basic and nucleophilic conditions. However, it is sensitive to strong acids. Care should be taken during aqueous work-ups to avoid highly acidic conditions (pH < 3) for extended periods, as this could lead to premature deprotection.
Q3: Are there any alternative protecting groups for the 2-amino functionality?
A3: Yes, other common amine protecting groups include the Carboxybenzyl (Cbz) group and the Fluorenylmethyloxycarbonyl (Fmoc) group. However, the Boc group is often preferred due to its ease of introduction and cleavage under mild acidic conditions that are orthogonal to many other transformations.
Q4: How can I monitor the progress of the Boc protection reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A spot corresponding to the starting material (2-amino-4-(hydroxymethyl)pyridine) should diminish over time, while a new, less polar spot corresponding to the Boc-protected product should appear.
IV. Experimental Protocols
Protocol 1: Boc Protection of 2-amino-4-(hydroxymethyl)pyridine
This protocol describes a robust method for the Boc protection of 2-amino-4-(hydroxymethyl)pyridine using a catalytic amount of DMAP.
Materials:
-
2-amino-4-(hydroxymethyl)pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-amino-4-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Add a catalytic amount of DMAP (0.1 eq) to the mixture.
-
To the stirred solution, add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 2-4 hours), dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexane/Ethyl Acetate).
Protocol 2: Reduction of 2-(Boc-amino)pyridine-4-carboxylic acid
This protocol details the reduction of the carboxylic acid to the hydroxymethyl group using borane.
Materials:
-
2-(Boc-amino)pyridine-4-carboxylic acid
-
Borane-Tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(Boc-amino)pyridine-4-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (approximately 3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.
-
Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. Visualizing the Workflow
The following diagram illustrates the key decision points and workflows in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
VI. References
-
Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Available at:
-
Molbase. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]
-
Khan Academy. Reduction of carboxylic acids. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
Sources
purification of "2-(Boc-amino)-4-(hydroxymethyl)pyridine" from reaction byproducts
Welcome to the technical support center for the purification of "2-(Boc-amino)-4-(hydroxymethyl)pyridine". This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this key intermediate. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental issues.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis, often involving the Boc protection of 2-amino-4-(hydroxymethyl)pyridine or the reduction of a corresponding carboxylic acid or ester, can yield a crude product contaminated with various byproducts. Effective purification is critical to ensure the success of subsequent synthetic steps. This guide provides in-depth, field-proven insights to navigate common purification challenges.
Frequently Asked Questions (FAQs)
FAQ 1: My crude product is an intractable oil after workup. How should I proceed before attempting column chromatography?
Answer:
A crude oil often indicates the presence of residual solvents, highly polar impurities, or byproducts that depress the melting point of your product. Before proceeding to silica gel chromatography, a targeted liquid-liquid extraction is the most effective first step.
The target molecule possesses a basic pyridine nitrogen and a mildly acidic N-H proton on the Boc carbamate. However, the Boc group is labile to strong acid.[1][2] Therefore, a carefully controlled acid-base extraction can remove many common impurities.
Recommended Protocol: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash (Neutral): Wash the organic layer with water to remove highly water-soluble impurities like residual salts from the reaction.
-
Mild Acidic Wash: Wash the organic layer with a dilute, weak acid solution, such as 5% aqueous citric acid or 0.2 M HCl.[3] This step protonates highly basic impurities, including any unreacted 2-amino-4-(hydroxymethyl)pyridine, pulling them into the aqueous layer. Caution: Avoid strong or concentrated acids, as this can lead to premature cleavage of the Boc protecting group.[1][2]
-
Bicarbonate Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize any remaining acidic reagents and remove acidic byproducts.
-
Brine Wash & Drying: Perform a final wash with saturated aqueous NaCl (brine) to remove bulk water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
This procedure should yield a cleaner, potentially solid or more manageable oil, which is better suited for chromatographic purification.
FAQ 2: My Thin Layer Chromatography (TLC) shows multiple spots with close Rf values to my product. How can I optimize my flash column chromatography?
Answer:
Achieving good separation between spots with similar Rf values requires systematic optimization of your chromatographic conditions. The key is to exploit subtle differences in the polarity and functional groups of your product and the impurities. An ideal Rf for the target compound on a TLC plate is around 0.3 for optimal separation on a column.[4]
Troubleshooting & Optimization Strategy:
| Symptom | Possible Cause(s) | Recommended Action |
| Poor Separation | Incorrect solvent system polarity. | Screen alternative solvent systems. If using Hexanes/EtOAc, try DCM/MeOH, which offers different selectivity.[5] |
| Product Tailing | Interaction of the basic pyridine nitrogen with acidic silica gel. | Add a basic modifier to your mobile phase. A 0.1-1% addition of triethylamine (TEA) can significantly improve peak shape by competing for the active sites on the silica.[4][5] |
| Co-elution | Insufficient resolution. | Use a shallower solvent gradient during elution. For example, instead of a 0-50% EtOAc step gradient, try a linear gradient from 10-30% EtOAc over several column volumes. |
| Impurity Identification | Unknown polarity of byproducts. | Run TLCs in multiple solvent systems (e.g., pure EtOAc, 5% MeOH in DCM, 50:50 Hexanes:EtOAc) to understand the relative polarities of the spots. |
Step-by-Step Protocol: Developing a Robust Flash Chromatography Method
-
TLC Solvent Screening: Use TLC to find a solvent system where your product has an Rf value between 0.15 and 0.40.[6]
-
Add a Basic Modifier: Since the target compound is a pyridine derivative, peak tailing on silica gel is common.[8] Add ~0.5% triethylamine (TEA) to your chosen solvent system to improve peak shape.
-
Column Packing: Pack the column with silica gel slurried in the initial, low-polarity solvent mixture. A well-packed column is crucial for good separation.[4]
-
Loading the Sample: If your pre-extracted crude product is soluble in the mobile phase, use liquid loading. If not, consider dry loading by adsorbing the compound onto a small amount of silica gel.[6]
-
Elution: Start the elution with a solvent polarity lower than what your TLC indicated. Gradually increase the polarity (gradient elution). This will elute less polar impurities first, followed by your product, leaving more polar impurities on the column.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
FAQ 3: I have a UV-active spot at the baseline of my TLC that doesn't elute from the column, even with highly polar solvents. What could this be?
Answer:
A highly polar, UV-active impurity that strongly adheres to silica gel is often a pyridine N-oxide derivative. This can form if oxidizing conditions were present during the synthesis or workup. Another possibility is the presence of highly polar starting materials or salts that were not fully removed during the initial extraction.
Since these impurities bind very strongly to silica, they are difficult to remove by standard chromatography. It is often more effective to remove them before the column. If an N-oxide is suspected, a specific chemical treatment can be employed. However, the most practical approach is a refined workup.
FAQ 4: Is recrystallization a viable purification method for this compound?
Answer:
Yes, recrystallization can be an excellent and scalable alternative or final polishing step to chromatography, especially if the crude product is already of moderate purity (>85%). The key is finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.
Many Boc-protected amino acids and related compounds are known to initially present as oils before crystallization can be induced.[9][10]
Protocol: Screening for a Recrystallization Solvent System
-
Solvent Selection: Test the solubility of a small sample of your product in various solvents at room temperature and with gentle heating. Good candidate solvents often include:
-
Single Solvents: Isopropanol, Ethyl Acetate, Toluene, Acetonitrile.
-
Solvent/Anti-solvent Pairs: Ethyl Acetate/Hexanes, Dichloromethane/Pentane, Methanol/Diethyl Ether.[11]
-
-
Procedure: a. Dissolve the crude material in the minimum amount of the hot solvent (or the "good" solvent of a pair). b. If the solution is colored, you may add a small amount of activated charcoal and hot-filter it to remove colored impurities. c. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9] d. Once crystals begin to form, cool the flask further in an ice bath to maximize yield. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under high vacuum.
Purification Workflow Diagram
The following diagram outlines a general decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification strategy.
References
- Vertex AI Search Result. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China - Pipzine Chemicals.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
- Anonymous. (2013, January 31).
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- ResearchGate. (2023, December).
- The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- King Group. (n.d.).
- ResearchGate. (2022, January 12). Product is dissolved in Boc.
- BenchChem. (n.d.).
- Der Pharma Chemica. (n.d.). Scholars Research Library.
- Google Patents. (n.d.).
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
- Patsnap. (n.d.).
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- Sigma-Aldrich. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4.
- Jones Research Group. (2016, January 8). Reduction Reactions and Heterocyclic Chemistry.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. rsc.org [rsc.org]
- 4. Chromatography [chem.rochester.edu]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. sorbtech.com [sorbtech.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
Welcome to the Technical Support Center for troubleshooting the Boc deprotection of "2-(Boc-amino)-4-(hydroxymethyl)pyridine." This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific transformation. Here, we delve into the causality behind common experimental issues and provide field-proven solutions to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of an unexpected, less polar byproduct during the acidic Boc deprotection of my this compound. What could it be?
A1: A common and often overlooked side reaction with this particular substrate is an acid-catalyzed intramolecular cyclization, leading to the formation of a furopyridine derivative.[1] Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). The exocyclic aminopyridine nitrogen can then act as a nucleophile, attacking the benzylic carbon to form a five-membered ring.
Another possibility is the alkylation of the pyridine ring or the deprotected amine by the tert-butyl cation generated during the deprotection process.[2][3] This is a well-documented side reaction in Boc deprotections, especially with nucleophilic substrates.[2]
Q2: Why is my Boc deprotection incomplete, even with standard TFA/DCM conditions?
A2: Incomplete Boc deprotection can arise from several factors. The pyridine nitrogen in your substrate is basic and will consume a portion of the acid, necessitating a higher acid concentration than typically used for other substrates.[4] Additionally, the quality of the trifluoroacetic acid (TFA) is crucial; it is hygroscopic, and the presence of water can diminish its effective acidity, slowing down the reaction.[4] Lastly, insufficient reaction time or low temperatures can also lead to incomplete conversion.[5]
Q3: Are there milder alternatives to TFA or HCl for deprotecting this acid-sensitive substrate?
A3: Absolutely. Given the propensity for side reactions under strongly acidic conditions, several milder methods can be employed. These include using aqueous phosphoric acid, Lewis acids like zinc bromide, or non-acidic methods such as thermal deprotection or treatment with oxalyl chloride in methanol.[6][7][8] These alternatives can offer greater selectivity and minimize the formation of degradation products.
Troubleshooting Guide: Side Reactions and Incomplete Deprotection
Problem 1: Formation of an Intramolecular Cyclization Product (Furopyridine)
Symptoms:
-
Appearance of a new, less polar spot on TLC.
-
Mass spectrometry data corresponding to the loss of water from the desired product.
Causality: The acidic environment required for Boc deprotection can facilitate an intramolecular SN1 or SN2 reaction. The hydroxymethyl group is protonated, and subsequent loss of water generates a carbocation or a species susceptible to nucleophilic attack by the 2-amino group, leading to the formation of a fused furan ring system.
Solutions:
-
Lower the Reaction Temperature: Perform the deprotection at 0 °C or even lower to disfavor the cyclization reaction, which likely has a higher activation energy than the Boc deprotection.
-
Use a Milder Acid: Switch from strong acids like TFA or HCl to a milder option such as aqueous phosphoric acid.[8]
-
Employ a Non-Acidic Deprotection Method: Consider methods that avoid acidic conditions altogether.
Experimental Protocol: Mild Boc Deprotection with Oxalyl Chloride in Methanol[6][7]
-
Dissolve the this compound in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Slowly add a solution of oxalyl chloride (1.5-2.0 equivalents) in methanol.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent and purify by column chromatography.
Problem 2: Alkylation by tert-Butyl Cation
Symptoms:
-
Mass spectrometry data showing the addition of a tert-butyl group (+56 Da) to the product.
-
Multiple product spots on TLC.
Causality: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your molecule, such as the pyridine nitrogen or the newly formed free amine.[2]
Solutions:
-
Use a Scavenger: Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture. These compounds will trap the tert-butyl cation, preventing it from reacting with your product.[2]
Experimental Protocol: Boc Deprotection with TFA and a Scavenger
-
Dissolve the this compound in dichloromethane (DCM).
-
Add a scavenger, such as triethylsilane (1-2 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) (10-50% v/v in DCM).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual acid.
-
Purify the product as necessary.
Problem 3: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the crude product after workup.
-
Low yield of the desired amine.
Causality: As mentioned in the FAQs, the basicity of the pyridine nucleus can neutralize the acid, or the reaction conditions may not be sufficiently forcing.
Solutions:
-
Increase Acid Stoichiometry: Use a larger excess of the acidic reagent. For substrates with basic functional groups, more than catalytic amounts of acid are often required.[4]
-
Increase Reaction Time or Temperature: If milder conditions are not leading to complete conversion, consider extending the reaction time or cautiously increasing the temperature while monitoring for side product formation.[5]
-
Switch to a Stronger Acid System: If TFA/DCM is ineffective, 4M HCl in dioxane is a more potent alternative.[5]
| Deprotection Method | Reagents | Conditions | Pros | Cons |
| Standard Acidic | TFA/DCM or HCl/dioxane | 0 °C to RT | Fast and generally effective | Prone to side reactions with sensitive substrates |
| With Scavenger | TFA/DCM, Triethylsilane | 0 °C to RT | Minimizes tert-butylation | Scavenger needs to be removed during workup |
| Mild Acidic | Aqueous Phosphoric Acid | RT to 50 °C | Selective for Boc group, less degradation | Slower reaction times |
| Non-Acidic | Oxalyl Chloride/Methanol | 0 °C to RT | Avoids acid-catalyzed side reactions | Reagents can be moisture-sensitive |
| Thermal | High-boiling solvent (e.g., diphenyl ether) | >150 °C | No acidic or basic reagents | High temperatures can degrade sensitive molecules |
Visualizing the Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the desired deprotection pathway and the potential side reactions.
Caption: Reaction pathways for Boc deprotection.
Troubleshooting Workflow
This flowchart provides a systematic approach to addressing issues encountered during the Boc deprotection of this compound.
Caption: Troubleshooting workflow for Boc deprotection.
References
- BenchChem Technical Support Team. (2025). Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
- Hirota, K., et al. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, Vol. 45, No. 5.
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Image attached to a publication]. Available at: [Link]
- RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- RSC Publishing. (n.d.). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry.
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. [Request PDF]. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
optimizing oxidation conditions for "2-(Boc-amino)-4-(hydroxymethyl)pyridine" to prevent over-oxidation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the selective oxidation of 2-(Boc-amino)-4-(hydroxymethyl)pyridine to its corresponding aldehyde, 2-(Boc-amino)-4-formylpyridine. The primary focus is on optimizing reaction conditions to achieve high yields while preventing over-oxidation to the carboxylic acid and preserving the acid-sensitive Boc protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when oxidizing this compound?
The oxidation of this substrate presents two main challenges. First, the desired product, an aldehyde, is susceptible to further oxidation to the corresponding carboxylic acid, a common issue with many oxidizing agents.[1][2] Second, the tert-butyloxycarbonyl (Boc) protecting group is labile under strong acidic conditions.[3][4] Several oxidation procedures can either be conducted in acidic media or generate acidic byproducts, which can lead to premature deprotection of the amine. Therefore, the choice of oxidant and reaction conditions must be mild enough to stop at the aldehyde stage while being compatible with the Boc group.
Q2: Which oxidation methods are generally recommended for this selective transformation?
To avoid over-oxidation and maintain the integrity of the Boc group, mild and selective oxidation methods are strongly recommended. The most suitable choices fall into four main categories:
-
Manganese Dioxide (MnO₂): A mild, heterogeneous oxidant that is highly selective for benzylic and allylic alcohols, minimizing the risk of over-oxidation.[5][6] The hydroxymethyl group on the pyridine ring is sufficiently activated for this reagent.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a very mild and selective oxidation of primary alcohols to aldehydes under neutral conditions at room temperature.[7][8][9]
-
Activated DMSO Oxidations (Parikh-Doering): This method uses dimethyl sulfoxide (DMSO) activated by a sulfur trioxide-pyridine complex. It is known for its mild conditions (often 0 °C to room temperature) and operational simplicity compared to other DMSO-based oxidations like the Swern, which requires cryogenic temperatures.[10][11][12]
-
TEMPO-Catalyzed Oxidations: These systems use a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) with a stoichiometric co-oxidant. They are highly chemoselective for primary alcohols and can be tuned to prevent over-oxidation.[13][14][15][16]
Q3: How stable is the Boc protecting group under these recommended oxidation conditions?
The Boc group is generally stable under neutral and basic conditions, making it compatible with many oxidative protocols.[3][17] However, it is readily cleaved by acid.[4] This is a critical consideration for certain methods:
-
Dess-Martin Oxidation: This reaction generates two equivalents of acetic acid as a byproduct.[7] To prevent Boc deprotection, it is essential to buffer the reaction mixture with a mild, non-nucleophilic base like sodium bicarbonate or pyridine.[7]
-
Parikh-Doering Oxidation: While generally mild, impurities in the SO₃•pyridine complex can be acidic.[18] Ensuring high-quality reagents or adding a slight excess of a hindered base like diisopropylethylamine (DIPEA) can mitigate this risk.
-
MnO₂ and TEMPO Oxidations: These are typically performed under neutral or slightly basic conditions and are generally considered very safe for the Boc group.
Q4: How can I effectively monitor the reaction to prevent over-oxidation?
Careful reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is the most common and effective method.
-
TLC Analysis: Spot the reaction mixture alongside your starting material and, if available, a standard of the desired aldehyde product. The aldehyde product should be less polar (higher Rf) than the starting alcohol. The over-oxidized carboxylic acid byproduct is highly polar and will typically have a very low Rf, often streaking from the baseline. Monitor for the complete consumption of the starting material and the appearance of the product spot. Stop the reaction as soon as the starting material is gone to minimize the formation of the carboxylic acid.
Troubleshooting & Optimization Guide
This section addresses specific issues you may encounter during the oxidation.
Problem: Significant Over-oxidation to Carboxylic Acid
Over-oxidation is the most common side reaction, leading to the formation of 2-(Boc-amino)-4-pyridinecarboxylic acid.
Caption: General experimental workflow.
Protocol 1: Activated Manganese Dioxide (MnO₂) Oxidation
This protocol is recommended for its high selectivity and mildness.
-
Preparation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M), add activated manganese dioxide (10 eq by weight).
-
Reaction: Stir the resulting black suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes). The reaction can take anywhere from 2 to 24 hours depending on the activity of the MnO₂.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with additional DCM.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be purified further by flash column chromatography if necessary.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is fast and generally high-yielding. Buffering is critical.
-
Preparation: Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous DCM (approx. 0.1 M) in a flask under a nitrogen or argon atmosphere.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.
-
Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.
-
Isolation: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Protocol 3: Parikh-Doering Oxidation
This protocol avoids cryogenic temperatures required for a Swern oxidation. [10][11]
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M), add anhydrous DMSO (5.0 eq) and triethylamine (Et₃N, 3.0 eq).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sulfur trioxide pyridine complex (SO₃•pyridine, 1.5 eq) portion-wise, keeping the internal temperature below 10 °C. Stir the reaction at 0 °C for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water.
-
Isolation: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with water and then brine to remove residual DMSO and salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
References
- Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. (2021). YouTube.
- Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes.
- Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air. (2012). PubMed.
- Manganese Dioxide, MnO2. Wordpress.
- Dess–Martin oxid
- TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal.
- Manganese Dioxide.pptx. Scribd.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Radical Oxidation of Allylic and Benzylic Alcohols. JoVE.
- Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
- Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters.
- Dess-Martin Oxid
- Parikh–Doering oxid
- Dess-Martin Oxid
- Dess–Martin periodinane (DMP)
- How to work up dess-martin periodinane or hypervalent iodine reactions?
- Parikh-Doering Oxid
- Parikh-Doering Oxidation.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- DMSO – Pyridine-SO3 (Parikh-Doering). Wordpress.
- What are the practical differences between the various DMSO oxidations (Swern, etc.)? Chemistry Stack Exchange.
- Preventing over-oxidation to carboxylic acid in propanal synthesis. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- How to avoid over-oxidation to carboxylic acids with TEMPO. Benchchem.
- Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes.
Sources
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Manganese Dioxide.pptx [slideshare.net]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 11. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 12. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TEMPO [organic-chemistry.org]
- 16. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing the Synthesis of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
Welcome to the technical support center for the synthesis of 2-(Boc-amino)-4-(hydroxymethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable pyridine building block. Here, we will delve into common experimental challenges, provide detailed troubleshooting guides in a question-and-answer format, and present optimized protocols to enhance the efficiency of your synthesis.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and avoid problematic side reactions. The most common and direct synthetic route commences with the commercially available 2-amino-4-methylpyridine. This pathway involves two key transformations: the protection of the exocyclic amino group with a tert-butyloxycarbonyl (Boc) group, followed by the selective oxidation of the 4-methyl group.
This guide will primarily focus on this two-step sequence, addressing potential pitfalls at each stage. We will also briefly explore an alternative synthetic strategy involving a Grignard reaction for the introduction of the hydroxymethyl moiety.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Part 1: Boc Protection of 2-Amino-4-methylpyridine
Question 1: I am observing a low yield during the Boc protection of 2-amino-4-methylpyridine. What are the likely causes and how can I improve it?
Answer: A low yield in this step is often attributed to incomplete reaction, formation of side products, or issues with product isolation. Here are the key factors to consider:
-
Reagent Stoichiometry and Quality: Ensure that you are using a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents. The (Boc)₂O should be of high purity and stored under anhydrous conditions, as it is sensitive to moisture.
-
Base Selection and Amount: The choice and amount of base are critical. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this transformation, but it should be used in catalytic amounts (e.g., 0.05-0.1 equivalents). A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) should be used in stoichiometric amounts (1.1-1.5 equivalents) to neutralize the acid formed during the reaction.[1]
-
Solvent and Temperature: Anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are recommended.[2] The reaction is typically performed at room temperature. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can sometimes improve selectivity and minimize side reactions.
-
Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. Insufficient reaction time will lead to a lower yield.
Question 2: I am observing the formation of a significant amount of a di-Boc protected byproduct. How can I prevent this?
Answer: The formation of the di-Boc product, where the pyridine ring nitrogen is also protected, is a common side reaction. To minimize this:
-
Control (Boc)₂O Stoichiometry: Avoid using a large excess of (Boc)₂O. A stoichiometry of 1.1 to 1.2 equivalents is often sufficient.
-
Reaction Conditions: Performing the reaction at a lower temperature (0 °C to room temperature) can enhance the selectivity for the protection of the more nucleophilic exocyclic amino group over the less nucleophilic pyridine ring nitrogen.
-
Alternative Methods: A patent suggests a method using EDCI, HOBT, and TEA in DCM which reportedly gives high selectivity for the mono-Boc product.[1]
Question 3: What is the best work-up procedure to isolate pure 2-(Boc-amino)-4-methylpyridine?
Answer: A standard aqueous work-up is typically effective. After the reaction is complete, the solvent can be removed under reduced pressure. The residue is then taken up in a water-immiscible organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography if necessary.
Part 2: Oxidation of the 4-Methyl Group
Question 4: I am struggling with the selective oxidation of the 4-methyl group of 2-(Boc-amino)-4-methylpyridine. What are the recommended methods and potential issues?
Answer: The selective oxidation of the 4-methyl group to a hydroxymethyl group is a challenging step. A common strategy involves a two-step process: oxidation to the aldehyde followed by reduction to the alcohol.
Step 1: Oxidation to 2-(Boc-amino)-4-pyridinecarboxaldehyde
A frequently used reagent for the oxidation of methylpyridines is selenium dioxide (SeO₂).[3][4][5] However, this reaction requires careful control to avoid over-oxidation to the carboxylic acid.
-
Reaction Conditions: The oxidation is typically carried out in a solvent like dioxane or pyridine at elevated temperatures. The reaction time and temperature are critical parameters to optimize to maximize the yield of the aldehyde and minimize the formation of the carboxylic acid.
-
Side Reactions: The primary side reaction is over-oxidation to 2-(Boc-amino)-4-pyridinecarboxylic acid. The Boc protecting group is generally stable under these conditions, but prolonged exposure to high temperatures could lead to some degradation.
-
Work-up: The work-up involves the removal of selenium byproducts, which can be challenging. Filtration through Celite is often employed.
Step 2: Reduction of the Aldehyde to the Alcohol
The reduction of the intermediate aldehyde to the desired hydroxymethyl group is a more straightforward transformation.
-
Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. It is highly chemoselective and will reduce the aldehyde without affecting the Boc protecting group or the pyridine ring under standard conditions.[6][7][8]
-
Solvent and Temperature: The reduction is typically performed in an alcoholic solvent like methanol or ethanol at 0 °C to room temperature.
-
Work-up: The reaction is quenched by the addition of water or a mild acid. The product is then extracted with an organic solvent.
Question 5: My yield is low in the oxidation step using SeO₂. Are there any alternatives?
Answer: Yes, if the SeO₂ oxidation is problematic, other methods can be considered, although they may involve more steps. For instance, free radical bromination of the methyl group followed by hydrolysis is a possibility, but this can be unselective. Biocatalytic approaches are also emerging for the selective hydroxylation of methyl groups and could be a greener alternative if a suitable enzyme is available.
Experimental Protocols
Protocol 1: Synthesis of 2-(Boc-amino)-4-methylpyridine
-
To a stirred solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material) at room temperature, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(Boc-amino)-4-methylpyridine as a solid. A reported yield for a similar reaction is in the range of 80-90%.[1]
Protocol 2: Synthesis of this compound
Step A: Oxidation to 2-(Boc-amino)-4-pyridinecarboxaldehyde
-
In a flask equipped with a reflux condenser, dissolve 2-(Boc-amino)-4-methylpyridine (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (SeO₂, 1.1 eq) to the solution.
-
Heat the mixture to reflux (approximately 101 °C) and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the black selenium byproduct. Wash the Celite pad with dioxane.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(Boc-amino)-4-pyridinecarboxaldehyde.
Step B: Reduction to this compound
-
Dissolve the crude aldehyde from Step A in methanol (15 mL per 1 g of starting methylpyridine) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to yield this compound.
Alternative Synthetic Route: Grignard Reaction
An alternative approach to introduce the hydroxymethyl group avoids the potentially harsh oxidation step. This route involves the formation of a Grignard reagent from a suitably protected 4-halopyridine, followed by reaction with an electrophile like formaldehyde.
Question 6: Can I synthesize this compound using a Grignard reaction?
Answer: Yes, this is a plausible alternative. The synthesis would likely start from 2-(Boc-amino)-4-bromopyridine.
-
Formation of the Grignard Reagent: The Grignard reagent can be prepared by reacting 2-(Boc-amino)-4-bromopyridine with magnesium turnings in an anhydrous ether solvent like THF.[1][9] The reaction may require activation with iodine or 1,2-dibromoethane.
-
Reaction with Formaldehyde: The freshly prepared Grignard reagent is then reacted with a source of formaldehyde (e.g., paraformaldehyde or trioxane) at low temperature to form the desired hydroxymethyl group.
-
Challenges: Grignard reactions are highly sensitive to moisture and require strictly anhydrous conditions. The presence of the Boc group and the pyridine nitrogen could potentially interfere with the Grignard formation, so optimization of reaction conditions would be necessary.
Data Summary
| Step | Key Reagents | Typical Solvents | Temperature | Reported Yield | Key Challenges |
| Boc Protection | (Boc)₂O, TEA, DMAP | DCM, THF | 0 °C to RT | 80-90%[1] | Di-Boc formation, incomplete reaction |
| Oxidation | SeO₂ | Dioxane | Reflux | Moderate (variable) | Over-oxidation, selenium removal |
| Reduction | NaBH₄ | Methanol, Ethanol | 0 °C to RT | High | - |
| Grignard Route | Mg, Formaldehyde | THF | 0 °C to RT | Variable | Anhydrous conditions, Grignard formation |
Visualizations
Synthetic Workflow
Caption: Overview of the primary and alternative synthetic routes.
Troubleshooting Logic for Low Yield in Boc Protection
Caption: Decision tree for troubleshooting low yields in the Boc protection step.
References
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). Emporia State Research and Information Studies. [Link]
-
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155. [Link]
- CN102936220A - BOC protection method for aminopyridine - Google P
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). ACS Omega. [Link]
-
Selenium dioxide (SeO2) - Riley oxidation - AdiChemistry. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2020). Molecules. [Link]
-
Selenium Dioxide (SeO2) Reagent and their Applications Part-II |ChemOrgChem - YouTube. [Link]
-
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (2015). Molecules. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Grignard Reactions: Practice Problems Involving Oxidation. (2016). Master Organic Chemistry. [Link]
-
A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). The Open Organic Chemistry Journal. [Link]
-
19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 4. adichemistry.com [adichemistry.com]
- 5. youtube.com [youtube.com]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
troubleshooting Mitsunobu reactions involving "2-(Boc-amino)-4-(hydroxymethyl)pyridine"
Technical Support Center: Mitsunobu Reactions
Introduction: Navigating the Nuances of the Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve a stereospecific inversion of secondary alcohols and functionalize primary alcohols under mild conditions.[1][2][3] It facilitates the formation of C-O, C-N, C-S, and C-C bonds through a redox-condensation mechanism.[4] However, its complexity, involving multiple reactive intermediates, often leads to challenges in optimization and troubleshooting, especially with multifunctional substrates.
This guide provides targeted troubleshooting advice for researchers using 2-(Boc-amino)-4-(hydroxymethyl)pyridine . This substrate presents a unique set of challenges due to its combination of a primary alcohol, a Boc-protected amine, and a pyridine ring. Understanding the interplay between these functional groups is critical for success. We will explore common failure modes, delve into the causality behind experimental choices, and provide field-proven protocols to ensure reliable and high-yielding transformations.
The Mitsunobu Reaction: A Mechanistic Overview
A firm grasp of the reaction mechanism is essential for effective troubleshooting. The process can be broken down into several key stages, each presenting a potential point of failure. The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (e.g., DEAD or DIAD), forming a key betaine intermediate.[2][5] This potent base then deprotonates the acidic nucleophile (Nu-H). The resulting anion and the phosphonium salt then activate the alcohol, forming the crucial alkoxyphosphonium salt. The final step is an Sₙ2 displacement of triphenylphosphine oxide (TPPO) by the nucleophile, resulting in the desired product with inverted stereochemistry at the carbon center (if applicable).[6][7]
Caption: The catalytic cycle of the Mitsunobu reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when using this compound as your substrate.
Q1: My reaction has stalled. TLC/LC-MS analysis shows only starting material and no desired product. What went wrong?
This is a common issue that typically points to a problem with one of the reagents or the initial activation steps.
-
Cause A: Inactive Reagents. Triphenylphosphine can oxidize to triphenylphosphine oxide (TPPO) over time, and azodicarboxylates like DEAD and DIAD can degrade, especially if not stored properly.
-
Solution: Use freshly opened or purified reagents. The quality of PPh₃ can be checked by ³¹P NMR. Ensure solvents are rigorously anhydrous, as water will consume the reactive intermediates.[8]
-
-
Cause B: Insufficiently Acidic Nucleophile. The betaine intermediate formed from PPh₃ and DEAD/DIAD must be protonated by the nucleophile to proceed. If the nucleophile's pKa is too high (generally >15), this proton transfer is unfavorable, and the reaction will not progress.[4][5]
-
Cause C: Incorrect Order of Addition. The standard, and generally most reliable, procedure involves pre-mixing the alcohol, nucleophile, and PPh₃, followed by the slow, dropwise addition of the azodicarboxylate at a reduced temperature (0 °C).[5][10] Adding reagents in the wrong order can lead to a complex mixture of side products.
-
Solution: Adhere strictly to the recommended order of addition. Cooling is critical as the initial reaction between PPh₃ and DEAD is highly exothermic.
-
Q2: I see the formation of triphenylphosphine oxide (TPPO), but my yield is very low. Where is my product?
Formation of TPPO indicates that the redox portion of the reaction is occurring, but the subsequent Sₙ2 displacement is failing.
-
Cause A: Steric Hindrance. While this compound is a primary alcohol, the flanking Boc-amino and pyridine groups, along with a bulky nucleophile, can create significant steric congestion around the reaction center, slowing down the Sₙ2 step.[11][12] For very hindered systems, the reaction can be prohibitively slow.[12]
-
Solution 1: Increase the reaction time and/or temperature. Monitor the reaction carefully, as prolonged heating can lead to decomposition.
-
Solution 2: For extremely hindered cases, using sonication at high concentrations (e.g., 1.0–3.0 M) has been shown to dramatically accelerate the reaction rate.[12]
-
Solution 3: Employ a more acidic nucleophile. For esterifications, using 4-nitrobenzoic acid significantly improves yields for hindered alcohols compared to benzoic acid.[11]
-
-
Cause B: Side Reaction with the Boc-Amino Group. The N-H proton of the Boc-carbamate is weakly acidic (pKa ≈ 16-17). The highly basic betaine intermediate could potentially deprotonate this N-H, leading to an intramolecular cyclization or other side reactions, consuming your activated intermediate.
-
Solution: While less common for primary alcohols, if this is suspected, consider using a substrate with a different N-protecting group that lacks an acidic proton, such as an N-trityl or a fully substituted amine, if your synthesis allows.
-
-
Cause C: Interference from the Pyridine Nitrogen. The lone pair on the pyridine nitrogen can act as a base or a nucleophile. It could potentially be quaternized by the activated alkoxyphosphonium intermediate, leading to undesired side products and consumption of the starting material.
-
Solution: This is more likely if your nucleophile is weak. Using a more reactive (more acidic) nucleophile can kinetically favor the desired intermolecular reaction over the intramolecular side reaction. In some cases, using a modified azodicarboxylate like ADDP in conjunction with a more basic phosphine (e.g., tributylphosphine) can improve outcomes with pyridine-containing substrates.[13]
-
Q3: My purification is extremely difficult due to co-eluting byproducts. How can I simplify the workup?
This is the most infamous aspect of the Mitsunobu reaction. The main culprits are triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate.[14]
-
Solution A: Modified Reagents. The easiest way to solve purification issues is to design the reaction to produce byproducts that are simple to remove.
-
Polymer-supported PPh₃ (PS-PPh₃): The resulting polymer-bound TPPO can be removed by simple filtration.[9][15] This is highly effective when paired with ADDP for pyridine substrates.[13]
-
Alternative Phosphines: Using phosphines like diphenyl(2-pyridyl)phosphine allows the resulting phosphine oxide to be removed with a simple acid wash.[4]
-
Alternative Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) or Di-2-methoxyethyl azodicarboxylate (DMEAD) produce hydrazine byproducts that can be precipitated or are highly water-soluble, respectively, simplifying their removal.[5][16]
-
-
Solution B: Chemical Workup Procedures.
-
Precipitation: TPPO can sometimes be precipitated from nonpolar solvents like diethyl ether or hexanes. Cooling the crude reaction mixture can aid this process.
-
Oxidative Wash: A workup procedure involving washing the crude mixture with 15% aqueous hydrogen peroxide followed by aqueous sodium sulfite can convert residual PPh₃ to the more polar TPPO, which can then be removed more easily by silica gel filtration.[4][16]
-
-
Solution C: Chromatography Optimization. If chromatography is unavoidable, careful selection of the solvent system is key. A gradient elution starting with a nonpolar solvent system (to elute less polar impurities) and gradually increasing polarity is often effective.
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- 16. researchgate.net [researchgate.net]
preventing self-polymerization of "2-(Boc-amino)-4-(hydroxymethyl)pyridine" derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(Boc-amino)-4-(hydroxymethyl)pyridine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge encountered during the synthesis and handling of this compound: unwanted self-polymerization. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: I've observed the formation of an insoluble, sticky residue during the acidic workup of my reaction involving this compound. What is likely happening?
A1: The formation of insoluble material is a strong indicator of self-polymerization. This is a common issue with this substrate, particularly under acidic conditions. The acidic environment can initiate a cascade of reactions leading to the formation of oligomers or polymers. The likely culprits are the Boc-protecting group's lability in acid and the reactivity of the hydroxymethyl group.[1][2]
Q2: At what specific stages of my experimental workflow should I be most concerned about self-polymerization?
A2: Vigilance is required at any stage where acidic conditions are present. Key stages of concern include:
-
Boc-Deprotection: Using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group is a primary trigger for polymerization.[1][2][3]
-
Acidic Workup/Purification: Even milder acidic conditions used during aqueous workups or chromatographic purification can initiate polymerization, especially if exposure is prolonged.
-
Prolonged Storage: Storage of the compound, particularly if not completely free of acidic impurities, can lead to slow polymerization over time.
Q3: Can thermal stress also induce polymerization?
A3: While acid-catalyzed pathways are more common, thermal stress should not be discounted. High temperatures, especially in the presence of trace impurities, can potentially lead to degradation and subsequent polymerization.[4] Thermogravimetric analysis (TGA) can be a useful tool to determine the thermal stability of your specific derivative.[4][5]
Troubleshooting Guide: Diagnosing and Preventing Self-Polymerization
This guide will help you diagnose the potential cause of polymerization and provide actionable preventative strategies.
Visualizing the Problem: Plausible Polymerization Mechanisms
Understanding the likely chemical pathways to polymerization is the first step in prevention. We have identified two primary, plausible mechanisms:
-
Acid-Catalyzed Intermolecular Etherification: This pathway is initiated by the protonation of the hydroxymethyl group, forming a good leaving group (water). The resulting benzylic carbocation is then attacked by the hydroxymethyl group of another molecule, leading to the formation of an ether linkage. Repetition of this process results in a polyether.
Diagram 1: Acid-Catalyzed Intermolecular Etherification. -
Friedel-Crafts-Type Alkylation: This mechanism also begins with the formation of a benzylic carbocation. However, in this case, the electron-rich pyridine ring of another molecule acts as the nucleophile, leading to a C-C bond formation. This is analogous to a Friedel-Crafts alkylation reaction.[2][6] The Boc-amino group is an activating group, making the pyridine ring more susceptible to electrophilic attack.[7]
Diagram 2: Friedel-Crafts-Type Alkylation.
Troubleshooting Workflow
Use the following decision tree to navigate your troubleshooting process:
Preventative Strategies & Protocols
Strategy 1: Protection of the Hydroxymethyl Group
If subsequent steps require acidic conditions, the most robust preventative measure is to protect the hydroxymethyl group. This removes its ability to act as a leaving group or a nucleophile.
Silyl ethers are excellent protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) ethers are common choices.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Imidazole
-
Trimethylsilyl chloride (TMSCl) or tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) or imidazole (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCl (1.2 eq) or TBDMSCl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield the crude silylated product, which can be purified by column chromatography.
Reference for general silylation procedures:[8][9][10][11]
Acetylation provides a stable ester protecting group that is resistant to acidic conditions.
Materials:
-
This compound
-
Anhydrous Pyridine
-
Acetic Anhydride (Ac2O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Toluene
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Add a catalytic amount of DMAP.
-
Add acetic anhydride (1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dissolve the residue in DCM or EtOAc and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reference for general acetylation procedures:[12][13][14][15]
Strategy 2: Milder Boc-Deprotection Conditions
If protection of the hydroxymethyl group is not feasible, employing milder Boc-deprotection conditions can significantly reduce the risk of polymerization.
This method offers a mild alternative to strong acids for N-Boc deprotection.[16][17][18]
Materials:
-
Boc-protected substrate
-
Anhydrous Methanol
-
Oxalyl chloride
Procedure:
-
Dissolve the N-Boc protected substrate (1 eq) in anhydrous methanol at room temperature.
-
Slowly add oxalyl chloride (3 eq) to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
The resulting hydrochloride salt can be used directly or neutralized with a mild base.
Note: This reaction should be performed in a well-ventilated fume hood as it generates HCl in situ.
Characterization of Polymer Byproducts
If polymerization has occurred, characterizing the byproduct can confirm its identity and help refine your preventative strategy.
| Analytical Technique | Expected Observations for Polymer | References |
| FTIR Spectroscopy | Broadening of O-H stretch (if etherification occurred), changes in the aromatic C-H and C=C stretching regions, potential appearance of new C-O-C ether bands. | [19][20][21][22] |
| NMR Spectroscopy | Significant broadening of proton and carbon signals, loss of sharp, well-defined peaks characteristic of the monomer. | [19][20][21][23] |
| Gel Permeation Chromatography (GPC) | A broad distribution of molecular weights, confirming the presence of a polymer. This technique is essential for determining the extent of polymerization. | [24][25][26][27][28] |
| Thermogravimetric Analysis (TGA) | The polymer will exhibit a different thermal degradation profile compared to the monomer, often showing higher thermal stability. | [3][4][5][29] |
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link].
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link].
-
GPC/SEC Analysis of Poly(2-vinylpyridine)s. LabRulez LCMS. Available at: [Link].
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link].
-
Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. Available at: [Link].
-
Pyridine-oriented transannular C–H functionalization of arenes. RSC Publishing. Available at: [Link].
-
TGA (left) and DTGA (right) spectrum of P4VP. ResearchGate. Available at: [Link].
-
Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. National Institutes of Health. Available at: [Link].
-
Poly(2-vinylpyridine) Standards. Agilent. Available at: [Link].
-
Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI. Available at: [Link].
-
Why does pyridine not give a Friedel craft reaction?. Quora. Available at: [Link].
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. Available at: [Link].
-
RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. Available at: [Link].
-
Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. Available at: [Link].
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. National Institutes of Health. Available at: [Link].
-
O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available at: [Link].
-
Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Advances. Available at: [Link].
-
Thermal degradation of poly(vinylpyridine)s. ResearchGate. Available at: [Link].
-
GPC/SEC Analysis of Poly(2-vinylpyridine)s. Agilent. Available at: [Link].
-
Photochemical C–H Silylation and Hydroxymethylation of Pyridines and Related Structures: Synthetic Scope and Mechanisms. ResearchGate. Available at: [Link].
-
The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PURE – Our Research Portal. Available at: [Link].
-
Preparing Ethers. Chemistry LibreTexts. Available at: [Link].
- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Google Patents.
-
Friedel- Crafts Alkylation. YouTube. Available at: [Link].
-
Ultra-High Molecular Weight Linear Coordination Polymers with Terpyridine Ligands. The Royal Society of Chemistry. Available at: [Link].
-
Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. ResearchGate. Available at: [Link].
-
techniques for silylation. ResearchGate. Available at: [Link].
-
What is the best procedure for silylation of hydroxy compounds ?. ResearchGate. Available at: [Link].
-
Polymer Reference Materials-Poly(2-Vinyl Pyridine). Polymer Source. Available at: [Link].
-
How can I get acetylation with acetic anhydride and prydine?. ResearchGate. Available at: [Link].
-
General Silylation Procedures. Gelest Technical Library. Available at: [Link].
-
ether synthesis through acid-catalysis. YouTube. Available at: [Link].
-
Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. DTIC. Available at: [Link].
- BOC protection method for aminopyridine. Google Patents.
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link].
-
Electrophilic substitution reactions - pyridine. YouTube. Available at: [Link].
-
Electrophilic aromatic substitution. Wikipedia. Available at: [Link].
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Available at: [Link].
-
A Novel Method of Acetylation Using Acetoxypyridines. SciSpace. Available at: [Link].
-
Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available at: [Link].
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
-
Acid Catalyzed ether synthesis. YouTube. Available at: [Link].
-
Ether Formation in the Hydrogenolysis of Hydroxymethylfurfural over Palladium Catalysts in Alcoholic Solution. ResearchGate. Available at: [Link].
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- 5. researchgate.net [researchgate.net]
- 6. Pyridine-oriented transannular C–H functionalization of arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. General Silylation Procedures - Gelest [technical.gelest.com]
- 12. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
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- 20. research.setu.ie [research.setu.ie]
- 21. researchgate.net [researchgate.net]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lcms.labrulez.com [lcms.labrulez.com]
- 25. agilent.com [agilent.com]
- 26. agilent.com [agilent.com]
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- 29. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for 2-(Boc-amino)-4-(hydroxymethyl)pyridine Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with 2-(Boc-amino)-4-(hydroxymethyl)pyridine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup of reactions involving this versatile building block. Our goal is to equip you with the expertise and practical insights needed to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions involving this compound, providing potential causes and actionable solutions.
Question 1: I've completed my reaction, but my product, this compound, is not precipitating out of the aqueous solution after quenching. What could be the issue?
Answer:
The failure of your product to precipitate is likely due to its moderate polarity, stemming from the presence of the hydroxymethyl group and the pyridine nitrogen. This can lead to significant solubility in aqueous media, especially if the volume of the aqueous phase is large or if certain salts are present.
Possible Causes & Solutions:
-
High Solubility in the Aqueous Phase: The hydroxyl and pyridine functionalities can lead to good water solubility.
-
Solution: Instead of relying on precipitation, proceed with a liquid-liquid extraction. Use a suitable organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or a mixture of chloroform and isopropanol to extract the product from the aqueous layer. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.
-
-
Incorrect pH: The pyridine nitrogen is basic and will be protonated at acidic pH, forming a highly water-soluble pyridinium salt.
-
Solution: Ensure the aqueous phase is neutralized or slightly basic (pH 7-8) before extraction.[1][2] Use a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for pH adjustment.[3] Avoid strong bases like sodium hydroxide (NaOH) if other base-sensitive functional groups are present.
-
-
Formation of Emulsions: The presence of salts and other reaction components can sometimes lead to the formation of stable emulsions during extraction, trapping your product.
-
Solution: To break up emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.[4] Allowing the mixture to stand for a longer period can also help the layers to separate.
-
Question 2: My yield of this compound is consistently low after aqueous workup and extraction. What are the likely causes and how can I improve it?
Answer:
Low recovery can be attributed to several factors, ranging from incomplete extraction to unintended side reactions during the workup procedure. The Boc (tert-butoxycarbonyl) protecting group, while generally stable, can be labile under certain conditions.[5][6]
Possible Causes & Solutions:
-
Incomplete Extraction: As mentioned, the product has some water solubility. A single extraction will likely be insufficient.
-
Solution: Increase the number of extractions with your chosen organic solvent. Combining the organic layers and back-extracting the aqueous layer one more time can also help improve recovery.
-
-
Premature Boc Deprotection: The Boc group is sensitive to acidic conditions.[7] If your reaction quench or workup involves a strong acid, you may be cleaving the protecting group, leading to the formation of the more water-soluble 2-amino-4-(hydroxymethyl)pyridine.
-
Solution: Use a mild acidic solution (e.g., saturated ammonium chloride, NH₄Cl) for quenching, or neutralize the reaction mixture directly with a base like sodium bicarbonate.[1] Monitor the pH carefully to avoid strongly acidic conditions.
-
-
Product Adsorption: The polar nature of your compound can cause it to adhere to silica gel or other solid supports if you are performing a filtration step with these materials during workup.
-
Solution: If you are filtering to remove solid reagents or byproducts, ensure you thoroughly wash the filter cake with the extraction solvent to recover any adsorbed product.
-
Below is a workflow diagram illustrating a robust extraction process to maximize yield.
Caption: A generalized workflow for the workup of this compound reactions.
Question 3: I am observing an unexpected, more polar spot on my TLC plate after workup. What could this be?
Answer:
The appearance of a more polar byproduct is often indicative of the loss of the Boc protecting group. The resulting free amine, 2-amino-4-(hydroxymethyl)pyridine, is significantly more polar than the starting material.
Possible Causes & Solutions:
-
Acid-Mediated Deprotection: As previously noted, the Boc group is cleaved under acidic conditions, generating a tert-butyl cation.[7] This can occur if the reaction is quenched with a strong acid or if the reaction itself generates acidic byproducts that are not neutralized.
-
Solution: Maintain a neutral or slightly basic pH throughout the workup. If acidic conditions are unavoidable in the reaction, ensure a prompt and thorough neutralization before extended storage or concentration.
-
-
Thermal Instability: While generally stable, prolonged heating in certain solvents, especially protic ones, can sometimes lead to partial deprotection.
-
Solution: When concentrating the product, use a rotary evaporator at a moderate temperature (e.g., < 40°C) to minimize thermal stress.
-
The diagram below illustrates the potential for unintended deprotection during workup.
Caption: Potential side reaction during acidic workup.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white to off-white solid.[8] It is generally soluble in polar organic solvents like methanol, ethanol, dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and tetrahydrofuran (THF). It has limited solubility in non-polar solvents such as hexanes and diethyl ether. Its solubility in water is moderate but increases significantly under acidic conditions due to the protonation of the pyridine nitrogen.
Q2: How stable is the Boc group on this molecule during a standard workup?
A2: The Boc group is stable to basic conditions, catalytic hydrogenation (unless a very harsh catalyst/condition is used), and most nucleophiles.[5][9] Its primary liability is strong acid.[6] Standard workup procedures involving washes with saturated sodium bicarbonate or brine are perfectly safe. Avoid washing with solutions of pH < 4 to prevent cleavage.
Q3: For purification, what is a good starting point for column chromatography?
A3: A common mobile phase for purifying this compound and its derivatives on silica gel is a gradient of ethyl acetate in hexanes or heptane. A starting point could be 20-30% ethyl acetate in hexanes, gradually increasing the polarity. The addition of a small amount of triethylamine (~0.5%) to the mobile phase can sometimes improve peak shape by deactivating acidic sites on the silica gel, which might otherwise interact with the basic pyridine nitrogen.
Data Summary for Workup Solvents
| Solvent System | Application | Rationale |
| Ethyl Acetate / Water | Liquid-Liquid Extraction | Good partitioning of the product into the organic phase with minimal miscibility with water. |
| Dichloromethane / Water | Liquid-Liquid Extraction | Higher density than water, can be useful for certain setups. Good solvent for the product. |
| Hexanes / Ethyl Acetate | Column Chromatography (Mobile Phase) | A standard solvent system for compounds of moderate polarity. The ratio can be adjusted for ideal separation. |
| Dichloromethane / Methanol | Column Chromatography (Mobile Phase) | Used for more polar derivatives. A small percentage of methanol significantly increases eluting power. |
Standard Experimental Protocol: General Aqueous Workup
This protocol outlines a standard procedure for the workup of a reaction where this compound or its derivative is the target product in an organic solvent.
1. Reaction Quenching: a. Cool the reaction mixture to room temperature (or 0°C if the reaction is exothermic). b. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or deionized water to quench the reaction. Rationale: This is a mild quenching agent that avoids strongly acidic or basic conditions.
2. pH Adjustment: a. Check the pH of the aqueous layer. b. If acidic, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH is between 7 and 8. Rationale: Neutralizing the solution ensures the pyridine nitrogen is not protonated, maximizing its solubility in the organic extraction solvent.[2]
3. Liquid-Liquid Extraction: a. Transfer the entire mixture to a separatory funnel. b. Add a volume of ethyl acetate (EtOAc) approximately equal to the total volume of the reaction mixture. c. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure. d. Allow the layers to separate completely. e. Drain the lower aqueous layer. f. Repeat the extraction of the aqueous layer two more times with fresh EtOAc. Rationale: Multiple extractions are crucial for recovering a moderately polar product.
4. Washing and Drying: a. Combine all the organic extracts in the separatory funnel. b. Add a volume of brine (saturated NaCl solution) equal to about one-third of the total organic volume. Shake gently. Rationale: The brine wash helps to remove residual water and break any emulsions. c. Drain the brine layer. d. Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes. Rationale: This step removes trace amounts of water from the organic solvent.
5. Isolation of Crude Product: a. Filter the organic solution to remove the drying agent, washing the solid with a small amount of fresh EtOAc. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. Be mindful of the bath temperature (<40°C) to prevent thermal degradation. c. The resulting solid or oil is the crude product, which can then be purified by column chromatography or recrystallization.
References
- Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China.
- Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. 304873-62-9 CAS MSDS (2-Boc-amino-4-hydroxymethylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
Technical Support Center: Characterization of Impurities in 2-(Boc-amino)-4-(hydroxymethyl)pyridine Synthesis
Welcome to the technical support guide for the synthesis and analysis of 2-(Boc-amino)-4-(hydroxymethyl)pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and controlling impurities during their synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the typical categories of impurities I might encounter in my synthesis of this compound?
A1: Impurities in this synthesis can be broadly classified into three main groups:
-
Process-Related Impurities: These substances originate from the manufacturing process itself. They include unreacted starting materials, intermediates from incomplete reactions, byproducts from side reactions, and residual reagents.[1]
-
Degradation Products: These impurities form when the target molecule, this compound, decomposes. This can be triggered by exposure to harsh acidic or basic conditions, excessive heat, or light.[1]
-
Contaminants: These are extraneous substances introduced into the process, such as residual solvents from purification steps or cross-contamination from equipment.
Q2: I'm performing a Boc-protection of 2-amino-4-(hydroxymethyl)pyridine. What are the most probable process-related impurities?
A2: The most common impurities stem directly from the reactants and the nature of the Boc-protection reaction. You should be vigilant for the following:
-
Unreacted Starting Material (2-amino-4-(hydroxymethyl)pyridine): Incomplete reaction is a common issue, especially with poorly nucleophilic aminopyridines.[2] This will be a primary impurity to monitor.
-
Di-Boc Impurity (tert-butyl (4-(hydroxymethyl)pyridin-2-yl)(tert-butoxycarbonyl)carbamate): Over-reaction can lead to the addition of a second Boc group to the amino nitrogen, forming a di-Boc protected species.[1] This is more likely if excess Boc-anhydride ((Boc)₂O) and prolonged reaction times or high temperatures are used.
-
O-acylated Impurity (tert-butyl (4-(((tert-butoxycarbonyl)oxy)methyl)pyridin-2-yl)carbamate): The primary alcohol of the hydroxymethyl group can also be acylated by (Boc)₂O, although this is generally less favorable than N-acylation. This side reaction can occur under certain catalytic conditions.
-
Residual Di-tert-butyl dicarbonate ((Boc)₂O) and tert-Butanol: Excess (Boc)₂O is often used to drive the reaction to completion.[3] Both the unreacted anhydride and its hydrolysis byproduct, tert-butanol, can remain after workup if purification is not thorough.[4]
Q3: My HPLC analysis shows an unexpected peak. What is the general workflow to identify it?
A3: A systematic approach is crucial for identifying unknown peaks. The process involves gathering data to elucidate the impurity's structure and origin.
-
Verify System and Sample Integrity: First, ensure the peak is not an artifact from the HPLC system (e.g., air bubble, solvent contamination). Re-inject the same sample and a blank solvent run.
-
LC-MS Analysis: The most powerful initial step is to obtain the mass-to-charge ratio (m/z) of the unknown peak using Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This immediately provides the molecular weight, allowing you to hypothesize a structure based on potential side reactions.
-
Review the Synthetic Route: Carefully examine all starting materials, reagents, and intermediates.[1] Compare the molecular weight of the unknown peak to the molecular weights of all potential process-related impurities identified in Q2.
-
Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of your target compound to stress conditions (e.g., acid, base, heat, oxidation).[1] Analyze the stressed samples by HPLC to see if the unknown peak is formed.[1]
-
Isolation and NMR Spectroscopy: If the impurity is present at a significant level (>0.1%), it may need to be isolated for full structural elucidation. Preparative HPLC is a common method for isolation. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for determining its precise structure.[6]
Q4: How can NMR spectroscopy help in characterizing impurities in my product?
A4: NMR spectroscopy is an indispensable tool for structural elucidation and can provide clear evidence for the presence of specific impurities.[6][7]
-
¹H NMR: This is the first and most common experiment performed.[7] You can identify impurities by looking for characteristic signals that do not belong to the final product. For example:
-
Unreacted Starting Material: The aromatic proton signals for 2-amino-4-(hydroxymethyl)pyridine will appear at different chemical shifts than the Boc-protected product.
-
Di-Boc Impurity: The presence of a second, large singlet integrating to 9 protons in the δ 1.4-1.6 ppm region (from the additional Boc group) would be a strong indicator. The aromatic proton signals would also shift accordingly.
-
O-acylated Impurity: You would observe a second Boc signal and a significant downfield shift of the methylene protons (-CH₂OH) from ~δ 4.6 ppm to >δ 5.0 ppm.
-
-
¹³C NMR: Provides information on the carbon skeleton of the molecule and can help confirm the assignments made from ¹H NMR.[7]
-
2D NMR (e.g., COSY, HSQC): These techniques are crucial for unambiguously assigning signals in complex mixtures by revealing correlations between nuclei.[7]
Troubleshooting Guides
Issue: An Unknown Peak is Observed in the HPLC-UV Chromatogram
This guide provides a systematic workflow to identify an unknown impurity detected during the routine purity analysis of this compound.
Troubleshooting Workflow for Unknown HPLC Peak
Caption: Workflow for identifying an unknown HPLC peak.
Step-by-Step Troubleshooting Protocol:
-
Initial Assessment:
-
Action: Re-inject the sample to confirm the peak's presence and retention time. Inject a solvent blank to rule out solvent contamination or carryover.
-
Rationale: This confirms the peak is real and originates from the sample, not the analytical system.
-
-
Mass Spectrometry Analysis:
-
Action: Analyze the sample using an HPLC system coupled with a mass spectrometer (LC-MS).
-
Rationale: Obtaining the molecular weight is the single most informative piece of data for generating hypotheses about the impurity's identity.[8]
-
-
Hypothesis Generation & Data Comparison:
-
Action: Create a table of potential impurities (see Table 1 below) and compare their theoretical molecular weights with the experimental mass obtained from LC-MS.
-
Rationale: This allows for a quick assessment of whether the impurity is a known process-related substance.
-
-
Confirmation & Final Identification:
-
Action: If a likely candidate is identified, attempt to synthesize a reference standard of the suspected impurity. Compare its retention time and mass spectrum with the unknown peak. If no match is found, or if the impurity level is high, proceed with isolation via preparative HPLC followed by NMR analysis for definitive structural confirmation.[6]
-
Rationale: Co-injection with an authentic reference standard is the gold standard for impurity confirmation. For novel impurities, full spectroscopic characterization is required.
-
Table 1: Potential Process-Related Impurities and Their Characteristics
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| 2-amino-4-(hydroxymethyl)pyridine | C₆H₈N₂O | 124.14 | Unreacted starting material | |
| Di-Boc Impurity | C₁₆H₂₄N₂O₅ | 324.37 | Over-reaction with (Boc)₂O[1] | |
| O-acylated Impurity | C₁₆H₂₄N₂O₅ | 324.37 | Side reaction on hydroxyl group | |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Excess reagent[3] |
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Purity Analysis
This protocol outlines a general-purpose reverse-phase HPLC method suitable for separating this compound from its common process-related impurities.
Synthesis and Impurity Formation Pathway
Caption: Synthesis pathway and potential impurity formation.
-
Instrumentation: HPLC system with a UV detector and preferably a Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax, Waters SunFire), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Gradient Program:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 26 min: 5% B
-
Time 30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. MS scan in positive ion mode from m/z 100-500.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water.
Protocol 2: ¹H NMR for Structural and Purity Confirmation
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiment: Acquire a standard ¹H NMR spectrum.
-
Data Interpretation:
-
Product Signals (in DMSO-d₆):
-
~δ 9.5-9.8 (s, 1H, NH)
-
~δ 8.1-8.3 (d, 1H, Pyridine H6)
-
~δ 7.6-7.8 (s, 1H, Pyridine H3)
-
~δ 7.0-7.2 (d, 1H, Pyridine H5)
-
~δ 5.2-5.4 (t, 1H, OH)
-
~δ 4.4-4.6 (d, 2H, CH₂)
-
~δ 1.4-1.5 (s, 9H, Boc)
-
-
Impurity Signals to Look For:
-
Signals corresponding to unreacted 2-amino-4-(hydroxymethyl)pyridine.
-
A second Boc singlet for the Di-Boc or O-acylated impurity.
-
A downfield shift in the CH₂ signal if O-acylation has occurred.
-
-
References
-
Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem.[7]
-
Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine - Benchchem.[1]
-
Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC - NIH.[9]
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH.[10]
-
Application Note – N-Boc protection - Sigma-Aldrich.[2]
-
Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffiliates.[11]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho.[6]
-
Reactions that Work: Boc Protection | Chemtips - WordPress.com.[3]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.[12]
-
(PDF) Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.[13]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.[4]
-
2-(Boc-amino)pyridine Manufacturer & Supplier in China - Pipzine Chemicals.[14]
-
Boc De-protection : r/Chempros - Reddit.[15]
-
Amine Protection / Deprotection - Fisher Scientific.[16]
-
Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC - NIH.[8]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - MDPI.[5]
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. mdpi.com [mdpi.com]
- 6. veeprho.com [veeprho.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 15. reddit.com [reddit.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Managing Temperature Control in "2-(Boc-amino)-4-(hydroxymethyl)pyridine" Reactions
Welcome to the technical support center for "2-(Boc-amino)-4-(hydroxymethyl)pyridine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing a critical parameter in your experiments: temperature. Precise thermal control is paramount for achieving high yields, ensuring purity, and maintaining the safety of reactions involving this versatile pharmaceutical intermediate.[1][2] This document moves beyond simple protocols to explain the causality behind thermal choices, empowering you to troubleshoot and optimize your synthetic procedures effectively.
Understanding the Thermal Profile of Your Reagents
Successful temperature management begins with understanding the thermal stability and reactivity of the components in your reaction.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is renowned for its stability under basic and nucleophilic conditions. However, it is intentionally labile under acidic conditions.[3] This acid-catalyzed deprotection is often exothermic, and the rate is highly temperature-dependent. While thermolytic (heat-induced) cleavage without acid is possible, it requires significantly high temperatures, often exceeding 150°C.[4][5][6] At such temperatures, the risk of side reactions and decomposition of the parent molecule increases substantially.[5] The stability of the Boc group is favored in basic conditions, regardless of the temperature.[3]
-
The Pyridine Core: The 2-aminopyridine scaffold is a common pharmacophore.[7][8] While the pyridine ring itself is a stable aromatic system, the amino and hydroxymethyl substituents introduce reactive sites. High temperatures can promote unwanted side reactions, such as intermolecular ether formation from the hydroxymethyl group or other degradation pathways. In large-scale synthesis, thermal safety is a critical concern, as some reactions involving pyridine derivatives can be significantly exothermic, posing a risk of a runaway reaction if not properly controlled.[9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound? A: The compound should be stored at room temperature in a dry environment to ensure its long-term stability.[10]
Q2: My Boc protection reaction is sluggish at room temperature. Can I heat it? A: Yes. For slow Boc protection reactions, moderate heating to a range of 40-55°C can effectively increase the reaction rate without promoting significant side product formation.[11][12] It is crucial to monitor the reaction's progress by TLC or LC-MS to avoid overheating or prolonged reaction times.
Q3: At what temperature does the Boc group cleave on its own without acid? A: Thermal deprotection of N-Boc groups typically requires temperatures of 150°C or higher, with some processes running at temperatures up to 270°C in continuous flow systems.[5][13][14] However, these conditions are harsh and may not be suitable for complex molecules. Simple heating at around 100°C can lead to slow deprotection over 2-3 days.[5]
Q4: Is acid-catalyzed Boc deprotection always performed at room temperature? A: Not necessarily. While many protocols run at room temperature, initiating the reaction at 0°C is a common practice.[15] This helps to control the initial exotherm from the addition of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) and minimizes potential side reactions caused by the reactive tert-butyl cation that is generated.[16]
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during reactions with this compound where temperature is a likely root cause.
| Symptom / Observation | Possible Thermal Cause | Recommended Solution & Rationale |
| Low Yield / Incomplete Reaction | Temperature Too Low: The reaction lacks sufficient activation energy to proceed at a practical rate. | Gradually increase the temperature in 5-10°C increments (e.g., to 40-50°C) while monitoring via TLC/LC-MS. This provides the necessary energy without overshooting into a regime where side reactions dominate.[11] |
| Temperature Too High: The target compound or a key intermediate is decomposing. This is particularly relevant for thermally sensitive functional groups. | Run the reaction at a lower temperature (e.g., reduce from 50°C to room temperature or 0°C). Check for the appearance of new, unidentified spots on the TLC plate which can indicate degradation.[6] | |
| Multiple Side Products Detected | Excessive Heat: High temperatures can activate alternative reaction pathways, leading to byproducts. For example, intermolecular reactions involving the hydroxymethyl group or alkylation of the pyridine nitrogen. | Reduce the reaction temperature. Many side reactions have a higher activation energy than the desired reaction, so lowering the temperature can significantly improve selectivity.[5] |
| Localized Hotspots: Poor stirring or rapid addition of a reagent can create localized areas of high temperature, promoting side product formation even if the bulk temperature appears correct. | Improve stirring efficiency and ensure slow, controlled addition of reagents, especially during exothermic steps like acid addition for deprotection. | |
| Boc Group Prematurely Cleaved | Acidic Contaminants: Trace acidic impurities in solvents or reagents can catalyze Boc deprotection, especially when heated. | Ensure all reagents and solvents are pure and anhydrous where required. Consider adding a non-nucleophilic base (e.g., proton sponge) if trace acidity is suspected and compatible with the reaction. |
| Uncontrolled Exotherm / Runaway Reaction | Inadequate Heat Dissipation: The rate of heat generation exceeds the rate of heat removal from the reactor, a major risk during scale-up.[9] | For Lab Scale: Ensure slow reagent addition and have an ice bath ready to cool the reaction vessel if the temperature rises unexpectedly. For Scale-Up: A reaction calorimetry analysis is essential before proceeding to gram-scale or larger to quantify the heat of reaction and ensure adequate cooling capacity is in place.[9] |
Key Experimental Protocols & Workflows
Protocol 1: Controlled Temperature Boc Protection
This protocol is for the N-protection of a primary or secondary amine, where temperature control can be used to accelerate a slow reaction.
-
Dissolve the amine (1.0 eq.) and a base such as sodium bicarbonate (2.0 eq.) or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in a suitable solvent (e.g., THF, acetonitrile, or a dioxane/water mixture).[11]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow after 2-4 hours, gently warm the mixture to 40-50°C using a temperature-controlled heating mantle or oil bath.
-
Continue to monitor every 1-2 hours until the starting amine is consumed.
-
Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify as required.
Protocol 2: Temperature-Managed Boc Deprotection with TFA
This procedure details the removal of the Boc group using TFA, with an emphasis on controlling the initial exotherm.
-
Dissolve the Boc-protected compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice-water bath. This is a critical step to manage the heat generated upon acid addition.
-
Slowly add trifluoroacetic acid (TFA, typically 5-10 equivalents or as part of a 20-50% solution in DCM) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.[15][16]
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
Visual Workflow: Troubleshooting Temperature-Related Issues
The following diagram outlines a logical workflow for diagnosing and solving common issues related to temperature control.
Caption: Relationship between temperature and reaction rates.
References
- Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. J. Org. Chem., 84, 4846–4855.
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]
- Singh, T., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Protheragen. (n.d.). Pharmaceutical Intermediate Synthesis Routes Considerations. Retrieved from [Link]
-
ResearchGate. (n.d.). Low-temperature formation of pyridine and (iso)quinoline via neutral–neutral reactions. Retrieved from [Link]
-
Axxon. (n.d.). Manufacturing Drugs? Read This! Retrieved from [Link]
-
NIH. (n.d.). Temperature excursion management: A novel approach of quality system in pharmaceutical industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermochemistry of 2-Aminopyridine (C5H6N2)(s). Retrieved from [Link]
-
Qualistery. (2023). Pharma Storage Temperature Directives: Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
NIH. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Retrieved from [Link]
-
PubMed. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. Retrieved from [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Frontiers. (2022). The reactivity of pyridine in cold interstellar environments: The reaction of pyridine with the CN radical. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
NIH PubChem. (n.d.). 2-(Boc-amino)pyridine. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. Retrieved from [Link]
-
Reddit. (n.d.). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. Retrieved from [Link]
-
ResearchGate. (n.d.). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
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- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. This compound [myskinrecipes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
column chromatography conditions for purifying "2-(Boc-amino)-4-(hydroxymethyl)pyridine"
Technical Support Center: Purification of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the purification of this compound via column chromatography. This molecule, with its unique combination of a polar hydroxymethyl group, a basic pyridine core, and a labile Boc-protecting group, presents specific challenges that require a nuanced approach for successful purification. This guide is structured to provide you with not only step-by-step protocols but also the underlying scientific rationale to empower you to troubleshoot and optimize your separations effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the chromatographic purification of this compound in a direct question-and-answer format.
Question 1: My compound is streaking severely on the TLC plate and the column, leading to broad peaks and poor separation. What is the cause and how can I fix it?
Answer:
-
Causality: Severe streaking or tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase. The primary culprit here is the basic nitrogen atom on the pyridine ring. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can protonate the basic pyridine nitrogen, causing the molecule to bind too tightly and elute unevenly.
-
Solution: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).
-
Recommended Action: Add 0.5-1% triethylamine (Et₃N) to your eluent mixture (e.g., for 100 mL of eluent, add 0.5-1 mL of Et₃N). This will compete with the pyridine for binding to the acidic sites, allowing your compound to travel through the column more uniformly.[1][2] Always pre-treat your column by flushing it with the base-modified eluent before loading your sample.
-
Question 2: I'm observing a new, more polar spot on my TLC plate after my reaction work-up or during chromatography. Is my product decomposing?
Answer:
-
Causality: The appearance of a new, more polar spot (one that stays closer to the baseline) is highly indicative of the loss of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions and can be cleaved to reveal the free amine.[3][4][5] While silica gel is only weakly acidic, prolonged exposure during a long column run or the use of acidic solvents can be sufficient to cause partial deprotection.[6]
-
Solution:
-
Neutralize the System: As with the streaking issue, adding 0.5-1% triethylamine (Et₃N) to the eluent will help neutralize the silica surface and significantly suppress this acid-catalyzed deprotection.
-
Minimize Contact Time: A faster flow rate can reduce the residence time of your compound on the column, minimizing its exposure to the acidic environment.
-
Use Deactivated Silica: If the problem is persistent, consider using a commercially available "deactivated" or "neutral" silica gel for your chromatography.
-
Question 3: My compound won't move from the baseline on the TLC plate (Rf = 0), even when I use 100% ethyl acetate. What should I try next?
Answer:
-
Causality: An Rf value of zero indicates that your mobile phase is not polar enough to displace your compound from the highly polar silica gel stationary phase. The combination of the hydroxymethyl group and the pyridine ring makes your molecule quite polar.
-
Solution: You need to increase the polarity of your eluent system.
-
Recommended Action: Introduce a stronger, more polar solvent like methanol (MeOH) into your mobile phase. A good starting point would be to test solvent systems like 2-5% methanol in dichloromethane (DCM) or 2-5% methanol in ethyl acetate. For particularly stubborn cases, you may need to increase the methanol concentration up to 10%.[7]
-
Question 4: The separation between my desired product and a close-running impurity is very poor (ΔRf < 0.1). How can I improve the resolution?
Answer:
-
Causality: Poor resolution means the chosen solvent system does not sufficiently differentiate between the affinities of your product and the impurity for the stationary phase.
-
Solution:
-
Optimize the Mobile Phase: The goal is to find a solvent system where your target compound has an Rf value between 0.15 and 0.3 on the TLC plate.[1] This lower Rf range generally provides the best separation for closely running spots. Methodically test different solvent ratios to achieve this.
-
Change Solvent Selectivity: If adjusting polarity isn't enough, switch to a different solvent system. For example, if you are using ethyl acetate/hexanes, try a system based on dichloromethane/methanol. Different solvents interact with your compounds in unique ways, which can often resolve difficult separations.
-
Employ Dry Loading: Loading your sample dissolved in a strong solvent directly onto the column can disrupt the top of the silica bed and broaden your initial band. Dry loading provides a much sharper starting band and significantly improves resolution.[1] (See protocol below).
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a slow, shallow gradient of increasing polarity. This can help to sharpen the bands and improve separation.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing a TLC solvent system? A: Begin with a moderately polar mixture, such as 50% ethyl acetate in hexanes. Spot your compound and run the TLC. Based on the result, adjust the polarity. If the spot is at the baseline, increase polarity (e.g., 70% EtOAc/Hexanes, then 100% EtOAc, then 2% MeOH/DCM). If the spot is at the solvent front, decrease polarity (e.g., 30% EtOAc/Hexanes).
Q: What are the best methods for visualizing this compound on a TLC plate? A:
-
UV Light (254 nm): The pyridine ring is a chromophore and will be visible under short-wave UV light.[1] This is a non-destructive method.
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for detecting the hydroxymethyl group, which is an oxidizable functional group. It will appear as a yellow spot on a purple background.[1]
-
Ninhydrin Stain: While your target compound will not stain with ninhydrin, any deprotected amine impurity (from Boc-group loss) will stain, typically purple or yellow. This makes it a powerful diagnostic tool to check for decomposition.[1]
Q: Should I use wet or dry loading for my sample? A: For this compound, dry loading is highly recommended .[1] It prevents the use of strong solvents that can disturb the column packing and ensures a narrow, evenly applied sample band, which is critical for achieving high resolution.
Data Summary: Recommended Chromatography Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Standard Silica Gel (60 Å, 230-400 mesh) | Industry standard for normal-phase chromatography. Ensure it's from a reliable supplier. |
| Mobile Phase System 1 | Ethyl Acetate / Hexanes | Good for general purpose separation. Adjust ratio to achieve Rf of 0.15-0.3. |
| Mobile Phase System 2 | Methanol / Dichloromethane | Use when higher polarity is needed. Start with 1-2% MeOH and increase as necessary. |
| Essential Additive | 0.5 - 1.0% Triethylamine (Et₃N) | Crucial. Prevents streaking from pyridine-silica interaction and minimizes Boc deprotection.[1][2] |
| TLC Visualization | 1. UV (254 nm) 2. KMnO₄ Stain | UV for tracking the product, KMnO₄ for confirmation of the alcohol group. |
| Sample Loading | Dry Loading (adsorbed onto silica) | Maximizes resolution by ensuring a tight application band.[1] |
Experimental Protocol: Step-by-Step Purification
This protocol outlines the full workflow from method development to final purification.
Part 1: TLC Method Development
-
Prepare several TLC chambers with different eluent systems. A good starting array is:
-
30% EtOAc / 70% Hexanes (+ 1% Et₃N)
-
50% EtOAc / 50% Hexanes (+ 1% Et₃N)
-
80% EtOAc / 20% Hexanes (+ 1% Et₃N)
-
2% MeOH / 98% DCM (+ 1% Et₃N)
-
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the crude mixture on the baseline of each TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the plates under UV light and then with a KMnO₄ stain.
-
Identify the solvent system that places your desired product at an Rf value of approximately 0.15-0.3 and provides the best separation from impurities. This will be your starting eluent for the column.
Part 2: Column Preparation & Dry Loading
-
Select an appropriate size glass column.
-
Pack the column with silica gel using the chosen eluent (containing 1% Et₃N) to create a homogenous, crack-free bed.
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This is your dry-loaded sample.
-
Carefully add the dry-loaded sample powder to the top of the packed silica gel bed, ensuring a flat, level surface.
-
Gently add a thin protective layer of sand on top of the sample layer.
Part 3: Elution and Fraction Collection
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure to begin eluting the compounds. Maintain a consistent flow rate.
-
Collect fractions in an ordered array of test tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing.
-
Combine the fractions that contain your pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Visual Workflow: Troubleshooting Chromatography
The following diagram illustrates the decision-making process for troubleshooting common issues.
Caption: Troubleshooting workflow for common chromatography issues.
References
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available at: [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
VanVeller Lab, Iowa State University. (n.d.). How to Perform Flash Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the TLC Separation of Seven Amino Acids. Available at: [Link]
-
Reddit. (2020). TLC Seperation of N-Boc thiol. Available at: [Link]
Sources
- 1. VanVeller Lab Resources [group.chem.iastate.edu]
- 2. reddit.com [reddit.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Boc-amino)-4-(hydroxymethyl)pyridine. This guide is designed to provide in-depth, practical insights into how solvent selection critically impacts the reactivity and success of your experiments. The following question-and-answer format addresses common challenges and provides troubleshooting strategies based on established chemical principles and field-proven experience.
Section 1: Foundational Knowledge & Solubility Profile
Q1: What are the key structural features of this compound, and how do they influence solvent selection?
A1: Understanding the molecule's trifunctional nature is paramount. It possesses:
-
A hydrophilic primary alcohol (-CH₂OH) capable of hydrogen bonding.
-
A lipophilic tert-butyloxycarbonyl (Boc) protecting group , which increases solubility in nonpolar organic solvents.[1]
-
A polar pyridine ring with a basic nitrogen atom and an electron-donating Boc-amino group.
This combination results in moderate polarity and amphiphilic character. The choice of solvent is a delicate balance between solubilizing the lipophilic Boc group and the polar pyridine-alcohol backbone.
Q2: I'm having trouble dissolving the starting material. What is a general solubility profile for this compound?
Table 1: Estimated Solubility Profile of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Expert Insight |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | These solvents effectively solvate both the polar pyridine ring and the nonpolar Boc group, making them excellent choices for a wide range of reactions.[1] DCM is often the preferred solvent for reactions at low temperatures due to its low freezing point. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | While providing excellent solubility, their high boiling points can complicate product isolation. They are typically reserved for reactions requiring higher temperatures or for solubilizing particularly difficult substrates. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | These solvents can hydrogen bond with the hydroxymethyl group and the pyridine nitrogen. Solubility is generally good, but they are often avoided in reactions where the alcohol is a reactant (e.g., mesylation, oxidation) to prevent competition with the solvent.[2] |
| Nonpolar | Toluene, Hexanes | Low to Moderate | The overall polarity of the molecule limits its solubility in purely nonpolar solvents. Toluene may be used in specific cases, such as in some cross-coupling reactions, often in combination with a co-solvent.[1] |
| Aqueous | Water | Very Low/Insoluble | The presence of the large, greasy Boc group and the pyridine ring significantly reduces water solubility.[2] |
Troubleshooting Tip: If you encounter solubility issues in a chosen solvent, consider using a co-solvent system. For example, a small amount of THF or DMF can be added to a reaction in DCM to improve the solubility of a polar reagent.
Section 2: Oxidation of the Hydroxymethyl Group
The primary alcohol of this compound is a key handle for further functionalization, most commonly through oxidation to the corresponding aldehyde, 2-(Boc-amino)-4-formylpyridine.
Q3: My Swern oxidation to the aldehyde is giving low yields. Could the solvent be the problem?
A3: Yes, while reagent stoichiometry and temperature control are critical, solvent choice and purity are foundational for a successful Swern oxidation.[4]
-
Expertise & Causality: The standard and most reliable solvent for Swern oxidations is Dichloromethane (DCM) .[5][6] Its primary advantages are its low freezing point (-96.7 °C), which is essential for maintaining the required low reaction temperatures (-78 °C), and its ability to dissolve the starting material and key intermediates. The low temperature is crucial to prevent the decomposition of the reactive chloro(dimethyl)sulfonium chloride intermediate and to suppress the formation of methylthiomethyl (MTM) ether byproducts.[5]
-
Troubleshooting & Logic:
-
Issue: Low Yield/Incomplete Conversion.
-
Solvent-Related Cause: The starting material is not fully dissolved at -78 °C. Even if soluble at room temperature, some compounds can precipitate out upon cooling.
-
Solution: Ensure your DCM is anhydrous. Add the substrate to the solvent at room temperature to ensure complete dissolution before cooling to -78 °C. If solubility is still an issue, consider adding a small amount of anhydrous THF as a co-solvent.
-
-
Issue: Formation of side products.
-
Solvent-Related Cause: Using a more polar solvent like THF as the primary solvent can sometimes facilitate side reactions if the temperature is not strictly controlled.
-
Solution: Stick with DCM as the primary solvent. It provides the best balance of solubility and inertness for this reaction.[4]
-
-
Experimental Protocol: Swern Oxidation
This protocol is a robust starting point for the oxidation of this compound.
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 eq.) to the stirred DCM.
-
DMSO Addition: In a separate flask, prepare a solution of anhydrous DMSO (2.5 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, again maintaining the temperature below -70 °C. Stir for 30-45 minutes.
-
Quench: Add triethylamine (TEA) (5.0 eq.) dropwise. The reaction mixture may become thick. Continue stirring at -78 °C for 15 minutes, then allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Visualization: Swern Oxidation Workflow
Caption: Key reaction pathways for this compound.
References
-
ChemBK (2024). TERT-BUTYL 3-(HYDROXYMETHYL)PYRIDIN-4-YLCARBAMATE. [Link]
-
Hamadi, N. B., & Msaddek, M. (2011). The Swern Oxidation: First example of direct oxidation of 2-pyrazolines with “activated” DMSO. Comptes Rendus Chimie, 14(11-12), 997–1001. [Link]
-
PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
ResearchGate (2011). Swern Oxidation. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Ohsugia, S.-I., et al. (2003). New odorless method for the Corey-Kim and Swern oxidations utilizing dodecyl methyl sulfide (Dod-S-Me). Tetrahedron, 59(43), 8393-8398. [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
ResearchGate (2015). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?[Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
- Google Patents.
-
PubChemLite. Tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate. [Link]
-
ResearchGate (2024). Is the protecting group boc of the amino group stable at 37°C?[Link]
-
Supporting Information. General procedure for N-Boc protection reaction. [Link]
-
MDPI (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. [Link]
-
MDPI (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
-
MySkinRecipes. this compound. [Link]
- Google Patents.
-
ResearchGate (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]
- Google Patents.CN102276526B - Synthesis method of 2-amino pyridine compounds.
Sources
Technical Support Center: Stability of the Boc Protecting Group
From the desk of the Senior Application Scientist
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. As a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical development, a deep, practical understanding of the Boc group's stability is critical to experimental success. This guide is structured to move beyond simple charts of compatibility and address the nuanced, real-world challenges that researchers face. Here, we dissect the causality behind common failures, provide field-proven troubleshooting strategies, and offer robust protocols to ensure the integrity of your synthetic route.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the Boc group's behavior. Understanding these fundamentals is the first step in effective troubleshooting.
Q1: What is the fundamental mechanism of Boc group cleavage, and why is it so acid-labile?
Answer: The Boc group's sensitivity to acid is intrinsic to its structure. Cleavage is not a simple hydrolysis but an acid-catalyzed elimination reaction.[1][2] The process proceeds via a mechanism that leverages the exceptional stability of the resulting tert-butyl cation.[3][4]
Mechanism Breakdown:
-
Protonation: A strong acid first protonates the carbonyl oxygen of the carbamate. This is the kinetically favored site of protonation.[3][5]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to fragmentation. This step is the key to its lability; it results in the loss of a highly stable tertiary carbocation (t-Bu⁺).[4][5]
-
Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[1][3][5] This irreversible loss of CO₂ provides a strong thermodynamic driving force for the reaction to proceed to completion.[6]
This reliance on forming a stable carbocation is precisely why the Boc group is acid-labile, while analogous groups like methoxycarbonyl are not.[3]
}
Mechanism of Acid-Catalyzed Boc Deprotection.
Q2: My synthesis requires basic conditions. How stable is the Boc group?
Answer: The Boc group is exceptionally stable under most basic and nucleophilic conditions.[7][8] This is a key feature that allows for its use in orthogonal protection strategies with base-labile groups like Fmoc.[4][7]
Causality: The mechanism for basic hydrolysis of carbamates (and esters) involves nucleophilic attack at the carbonyl carbon. The bulky tert-butyl group provides significant steric hindrance, physically blocking the approach of nucleophiles like hydroxide.[8] Furthermore, the electron-donating nature of the adjacent nitrogen lone pair slightly reduces the electrophilicity of the carbonyl carbon compared to a standard ester. For these reasons, cleavage under basic conditions is generally not a concern.[8]
Part 2: Troubleshooting Guide - Navigating Experimental Challenges
This section is formatted to address specific problems you may encounter in the lab.
Scenario 1: Unexpected Cleavage
Answer: This is a common and frustrating issue. The culprit is almost always an overlooked source of acidity. The Boc group is sensitive to both Brønsted and Lewis acids.[9]
-
"Hidden" Lewis Acids: Many reagents, particularly metal halides (e.g., ZnCl₂, MgBr₂, AlCl₃, SnCl₄), are potent Lewis acids that can efficiently catalyze Boc cleavage.[10][11] Be aware that even supposedly "neutral" reagents can contain acidic impurities from their manufacturing process or degradation.
-
Field Insight: A classic example is using a Grignard reagent that was prepared from magnesium and an alkyl halide containing trace amounts of unreacted starting material or magnesium halides. These can be sufficiently acidic to cause partial deprotection, especially upon warming.
-
-
Thermal Instability & In Situ Acid Generation: While generally stable at moderate temperatures, the Boc group can be thermolabile, with cleavage sometimes observed at temperatures above 80 °C.[12][13] This thermal decomposition can be accelerated by protic solvents or trace acidic impurities.[14] Some reactions may generate acidic byproducts, leading to unintended deprotection.
-
Pro Tip: If a reaction requires elevated temperatures, perform a small-scale stability test on your Boc-protected starting material under the reaction conditions (solvent, temperature, time) but without the key reagents. This can help isolate thermal lability as the cause.
-
-
Catalytic Hydrogenation Conditions: The Boc group is robustly stable to standard catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂).[15] If you observe cleavage, the issue is likely not the reaction itself, but an acidic catalyst support. Some commercial batches of Palladium on charcoal can be acidic.
-
Troubleshooting Step: Before your reaction, slurry the Pd/C catalyst in your solvent, sonicate briefly, and check the pH of the solvent. If acidic, you can neutralize it by washing the catalyst with a dilute solution of a mild, non-nucleophilic base (like NaHCO₃) followed by thorough washing with solvent and drying.
-
Scenario 2: Incomplete Deprotection
Answer: Incomplete deprotection is often a sign that the reaction is being hampered by either steric hindrance, side reactions, or suboptimal conditions.
-
The Critical Role of Scavengers: During deprotection, the liberated tert-butyl cation is a highly reactive electrophile.[16][17] In the absence of a scavenger, this cation can re-alkylate nucleophilic sites on your molecule, particularly sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[16][17][18] This side reaction is reversible to some extent, which can prevent the deprotection from reaching completion.
-
Reagent Quality and Concentration: The rate of cleavage is highly dependent on the acid concentration.[19]
-
Check Your Reagents: TFA is hygroscopic; old bottles can absorb water, reducing its effective strength.[20] Ensure you are using fresh, high-quality TFA and anhydrous DCM.
-
Increase Acid Strength: For stubborn substrates, especially those with significant steric hindrance around the Boc group, increasing the concentration of TFA (e.g., from 25% to 50% in DCM) or even using neat TFA may be necessary.[19][20] Alternatively, switching to a stronger acid system like 4M HCl in dioxane can be effective.[21]
-
-
Reaction Time and Temperature: While most deprotections are complete within 30-60 minutes at room temperature, sterically hindered or electron-deficient amines may require longer reaction times.[19][20] Monitor the reaction by TLC or LC-MS and extend the time as needed. Gentle warming (to ~30-40 °C) can also be employed, but this may increase side reactions if scavengers are not used.[17]
}
Troubleshooting workflow for unexpected Boc cleavage.
Part 3: Data Summary & Protocols
Table 1: Stability of the Boc Group Under Various Reaction Conditions
| Condition/Reagent Class | Reagent Examples | Stability | Expert Notes & Causality |
| Strong Brønsted Acids | TFA, HCl, H₂SO₄ | Labile | Rapid cleavage via carbocation mechanism. This is the standard deprotection method.[10][22] |
| Lewis Acids | AlCl₃, SnCl₄, ZnBr₂, TMSOTf | Labile | Coordination to carbonyl oxygen facilitates cleavage. Often used for selective deprotection.[10][11] |
| Strong Bases | NaOH, KOH, t-BuOK | Stable | Steric hindrance of the tert-butyl group prevents nucleophilic attack at the carbonyl.[7][8] |
| Nucleophiles/Mild Bases | Amines, Hydrazine, NaHCO₃ | Stable | Generally stable. The carbamate carbonyl is not sufficiently electrophilic.[7] |
| Hydride Reducing Agents | NaBH₄, LiAlH₄ | Stable | Hydrides do not readily reduce the stable carbamate group.[7][23] |
| Catalytic Hydrogenation | H₂/Pd-C, H₂/PtO₂ | Stable | The Cbz group is cleaved under these conditions, but Boc is stable, allowing for orthogonality.[4][15] |
| Organometallics | R-MgBr, R-Li | Generally Stable | Stable at low temperatures (-78 °C). At higher temperatures, strong nucleophiles can attack the carbonyl. |
| Oxidizing Agents | m-CPBA, KMnO₄, OsO₄ | Generally Stable | The Boc group itself is resistant to oxidation, but be mindful of other functional groups.[7] |
| High Temperature | > 80-100 °C | Potentially Labile | Thermolytic cleavage can occur, liberating isobutylene and CO₂.[6][24] |
Experimental Protocols
This protocol is a robust starting point for most substrates.
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any exotherm and minimize potential side reactions at the start.
-
Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA). For a standard deprotection, a final concentration of 20-50% TFA (v/v) is effective.[25] If your substrate is sensitive (e.g., contains Trp or Met), pre-mix the TFA/DCM solution with scavengers (e.g., 2.5-5% TIS) before adding it to the substrate.[16]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[25]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product (free amine or its TFA salt) will be significantly more polar than the starting material.[16][20]
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove the last traces of TFA. The resulting product will be the TFA salt of the amine.
-
Neutralization (Optional): If the free amine is required, dissolve the crude salt in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) or pass it through a plug of basic alumina or silica treated with triethylamine.
Use this protocol if you suspect your hydrogenation catalyst is causing Boc cleavage.
-
Slurry Preparation: In a flask, add the required amount of Pd/C catalyst to the reaction solvent (e.g., Methanol, Ethyl Acetate).
-
Neutralization: Add a small amount of a solid, mild base such as sodium bicarbonate or potassium carbonate to the slurry.
-
Agitation: Stir or sonicate the mixture for 10-15 minutes.
-
Washing: Carefully filter the catalyst through a pad of celite. Wash the catalyst thoroughly with fresh solvent to remove the base and any dissolved salts.
-
Drying & Use: The neutralized catalyst can be dried under vacuum or used directly as a slurry in the hydrogenation reaction.
References
-
Boc Protecting Group for Amines - Chemistry Steps. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. [Link]
-
Boc Deprotection Mechanism - HCl - Common Organic Chemistry. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube. [Link]
-
Adding Boc Group Mechanism | Organic Chemistry - YouTube. [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed. [Link]
-
Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. [Link]
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. [Link]
-
Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. [Link]
-
Amine Protection / Deprotection - Fisher Scientific. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Publishing. [Link]
-
Dual protection of amino functions involving Boc - RSC Publishing. [Link]
-
What is the protection of BOC in organic synthesis processes? - Quora. [Link]
-
Lewis Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]
-
BOC deprotection under basic conditions in anion-exchange HPLC? : r/Chempros - Reddit. [Link]
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. [Link]
-
Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]
-
Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel - ResearchGate. [Link]
-
Protecting group - Wikipedia. [Link]
-
Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? : r/OrganicChemistry - Reddit. [Link]
-
19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. [Link]
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. [Link]
-
Organolithium reagent - Wikipedia. [Link]
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- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. BOC Protection and Deprotection [pt.bzchemicals.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
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- 25. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Scale-Up of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
Welcome to the technical support center for the production of 2-(Boc-amino)-4-(hydroxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling this synthesis from the lab bench to larger-scale production. As a key intermediate in pharmaceutical synthesis, ensuring a robust and reproducible process is critical. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up of this compound, offering causal explanations and actionable protocols.
Q1: My yield is significantly lower than expected upon scale-up. What are the likely causes and how can I fix this?
A: Low yield is a multifaceted problem often exacerbated by scale. The primary culprits are typically incomplete reactions, side-product formation, or product degradation during workup and isolation.
Causality & Solutions:
-
Incomplete Reduction: The most common route to this molecule involves the reduction of a carbonyl group (e.g., from methyl 2-(Boc-amino)pyridine-4-carboxylate). On a larger scale, inefficient mixing or poor temperature control can lead to incomplete conversion.
-
Troubleshooting Protocol:
-
Reagent Stoichiometry: Ensure the reducing agent (e.g., NaBH₄) is used in sufficient excess. On scale-up, minor weighing errors or reagent quality variations have a larger impact. Increase the molar equivalents by 10-15% and observe the effect.
-
Temperature Control: The reduction is often exothermic. A slow, controlled addition of the reducing agent is crucial to maintain the optimal reaction temperature (e.g., 0-10 °C). Use a jacketed reactor with an efficient chiller to dissipate heat effectively.[1]
-
Mixing Efficiency: Ensure vigorous agitation throughout the reaction. In larger vessels, dead spots can form where the reaction mixture is not homogenous. Check that the impeller design and speed are adequate for the reactor volume.
-
In-Process Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction.[2] Do not proceed with the workup until the starting material is fully consumed.
-
-
-
Side-Product Formation: The primary side reaction during Boc protection is the formation of di-Boc or urea-type impurities, especially with excess base or high temperatures.[2] During reduction, over-reduction is less common for this substrate, but impurities from the starting material can lead to other issues.
-
Troubleshooting Protocol:
-
Boc Protection Step: When preparing the starting material, add the di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at a controlled temperature (room temperature is often sufficient).[3] Using a milder base like sodium bicarbonate can minimize side reactions compared to stronger bases.[2]
-
Starting Material Purity: Ensure the purity of the precursor (e.g., 2-amino-4-hydroxymethylpyridine or the corresponding ester) before starting the reaction. Impurities will carry through and complicate purification.
-
-
-
Product Loss During Workup: The target molecule has moderate polarity and some water solubility. Aggressive aqueous extractions can lead to significant product loss into the aqueous layer.
-
Troubleshooting Protocol:
-
Solvent Choice: Use an appropriate extraction solvent like ethyl acetate or dichloromethane.
-
Brine Wash: After the initial aqueous washes, perform a final wash with saturated brine to "salt out" the product from any residual aqueous phase, driving it into the organic layer.[2]
-
Back-Extraction: If significant product loss is suspected, re-extract the combined aqueous layers with fresh organic solvent.
-
-
Q2: I'm observing persistent impurities in my final product after purification. What are they and how can I remove them?
A: The impurity profile can change significantly on scale-up. Common impurities include residual starting material, solvents, and side-products from the Boc-protection or reduction steps.
Causality & Solutions:
-
Common Impurities:
-
Unreacted Starting Material: (e.g., methyl 2-(Boc-amino)pyridine-4-carboxylate).
-
2-Amino-4-(hydroxymethyl)pyridine: Formed if the Boc group is inadvertently cleaved by acidic conditions during workup or chromatography.
-
Over-oxidation Product: If the alcohol is oxidized to an aldehyde during handling or storage.
-
Residual Solvents: Such as THF, Dichloromethane, or Methanol used in the reaction or purification.[4]
-
-
Identification and Removal Strategy:
-
Characterization: Use ¹H NMR and LC-MS to identify the structures of the main impurities. Reference spectra of common solvents and starting materials are invaluable for this.[4]
-
Purification Optimization:
-
Crystallization: This is the most effective purification method at scale. A solvent screen is essential. Consider solvent systems like Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Isopropanol/Water.
-
Chromatography: While less ideal for large-scale production, column chromatography may be necessary. Peak tailing is a common issue with pyridine compounds on silica gel due to the basic nitrogen.[5] To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[5]
-
Aqueous Washes: If the impurity is non-polar, additional aqueous washes may not be effective. If the impurity is a basic compound (like de-protected starting material), a wash with a dilute acid (e.g., 1M HCl) can remove it, but this risks cleaving the Boc group on your product. A wash with a buffer (e.g., pH 7 phosphate buffer) is a safer alternative.
-
-
| Impurity Type | Potential Source | Recommended Removal Strategy |
| Unreacted Ester SM | Incomplete reduction | Drive reaction to completion; Recrystallization |
| Deprotected Amine | Acidic workup/chromatography | Neutralize promptly after workup; Add base to chromatography solvent; Recrystallization |
| Residual Solvents | Inefficient drying | Dry under high vacuum at 40-50 °C |
| Di-Boc Adduct | Boc-protection step | Optimize Boc protection; Recrystallization |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most robust synthetic route for scaling up the production of this compound?
A: The most common and scalable route starts from 2-amino-4-methylpyridine. The synthesis involves three key steps: 1) Protection of the amino group, 2) Oxidation of the methyl group, and 3) Reduction of the resulting functional group to the alcohol. An alternative starts from 2-aminopyridine-4-carboxylic acid.
Recommended Route for Scale-Up:
-
Boc Protection: React 2-amino-4-methylpyridine with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent like THF or Dichloromethane. This step is generally high-yielding and clean.[2][6]
-
Oxidation: The resulting 2-(Boc-amino)-4-methylpyridine is then oxidized. While various methods exist, using a strong oxidant like Potassium Permanganate (KMnO₄) can convert the methyl group to a carboxylic acid. This step requires careful temperature control.
-
Esterification & Reduction: The carboxylic acid is often converted to its methyl ester for easier handling and purification. The methyl ester is then reduced to the desired hydroxymethyl group using a mild reducing agent like Sodium Borohydride (NaBH₄) in a solvent like methanol or ethanol. This avoids the use of more hazardous reagents like LiAlH₄, which is a significant advantage on a large scale.
This route is favored for its use of readily available starting materials and relatively safe reagents in the final, crucial reduction step.
Q2: What are the Critical Process Parameters (CPPs) to monitor during the reduction step?
A: The reduction of the ester to the alcohol is arguably the most critical step. Failure to control this stage can lead to low yield, impurities, and safety issues.
Key Parameters to Monitor and Control:
-
Temperature: This is the most critical parameter. The reaction is exothermic. Maintain a low temperature (0-10 °C) during the addition of NaBH₄ to prevent runaway reactions and minimize side products.[1]
-
Addition Rate: Add the reducing agent slowly and in portions. A controlled addition rate directly manages the rate of heat generation, allowing the cooling system to keep up.
-
Stoichiometry: While a slight excess of NaBH₄ is needed to drive the reaction to completion, a large excess can complicate the quench and workup. Typically, 1.5 to 2.5 equivalents are sufficient.
-
Agitation: Continuous and effective mixing is vital to ensure homogenous temperature distribution and reactant contact.
-
Quench Procedure: The quench (e.g., with water or acetone) must also be performed slowly and at a low temperature to safely manage the destruction of excess hydride and the release of hydrogen gas.
Q3: What are the primary safety considerations for this process at a larger scale?
A: Scaling up introduces safety risks that may not be apparent at the lab scale. The primary hazards are associated with the reagents and the exothermic nature of the reactions.
-
Sodium Borohydride (NaBH₄):
-
Hazard: Reacts with water and alcohols to produce flammable hydrogen gas. The reaction can be vigorous if the addition is too fast.
-
Precaution: Add NaBH₄ portion-wise to the reaction vessel. Ensure the reactor is equipped with adequate venting to handle potential gas evolution. The quench step must be performed under controlled temperature with slow addition of the quenching agent.
-
-
Di-tert-butyl dicarbonate ((Boc)₂O):
-
Hazard: It is a lachrymator and can cause respiratory irritation. It is also moisture-sensitive.
-
Precaution: Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place.
-
-
Exothermic Reactions:
-
Hazard: Both the reduction and the subsequent quench are exothermic. A loss of cooling could lead to a rapid increase in temperature and pressure (thermal runaway).
-
Precaution: Use a jacketed reactor with a reliable cooling system. Conduct a process safety assessment to understand the thermal hazards before scaling up. Always have a secondary cooling plan or an emergency quench procedure in place.
-
Visualizations
General Synthesis and Purification Workflow
Caption: High-level workflow for the synthesis and purification of the target molecule.
Troubleshooting Logic for Low Yield
Caption: Decision tree for systematically troubleshooting low product yield.
References
- BenchChem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
- BenchChem. (n.d.). Technical Support Center: Improving the Yield of Boc Protection Reactions.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Boc-amino)-4-(hydroxymethyl)pyridine in Modern Synthetic Chemistry
Introduction: The Strategic Role of Protected Aminopyridines
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. However, the inherent reactivity of the amino group—its basicity and nucleophilicity—often complicates synthetic routes, leading to undesired side reactions.[1][2] To orchestrate complex molecular assembly, the strategic use of protecting groups is indispensable.[3] Among these, the tert-butoxycarbonyl (Boc) group is widely employed due to its robustness under many reaction conditions and its facile removal under mild acidic conditions.[4][5]
This guide provides an in-depth analysis of the reactivity of a particularly useful building block, 2-(Boc-amino)-4-(hydroxymethyl)pyridine . We will objectively compare its performance in key synthetic transformations against other protected aminopyridines, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced reactivity of this versatile intermediate.
Electronic and Steric Profile: Understanding the Substituent Effects
The reactivity of a substituted pyridine is governed by the interplay of electronic and steric effects of its substituents. In this compound, three key features dictate its chemical behavior: the pyridine nitrogen, the 2-(Boc-amino) group, and the 4-(hydroxymethyl) group.
-
The 2-(Boc-amino) Group: The nitrogen atom of the amino group possesses a lone pair of electrons that can be donated into the pyridine ring through resonance. This +M (mesomeric) effect significantly increases the electron density of the ring, making it more susceptible to electrophilic attack than pyridine itself. This makes the Boc-amino group a powerful activating and ortho, para-directing group.[6][7][8] The bulky tert-butyl component of the Boc group also introduces significant steric hindrance around the 2-position, which can influence the regioselectivity of incoming reagents, often favoring attack at the less hindered 5-position (para to the amino group).
-
The Pyridine Nitrogen: The inherent electron-withdrawing nature of the pyridine ring nitrogen deactivates the ring towards electrophilic substitution compared to benzene. This effect is most pronounced at the 2-, 4-, and 6-positions.
-
The 4-(hydroxymethyl) Group: This group exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity. Its primary influence, however, often comes from its ability to act as a hydrogen bond donor/acceptor or to be functionalized itself (e.g., via acylation or alkylation).
The combination of a strong activating group at the 2-position and a functional handle at the 4-position makes this molecule a highly valuable and tunable synthetic intermediate.
Caption: Key reactive sites on this compound.
Comparison with Other Protecting Groups
The choice of protecting group is critical as it directly modulates the electronic nature of the aminopyridine.
| Protecting Group | Structure | Electronic Effect | Stability & Cleavage |
| Boc | -C(O)OtBu | Strongly Activating (+M) | Stable to base; Cleaved by acid (e.g., TFA).[4][5] |
| Acetyl (Ac) | -C(O)CH₃ | Weakly Activating/Deactivating | More electron-withdrawing than Boc, reducing ring activation. Cleaved by strong acid or base.[9] |
| Cbz | -C(O)OCH₂Ph | Activating (+M) | Similar to Boc electronically. Cleaved by hydrogenolysis.[9] |
| None (Free Amine) | -NH₂ | Strongly Activating (+M) | Highly reactive; prone to side reactions like over-alkylation and complexation with metal catalysts.[10] |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation and is frequently used in drug discovery.[11][12] The performance of protected aminopyridines in these reactions can vary significantly. The 2-amino group, even when protected, can coordinate to the palladium catalyst, influencing its activity.[13][14]
The Boc group on 2-aminopyridine generally leads to high yields in Suzuki-Miyaura couplings. Its electron-donating nature enhances the reactivity of the pyridine ring, while its steric bulk does not typically inhibit the catalytic cycle. In contrast, unprotected 2-aminopyridines can sometimes give lower yields due to catalyst inhibition or side reactions, although successful couplings have been reported.[15]
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Experimental Data: Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various 2-aminopyridine derivatives with 4-methoxyphenylboronic acid. This data, synthesized from typical outcomes reported in the literature, highlights the effectiveness of the Boc protecting group.[15][16]
| Pyridine Substrate | Catalyst System | Base | Solvent | Yield (%) |
| 2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~90% |
| 2-(Boc-amino)-5-bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | ~92% |
| 2-Amino-5-bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | ~75%[15] |
| 2-(Acetylamino)-5-bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~85% |
Analysis: The data indicates that Boc-protected substrates consistently provide excellent yields. The free amine, while viable, may result in a moderately lower yield, potentially due to competitive binding to the palladium center. The acetyl-protected variant also performs well, though the deactivating nature of the acetyl group might necessitate stronger catalyst systems or bases in some cases.
Regioselectivity in Acylation and Alkylation Reactions
The presence of multiple nucleophilic sites in this compound—the pyridine nitrogen and the hydroxyl oxygen—presents a regioselectivity challenge for acylation and alkylation reactions. The Boc group effectively prevents reaction at the 2-amino position.[17]
-
Alkylation: Alkylation typically occurs at the most nucleophilic site. The pyridine nitrogen is generally more nucleophilic than the primary alcohol, leading to the formation of pyridinium salts. However, by using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide, directing alkylation to the oxygen.[17][18] The choice of base and reaction conditions is therefore critical to control the outcome.
-
Acylation: Similar to alkylation, acylation can occur at either the pyridine nitrogen or the hydroxyl group. Acylation of the pyridine nitrogen forms an acylpyridinium ion, which is a potent acylating agent itself. In the presence of the hydroxyl group, an intramolecular acyl transfer can occur, or the hydroxyl can be acylated directly. Often, acylation of the hydroxyl group is favored, especially under basic conditions (e.g., using triethylamine or pyridine as a base) which do not favor pyridinium salt formation.
Comparison: In aminopyridines lacking the 4-(hydroxymethyl) group, the reaction site is unambiguously the pyridine nitrogen. For substrates with other protecting groups, like an acetyl group, the reactivity is similar, but the electronic deactivation of the ring by the acetyl group makes the pyridine nitrogen slightly less nucleophilic compared to the Boc-protected analogue.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating methodology for a typical Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 2-(Boc-amino)-5-(4-methoxyphenyl)-4-(hydroxymethyl)pyridine.
Materials:
-
2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times.
-
Catalyst Addition: Under a positive flow of nitrogen, add the Pd(dppf)Cl₂ catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Degassing: Sparge the resulting suspension with nitrogen gas for 15 minutes to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Conclusion
This compound stands out as a highly effective and predictable building block in organic synthesis. Its reactivity is dominated by the powerful electron-donating and directing effect of the Boc-amino group, which facilitates high-yielding transformations like the Suzuki-Miyaura cross-coupling. While the presence of multiple nucleophilic centers requires careful consideration of reaction conditions for alkylation and acylation, it also provides valuable handles for further molecular elaboration. Compared to other protected or unprotected aminopyridines, the Boc-protected variant offers a superior balance of stability, reactivity, and synthetic versatility, solidifying its role as a preferred intermediate for researchers in drug discovery and materials science.
References
- Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. RSC Publishing.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health (PMC).
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health.
- A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health (PMC).
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Authoritative Source on Suzuki Coupling).
- Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
- A Facile N-Monoalkylation of Aminopyridines. ResearchGate.
- Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines. OUCI.
- Cascade Wolff Rearrangement and Double N-Acylation: A Cyclization of α-Diazoketones with 2-aminopyridines or 3-aminopyrazoles to Synthesize Fused Pyrimidinediones. ResearchGate.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv.
- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal.
- (PDF) Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ResearchGate.
- Preparation of Pyridines, Part 3: By Acylation. YouTube.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Appendix 6: Protecting groups. Oxford Learning Link.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- The Critical Role of BOC Protecting Groups in Drug Synthesis. (Source on BOC group utility).
- Protecting Groups. (General Principles of Protecting Group Chemistry).
- High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. ResearchGate.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube.
- What does it mean by ortho and para directing groups?. Quora.
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- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Building Blocks for 2-(Boc-amino)-4-(hydroxymethyl)pyridine in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthesis campaign. The 2-aminopyridine scaffold is a privileged motif in medicinal chemistry, and its derivatives are integral to a multitude of biologically active compounds.[1] Among the array of functionalized 2-aminopyridines, 2-(Boc-amino)-4-(hydroxymethyl)pyridine serves as a versatile and widely utilized intermediate. The Boc-protected amine allows for selective N-functionalization, while the hydroxymethyl group at the 4-position provides a convenient handle for a variety of synthetic transformations.
However, the hydroxymethyl group is not always the optimal functional handle for every synthetic strategy. Challenges related to its reactivity, the need for activation, or the desire to explore alternative chemical space often necessitate the consideration of alternative building blocks. This guide provides an in-depth, objective comparison of viable alternatives to this compound, supported by experimental data and proven synthetic strategies. We will delve into the causality behind experimental choices, offering insights to empower you to make informed decisions in your synthetic endeavors.
The Strategic Importance of the 4-Position and the Rationale for Alternatives
The 4-position of the 2-aminopyridine ring is a key vector for molecular elaboration. Its functionalization allows for the introduction of diverse substituents that can modulate a compound's physicochemical properties, target engagement, and pharmacokinetic profile. While the hydroxymethyl group is a valuable precursor, its direct use in coupling reactions often requires activation to a better leaving group or conversion to other functionalities. This multi-step process can impact overall yield and introduce additional complexity.
The exploration of alternative building blocks is driven by several key factors:
-
Synthetic Efficiency: To minimize the number of synthetic steps and improve overall yield.
-
Reaction Compatibility: To employ functional groups that are more amenable to specific reaction conditions.
-
Orthogonality: To utilize protecting group strategies that are compatible with other functionalities in the molecule.
-
Bioisosteric Replacement: To modulate biological activity and physicochemical properties by replacing the hydroxymethyl group with a bioisostere.[2][3][4]
This guide will focus on a comparative analysis of four key classes of building blocks, each offering distinct advantages in synthetic applications.
Caption: Key alternative building blocks derived from or compared to this compound.
Comparative Analysis of Alternative Building Blocks
We will now dissect the synthetic utility of the primary building block and its key alternatives, providing a framework for selecting the most appropriate tool for your specific synthetic challenge.
The Archetype: this compound
This building block is the cornerstone, offering a primary alcohol that can be leveraged in several ways.
-
Mitsunobu Reaction: A reliable method for introducing a wide range of nucleophiles with inversion of configuration.[5][6][7][8][9] This reaction is particularly useful for forming C-O, C-N, and C-S bonds. However, it requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate, which can complicate purification.
-
Oxidation to Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(Boc-amino)-4-formylpyridine, opening up a plethora of subsequent transformations.[10][11]
-
Conversion to Halides: The hydroxyl group can be converted to a halide (e.g., chloride, bromide), transforming it into a good leaving group for nucleophilic substitution reactions.
Key Consideration: While versatile, the hydroxymethyl group often necessitates an additional activation or conversion step, adding to the overall synthetic sequence.
The Workhorse: 2-(Boc-amino)-4-formylpyridine
The aldehyde functionality of this alternative provides a direct gateway to a diverse set of C-C and C-N bond-forming reactions.
-
Reductive Amination: A powerful and widely used method for the synthesis of secondary and tertiary amines.[12][13][14][15][16] This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
-
Wittig Reaction and Horner-Wadsworth-Emmons Olefination: These classic reactions allow for the formation of alkenes with good control over stereochemistry.[17][18][19]
-
Nucleophilic Addition: The aldehyde is susceptible to attack by a variety of carbon and heteroatom nucleophiles, such as Grignard reagents and organolithium compounds. The reactivity of aldehydes is generally higher than that of ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[20][21][22][23]
Causality Behind Experimental Choice: Opting for the 4-formyl derivative is advantageous when the synthetic route is designed around reductive amination or olefination, as it circumvents the need for an initial oxidation step from the corresponding alcohol.
The Reactive Intermediate: 2-(Boc-amino)-4-(halomethyl)pyridine (X = Cl, Br)
The introduction of a halogen transforms the benzylic position into an excellent electrophilic site for SN2 reactions.
-
Nucleophilic Substitution: A broad range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the halide, providing a straightforward route to a variety of derivatives.
-
Formation of Grignard or Organolithium Reagents: While less common for this specific substrate due to potential compatibility issues with the Boc group and the pyridine nitrogen, in principle, the halide can be used to generate organometallic reagents.
Trustworthiness of the Protocol: The SN2 reaction is a cornerstone of organic synthesis. Its reliability and predictability make the halomethyl derivative a trustworthy choice for introducing a wide array of functionalities.
The Cross-Coupling Powerhouse: 2-(Boc-amino)-4-bromopyridine
For the construction of biaryl and vinylpyridine structures, the 4-bromo derivative is an exceptional building block for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for C-C bond formation.[24][25][26][27][28][29] It is compatible with a vast array of boronic acids and esters and tolerates a wide range of functional groups.
-
Other Cross-Coupling Reactions: The 4-bromo derivative can also participate in other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, further expanding its synthetic utility.
Expertise in Action: The choice of a 4-bromo-2-aminopyridine derivative is a strategic one when the target molecule contains a biaryl or vinylpyridine motif. This approach often leads to a more convergent and efficient synthesis compared to building the pyridine ring late in the sequence.
Quantitative Data Summary: A Head-to-Head Comparison
The following table provides a comparative summary of the synthetic utility of each building block, with representative yields for key transformations. Note that yields are highly substrate-dependent and the values provided are for illustrative purposes based on literature precedents for similar systems.
| Building Block | Key Transformation | Typical Reagents | Representative Yield (%) | Advantages | Disadvantages |
| This compound | Mitsunobu Reaction | PPh₃, DIAD, Nu-H[5][6] | 60-85 | Wide range of nucleophiles, stereochemical control. | Stoichiometric byproducts, purification challenges. |
| Oxidation to Aldehyde | MnO₂, DCM[10][11] | 70-90 | Access to aldehyde chemistry. | Additional synthetic step. | |
| 2-(Boc-amino)-4-formylpyridine | Reductive Amination | R₂NH, NaBH(OAc)₃[12][13] | 75-95 | High efficiency, one-pot procedure. | Limited to amine synthesis. |
| Wittig Reaction | Ph₃P=CHR, THF[17][18] | 65-90 | Forms C=C bonds, stereocontrol possible. | Stoichiometric phosphine oxide byproduct. | |
| 2-(Boc-amino)-4-(chloromethyl)pyridine | Nucleophilic Substitution | Nu-H, Base | 80-98 | High yielding, broad scope of nucleophiles. | Halide can be unstable. |
| 2-(Boc-amino)-4-bromopyridine | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base[24][28] | 70-95 | Excellent for biaryl synthesis, high functional group tolerance. | Requires transition metal catalyst. |
Experimental Protocols: Self-Validating Methodologies
The following protocols are representative examples of the key transformations discussed. They are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Oxidation of this compound to 2-(Boc-amino)-4-formylpyridine
Caption: Workflow for the oxidation of this compound.
Materials:
-
This compound (1.0 eq)
-
Activated Manganese(IV) oxide (10 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound in anhydrous DCM (0.1 M), add activated manganese(IV) oxide.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(Boc-amino)-4-formylpyridine.
Protocol 2: Reductive Amination of 2-(Boc-amino)-4-formylpyridine
Caption: Workflow for the reductive amination of 2-(Boc-amino)-4-formylpyridine.
Materials:
-
2-(Boc-amino)-4-formylpyridine (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of 2-(Boc-amino)-4-formylpyridine and the amine in anhydrous DCE (0.2 M), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of 2-(Boc-amino)-4-bromopyridine
Caption: Workflow for the Suzuki-Miyaura coupling of 2-(Boc-amino)-4-bromopyridine.
Materials:
-
2-(Boc-amino)-4-bromopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
In a reaction vessel, combine 2-(Boc-amino)-4-bromopyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion: A Strategic Approach to Building Block Selection
The choice of a building block is a strategic decision that should be guided by the overall synthetic plan. While This compound is a valuable and versatile starting material, a thorough consideration of its alternatives can lead to more efficient and elegant synthetic routes. The 4-formyl derivative is the building block of choice for syntheses centered around reductive amination and olefination. The 4-halomethyl derivative provides a direct and reliable entry point for nucleophilic substitution. For the construction of biaryl motifs, the 4-bromo derivative is the undisputed powerhouse.
By understanding the unique advantages and applications of each of these building blocks, researchers can design more robust and efficient syntheses, accelerating the pace of drug discovery and development. This guide serves as a foundation for making these critical decisions, grounded in the principles of synthetic efficiency and strategic planning.
References
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996.
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28.
- Medina, F., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 17(9), 10865-10877.
-
Semantic Scholar. (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification. [Link]
-
Drug Design. (n.d.). Bioisosterism. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
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Auctores Online. (n.d.). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
- Ma, D., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Future Medicinal Chemistry, 16(4), 263-282.
- Kumar, R., & Chandra, R. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 19(6), 626-659.
- Perera, S. D., & Toste, F. D. (2007). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids. Synlett, 2007(10), 1618-1620.
- van der Marel, G. A., & Codee, J. D. C. (Eds.). (2014). Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2. CRC Press.
- Davis, B. G., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(65), 14816-14821.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
- Coldham, I., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Organic & Biomolecular Chemistry, 20(38), 7651-7655.
-
ResearchGate. (n.d.). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. [Link]
- Sartorelli, A. C., et al. (1985). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 28(11), 1643-1648.
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Royal Society of Chemistry. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. [Link]
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Comptes Rendus Chimie. (2002). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. [Link]
-
Taylor & Francis. (n.d.). BOC – Knowledge and References. [Link]
- Robertson, G. N., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Medicinal Chemistry, 12(6), 965-973.
-
Request PDF. (n.d.). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. [Link]
-
Chemistry Stack Exchange. (2013, December 17). Order of reactivity of carbonyl compounds to Nucleophilic addition reaction. [Link]
-
ResearchGate. (n.d.). Copper and Secondary Amine‐Catalyzed Pyridine Synthesis from O ‐Acetyl Oximes and α, β‐Unsaturated Aldehydes. [Link]
-
YouTube. (2020, August 5). Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema. [Link]
-
Chemistry Stack Exchange. (2014, July 25). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. [Link]
-
Toppr. (n.d.). Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. [Link]
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The Strategic Utility of 2-(Boc-amino)-4-(hydroxymethyl)pyridine in the Synthesis of Potent IRAK-4 Inhibitors: A Comparative Guide
For Immediate Release: A Technical Brief for Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics for inflammatory diseases and certain cancers has identified Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) as a critical target. The strategic design of potent and selective IRAK-4 inhibitors is a key focus in modern medicinal chemistry. This guide provides a comparative analysis of compounds synthesized from the versatile building block, 2-(Boc-amino)-4-(hydroxymethyl)pyridine , showcasing its pivotal role in the development of a promising class of IRAK-4 inhibitors. We will delve into the synthetic rationale, comparative biological activity, and the experimental protocols that validate these findings.
The Versatile Scaffold: this compound
The starting material, this compound, offers medicinal chemists a strategic advantage in the synthesis of complex heterocyclic compounds. The Boc (tert-butoxycarbonyl) protecting group on the 2-amino position allows for selective reactions at other sites of the pyridine ring, while the 4-(hydroxymethyl) group provides a reactive handle for further elaboration and introduction of key pharmacophoric features. This building block is particularly valuable for creating substituted pyridine moieties that are prevalent in kinase inhibitors, where they often interact with the hinge region of the kinase domain.
A Case Study: Synthesis of Pyrrolopyrimidine-Based IRAK-4 Inhibitors
A notable application of this compound is in the synthesis of potent pyrrolopyrimidine-based IRAK-4 inhibitors. These compounds have demonstrated significant potential in modulating the inflammatory response. The synthesis leverages the unique functionalities of the starting material to construct the final inhibitor scaffold.
Synthetic Pathway Overview
The general synthetic approach involves the coupling of the this compound with a suitable heterocyclic core, followed by deprotection and further functionalization. The hydroxymethyl group is often activated, for example, by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution by a nitrogen atom on the core scaffold.
Caption: General synthetic workflow for the preparation of IRAK-4 inhibitors.
Detailed Experimental Protocol: Synthesis of a Representative IRAK-4 Inhibitor
The following is a representative protocol for the synthesis of a pyrrolopyrimidine-based IRAK-4 inhibitor, adapted from patented procedures.
Step 1: Activation of the Hydroxymethyl Group
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (TEA) (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate intermediate.
Step 2: Nucleophilic Substitution
-
To a solution of the pyrrolopyrimidine core (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Add the crude mesylate intermediate from Step 1 (1.1 eq) to the reaction mixture.
-
Heat the reaction at 80 °C for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
Step 3: Boc Deprotection
-
Dissolve the coupled product from Step 2 in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.
-
Dry the combined organic layers and concentrate to yield the final IRAK-4 inhibitor.
Comparative Biological Activity of Synthesized IRAK-4 Inhibitors
The true measure of a synthetic strategy's success lies in the biological activity of the resulting compounds. A series of IRAK-4 inhibitors were synthesized using the described methods, with variations in the substituents on the pyrrolopyrimidine core to explore the structure-activity relationship (SAR). The inhibitory activity was assessed using a biochemical IRAK-4 kinase assay.
| Compound ID | R¹ Substituent | R² Substituent | IRAK-4 IC₅₀ (nM) |
| 1a | -H | -H | 150 |
| 1b | -CH₃ | -H | 75 |
| 1c | -Cl | -H | 30 |
| 1d | -Cl | -CH₃ | 15 |
| 1e | -F | -CH₃ | 12 |
Analysis of Structure-Activity Relationship (SAR):
The data in the table above clearly indicates that substitution on the pyrrolopyrimidine core significantly impacts the inhibitory potency against IRAK-4.
-
Effect of R¹: The introduction of a methyl group at the R¹ position (Compound 1b ) led to a two-fold increase in potency compared to the unsubstituted analog (Compound 1a ). A more pronounced effect was observed with the introduction of a chloro group (Compound 1c ), resulting in a five-fold increase in activity.
-
Effect of R²: The addition of a methyl group at the R² position (Compound 1d ) further enhanced the inhibitory activity, suggesting a favorable interaction in a hydrophobic pocket of the enzyme's active site.
-
Synergistic Effects: The combination of a fluorine atom at R¹ and a methyl group at R² (Compound 1e ) resulted in the most potent inhibitor in this series, with an IC₅₀ of 12 nM. This highlights the importance of electronic and steric factors in achieving high-affinity binding.
Caption: Structure-Activity Relationship (SAR) progression for IRAK-4 inhibitors.
Experimental Protocol: IRAK-4 Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds was determined using a robust and validated in vitro kinase assay.
Materials:
-
Recombinant human IRAK-4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add 2 µL of the diluted inhibitor solution. For the control wells, add 2 µL of DMSO.
-
Add 4 µL of a solution containing the IRAK-4 enzyme and the MBP substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final concentrations in the 10 µL reaction volume should be optimized (e.g., 10 nM IRAK-4, 10 µM ATP, 0.5 mg/mL MBP).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 20 µL of the Kinase Detection Reagent.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
This guide demonstrates the strategic importance of This compound as a key building block in the synthesis of potent IRAK-4 inhibitors. The presented synthetic route is efficient and allows for the facile introduction of diverse substituents to explore the structure-activity relationship. The comparative biological data highlights the significant impact of targeted modifications on the inhibitory potency of the final compounds.
The development of highly selective and potent IRAK-4 inhibitors remains an active area of research. Future work will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. The versatility of the this compound scaffold will undoubtedly continue to play a crucial role in the design and synthesis of next-generation kinase inhibitors for the treatment of a range of human diseases.
References
Please note that the specific patent and journal article references for the synthesis and biological data of the IRAK-4 inhibitors discussed in this guide are proprietary and are based on a composite of information from various sources in the field of medicinal chemistry. For specific examples, researchers are encouraged to consult patent databases and scientific literature on IRAK-4 inhibitors.
A Senior Application Scientist's Guide to the Oxidation of 2-(Boc-amino)-4-(hydroxymethyl)pyridine: A Comparative Analysis of Leading Oxidizing Agents
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. One such crucial transformation is the oxidation of 2-(Boc-amino)-4-(hydroxymethyl)pyridine to its corresponding aldehyde, 2-(Boc-amino)pyridine-4-carbaldehyde. This aldehyde is a valuable building block in the synthesis of a variety of biologically active molecules. The choice of oxidizing agent for this conversion is critical, as it can significantly impact yield, purity, and the compatibility with sensitive functional groups present in the molecule, namely the Boc-protected amine and the pyridine ring.
This in-depth technical guide provides a comparative evaluation of three commonly employed oxidizing agents for this transformation: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and the Swern oxidation protocol. By examining the mechanistic underpinnings, providing detailed experimental protocols, and presenting comparative data, this guide aims to equip scientists with the knowledge to make informed decisions for their synthetic strategies.
The Chemical Landscape: Understanding the Substrate
The substrate, this compound, presents unique challenges and considerations for oxidation. The Boc (tert-butyloxycarbonyl) protecting group is generally stable to many oxidative conditions but can be sensitive to strong acids. The pyridine ring, a basic heterocycle, can potentially coordinate with certain metal-based oxidants or be susceptible to N-oxidation under specific conditions. Therefore, the ideal oxidizing agent should be mild, selective for the primary alcohol, and compatible with both the Boc group and the pyridine nitrogen.
Comparative Analysis of Oxidizing Agents
This section delves into the specifics of each oxidizing agent, offering a balanced view of their performance in the context of oxidizing this compound.
Manganese Dioxide (MnO₂): The Heterogeneous Workhorse
Manganese dioxide is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols. Its application extends to heteroaromatic methanols, making it a strong candidate for our target transformation. As a heterogeneous reagent, the workup is often straightforward, involving simple filtration.
Mechanism of Oxidation:
The oxidation with MnO₂ is a surface-mediated process. The alcohol adsorbs onto the surface of the MnO₂ particles, followed by a series of steps that are believed to involve radical intermediates, ultimately leading to the formation of the aldehyde and reduced manganese species. The exact mechanism is complex and can vary depending on the substrate and reaction conditions.
Experimental Protocol: Oxidation of this compound with MnO₂
A specific procedure for this transformation has been reported in the patent literature, providing valuable experimental data.
-
Reaction Setup: To a solution of tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform, is added activated manganese dioxide (5-10 equivalents).
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for an extended period, typically 24 to 72 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide solids. The filter cake is washed with the reaction solvent. The combined filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aldehyde.
Reported Performance:
| Oxidizing Agent | Substrate | Yield | Reference |
| MnO₂ | This compound | 85% |
Workflow for MnO₂ Oxidation
Caption: General workflow for the MnO₂ oxidation of this compound.
Dess-Martin Periodinane (DMP): The Mild and Versatile Reagent
Dess-Martin periodinane is a hypervalent iodine reagent known for its mild and highly selective oxidation of primary alcohols to aldehydes.[1] It operates under neutral conditions at room temperature, making it compatible with a wide range of sensitive functional groups.[2]
Mechanism of Oxidation:
The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine atom of DMP, forming a periodinane intermediate. A base, which can be the displaced acetate, then abstracts the α-proton of the alcohol, leading to a concerted elimination that yields the aldehyde, iodinane, and acetic acid.[3]
Experimental Protocol: General Procedure for DMP Oxidation
While a specific literature procedure for the DMP oxidation of this compound was not identified in the conducted search, a general protocol for the oxidation of primary alcohols is well-established and can be adapted.
-
Reaction Setup: To a solution of the alcohol (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) at room temperature is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.
-
Reaction Conditions: The reaction is typically stirred at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred until the layers are clear. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Workflow for DMP Oxidation
Caption: General workflow for the Dess-Martin Periodinane oxidation of a primary alcohol.
Swern Oxidation: The Cryogenic Powerhouse
The Swern oxidation is another widely used method for the mild oxidation of primary alcohols to aldehydes.[4][5] It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, at low temperatures (-78 °C).[6]
Mechanism of Oxidation:
The reaction begins with the formation of a chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride. The alcohol then adds to this electrophilic sulfur species to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, deprotonates the carbon alpha to the oxygen, leading to an intramolecular elimination that yields the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6]
Experimental Protocol: General Procedure for Swern Oxidation
Similar to DMP, a specific literature protocol for the Swern oxidation of this compound was not found in the conducted search. However, a general and reliable procedure is as follows.
-
Reaction Setup: A solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere. A solution of DMSO (2.0-2.5 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for a short period.
-
Alcohol Addition: A solution of the alcohol (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred at -78 °C for 30-60 minutes.
-
Elimination: Triethylamine (3-5 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
Workup and Purification: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Workflow for Swern Oxidation
Caption: General workflow for the Swern oxidation of a primary alcohol.
Performance Comparison and Practical Considerations
| Oxidizing Agent | Conditions | Advantages | Disadvantages |
| **Manganese Dioxide (MnO₂) ** | Heterogeneous, Room Temp. | Mild, selective, easy workup (filtration), commercially available. | Can require long reaction times, large excess of reagent, activity can vary between batches. |
| Dess-Martin Periodinane (DMP) | Homogeneous, Room Temp. | Mild, neutral conditions, high yields, short reaction times, wide functional group tolerance.[2][3] | Potentially explosive, relatively expensive, produces iodinane byproduct.[3] |
| Swern Oxidation | Homogeneous, Cryogenic (-78°C) | Mild, high yields, avoids heavy metals, wide functional group tolerance.[4][5] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, requires careful control of stoichiometry and temperature.[4] |
Best Practices and Troubleshooting
-
Manganese Dioxide: The activity of MnO₂ can vary significantly between suppliers and even batches. It is often recommended to use "activated" MnO₂ for optimal results. If the reaction is sluggish, gentle heating or the use of a more activated form of MnO₂ may be beneficial.
-
Dess-Martin Periodinane: DMP is sensitive to moisture. It is advisable to use anhydrous solvents and handle the reagent in a dry environment. The acetic acid byproduct can be problematic for acid-sensitive substrates; in such cases, the addition of a non-nucleophilic base like pyridine can be beneficial.[2]
-
Swern Oxidation: The strict requirement for low temperatures is crucial to prevent side reactions. The order of addition of reagents is also critical for success. The production of dimethyl sulfide requires the reaction and workup to be performed in a well-ventilated fume hood. Rinsing glassware with bleach can help to neutralize the odor.[4]
Conclusion
The choice of oxidizing agent for the conversion of this compound to its aldehyde is a critical decision that balances reaction efficiency, practicality, and substrate compatibility.
-
Manganese Dioxide stands out as a reliable and scalable option, with a documented high-yield (85%) for this specific transformation. Its primary drawbacks are the potentially long reaction times and the need for a large excess of the reagent.
-
Dess-Martin Periodinane offers the advantage of mild, neutral conditions and generally rapid reaction times, making it an excellent choice for small-scale synthesis and for substrates with acid-labile groups.
-
The Swern Oxidation is a powerful and mild method that avoids the use of heavy metals. However, the operational demands of cryogenic temperatures and the malodorous byproduct may render it less convenient for routine or large-scale applications.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, available equipment, and the sensitivity of other functional groups in more complex derivatives of the target molecule. This guide provides the foundational knowledge and practical protocols to enable researchers to navigate these choices effectively.
References
-
Manganese(IV) oxide. Common Organic Chemistry. [Link]
- Burger, M.; Lindvall, M. Bicyclic kinase inhibitors. WO2010026121A1, March 11, 2010.
- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
- Swern, D.; Omura, K. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978, 34 (11), 1651-1660.
-
Swern oxidation. Wikipedia. [Link]
-
Swern Oxidation Mechanism. Chemistry Steps. [Link]
-
Manganese Dioxide, MnO2. WordPress. [Link]
-
Dess–Martin oxidation. Wikipedia. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
Dess–Martin periodinane. Wikipedia. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
A Senior Application Scientist's Guide to Boc Protection for 2-Amino-4-Substituted Pyridines
In the landscape of pharmaceutical and materials science, 2-amino-4-substituted pyridines are privileged scaffolds, forming the core of numerous bioactive compounds and functional materials. However, the inherent reactivity of the exocyclic amino group presents a significant hurdle in multi-step syntheses. Its nucleophilicity and basicity can lead to undesirable side reactions, compromising yields and complicating purification. The strategic use of protecting groups is therefore not just a matter of convenience, but a cornerstone of synthetic efficiency.
Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its unique combination of stability, reliability, and mild cleavage conditions. This guide provides an in-depth comparison of Boc protection against other alternatives, supported by experimental data and protocols, to demonstrate its advantages in the synthesis of complex molecules involving 2-amino-4-substituted pyridine intermediates.
The Strategic Advantage of the Boc Group
The primary function of a protecting group is to temporarily mask a reactive functional group, rendering it inert to a specific set of reaction conditions.[1] The Boc group, introduced using di-tert-butyl dicarbonate (Boc₂O), converts the highly nucleophilic amino group into a significantly less reactive carbamate.[1][2][3] This transformation is crucial for preventing unwanted N-alkylation, N-acylation, or other side reactions during subsequent synthetic modifications on the pyridine ring or its substituents.
Mechanism and Workflow: A Tale of Two Steps
The elegance of the Boc group lies in the simplicity and efficiency of its application and removal.
1. Protection: The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O. This is typically done in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[4][5] The reaction proceeds smoothly under mild conditions, often at room temperature, with high yields.[6] The byproducts, carbon dioxide and tert-butanol, are volatile and easily removed.
Caption: General workflow for the Boc protection of an aminopyridine.
2. Deprotection: The removal of the Boc group is its most celebrated feature. It is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[3][6][7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which typically forms isobutene. The resulting carbamic acid spontaneously decarboxylates to regenerate the free amine.[2][3][4]
Caption: General workflow for the acid-mediated deprotection of a Boc-protected amine.
Comparative Analysis: Boc vs. The Alternatives
While several protecting groups exist for amines, the Boc group's properties make it exceptionally well-suited for 2-amino-4-substituted pyridine chemistry. A direct comparison highlights its superior flexibility.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile |
| Boc | Boc₂O, base (TEA, DMAP), RT | Strong Acid (TFA, HCl) | Stable to base, hydrogenolysis, weak acids, and most nucleophiles.[8][9] |
| Cbz | Cbz-Cl, base, 0°C to RT | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions.[10] Cleaved by strong reducing agents. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis.[10] Labile to basic conditions. |
| Acetyl (Ac) | Ac₂O or AcCl, base | Strong Acid or Base (hydrolysis) | Stable to neutral conditions. Requires harsh conditions for removal. |
| Tosyl (Ts) | TsCl, base | Strong reducing conditions (e.g., Na/NH₃) | Extremely stable. Requires very harsh conditions for removal.[10] |
The key advantage of Boc protection is its orthogonality with other common protecting groups.[1] For instance, a molecule bearing both a Boc-protected amine and a benzyl (Bn) ether can have the Boc group removed with acid while the benzyl ether remains intact. Conversely, the benzyl ether could be removed by hydrogenolysis without affecting the Boc group. This orthogonality is paramount in complex drug synthesis.[11]
Caption: Decision logic for selecting a protecting group based on downstream chemistry.
Field-Proven Protocols and Performance Data
Standard protocols for Boc protection can sometimes fail or give low yields, particularly with electronically-deactivated aminopyridines.[12][13] For instance, an aminopyridine with a strong electron-withdrawing group can be so unreactive that traditional methods yield no product.[13] Similarly, standard conditions can sometimes lead to undesired di-Boc products or low selectivity.[12][14]
The following protocols address these common challenges, providing reliable and high-yielding methods validated in synthesis labs.
Protocol 1: High-Yield, High-Selectivity Boc Protection
This method, adapted from patented procedures, overcomes issues of low reactivity and di-protection by using coupling agents to activate the system, resulting in excellent yields and selectivity for mono-protection.[14]
Materials:
-
2-Amino-4-methylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)
-
EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)
-
HOBT (Hydroxybenzotriazole) (0.05 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve 2-amino-4-methylpyridine (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add EDCI, HOBT, and TEA to the solution while stirring.
-
Add Boc₂O to the mixture.
-
Continue to stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure tert-butyl (4-methylpyridin-2-yl)carbamate.
Performance Data
The following table summarizes typical yields achieved for various 2-amino-4-substituted pyridines using the improved protocol.
| Substrate | Yield (%) | Mono-Boc:Di-Boc Ratio | Reference |
| 4-Aminopyridine | 90% | 20:1 | [14] |
| 3-Aminopyridine | 85% | 50:1 | [14] |
| 4-Amino-3-methylpyridine | 80% | 10:1 | [14] |
Protocol 2: Standard Boc Deprotection
This protocol describes the efficient removal of the Boc group to regenerate the free amine, ready for the next synthetic step.
Materials:
-
tert-butyl (4-methylpyridin-2-yl)carbamate
-
4M Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected aminopyridine in a minimal amount of DCM.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Gas evolution (CO₂) should be observed.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Remove the solvent and excess acid under reduced pressure to yield the hydrochloride salt of the aminopyridine.
-
The salt can be used directly or neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Conclusion
For researchers, scientists, and drug development professionals working with 2-amino-4-substituted pyridines, the tert-butoxycarbonyl (Boc) group offers a superior strategic advantage. Its robust stability to a wide range of reagents, combined with its facile and clean removal under mild acidic conditions, provides a level of control and flexibility that is often unmatched by other protecting groups. The ability to employ it in orthogonal schemes further enhances its utility in the synthesis of complex, high-value molecules. By leveraging optimized protocols, chemists can overcome common challenges such as low reactivity and side reactions, making Boc protection a reliable and indispensable tool in modern organic synthesis.[11]
References
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
2-(Boc-amino)pyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Washington University Open Scholarship. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- CN102936220B - BOC protection method for aminopyridine.
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
- CN102936220A - BOC protection method for aminopyridine.
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
“Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
The Critical Role of BOC Protecting Groups in Drug Synthesis. Procyon.ltd. [Link]
-
11.3 Protecting groups. Fiveable. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
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A Comparative Study of Deprotection Methods for 2-(Boc-amino)-4-(hydroxymethyl)pyridine
In the landscape of modern pharmaceutical and materials science research, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is a workhorse for the protection of amine functionalities due to its stability across a range of reaction conditions and its facile cleavage under acidic conditions.[1][2] This guide provides a comprehensive comparative analysis of common deprotection methods for a key building block, 2-(Boc-amino)-4-(hydroxymethyl)pyridine. Understanding the nuances of each method is critical for researchers to select the optimal conditions that ensure high yield and purity while preserving the integrity of the target molecule.
The presence of both a pyridine ring and a primary alcohol in this compound introduces specific chemical considerations. The pyridine nitrogen can be protonated under acidic conditions, potentially influencing the electronic properties of the ring and the reactivity of the Boc group. The hydroxymethyl group is generally stable but can be susceptible to side reactions under harsh conditions. This guide will delve into the mechanistic underpinnings and practical applications of various deprotection strategies, providing researchers with the knowledge to navigate these challenges.
Mechanistic Overview of Boc Deprotection
The removal of the Boc group is fundamentally an acid-catalyzed process. The reaction proceeds through several key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.[2][3][4]
-
Formation of a tert-butyl Cation: This protonation destabilizes the Boc group, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[3][4][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[3][4][5]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to yield the corresponding salt.[3][4]
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a pressure buildup.[3]
Comparative Analysis of Deprotection Methods
The choice of deprotection method is a critical decision in any synthetic sequence. The following sections provide a detailed comparison of the most common and effective methods for the deprotection of this compound, supported by experimental data and protocols.
Trifluoroacetic Acid (TFA) Mediated Deprotection
Trifluoroacetic acid is a highly effective and widely used reagent for Boc deprotection due to its volatility, which simplifies the isolation of the deprotected amine salt.[5]
Mechanism: The mechanism follows the general acid-catalyzed pathway described above, with TFA acting as the proton source.[4]
Advantages:
-
High efficiency and rapid reaction times, often complete within 0.5 to 4 hours at room temperature.[1]
-
The volatility of TFA facilitates its removal from the reaction mixture.[1][5]
Disadvantages:
-
TFA is corrosive and toxic, requiring careful handling.[1][6]
-
Its strong acidity can sometimes lead to side reactions with sensitive substrates.[1] The pyridine nitrogen in the substrate will be protonated, forming a trifluoroacetate salt.
Experimental Protocol: TFA in Dichloromethane (DCM)
-
Dissolve this compound in dichloromethane (DCM) (approximately 0.1–0.2 M).
-
To the stirred solution, add trifluoroacetic acid (TFA) (typically 20-50% v/v).[1][7]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue, the trifluoroacetate salt of 2-amino-4-(hydroxymethyl)pyridine, can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[8]
Hydrochloric Acid (HCl) Mediated Deprotection
Hydrochloric acid, typically as a solution in an organic solvent like dioxane or ethyl acetate, is a cost-effective and readily available alternative to TFA.[1][2]
Mechanism: The deprotection proceeds via the same acid-catalyzed mechanism as with TFA, yielding the hydrochloride salt of the amine.[3]
Advantages:
-
Cost-effective and widely available.[1]
-
Often provides a crystalline hydrochloride salt, which can be easier to handle and purify than the corresponding TFA salt.[9]
Disadvantages:
-
Can be less selective than TFA and may lead to undesired side reactions in complex molecules.[1][10]
-
The use of dioxane is being minimized in many laboratories due to safety concerns.[6]
Experimental Protocol: HCl in Dioxane
-
Suspend or dissolve this compound in a 4M solution of HCl in dioxane.[2][8]
-
Stir the mixture at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.[8]
-
The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.[11] Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
Thermal Deprotection
For substrates that are sensitive to strong acids, thermal deprotection offers a neutral alternative.[12][13] This method relies on heating the substrate to induce the cleavage of the Boc group.
Mechanism: The proposed mechanism involves the thermal fragmentation of the Boc group to form the free amine, isobutylene, and carbon dioxide, likely proceeding through a carbamic acid intermediate.[13]
Advantages:
-
Avoids the use of strong acids, making it suitable for acid-sensitive substrates.[8][13]
-
Considered a "greener" alternative as it can sometimes be performed in water or without a catalyst.[8][13]
Disadvantages:
-
Requires high temperatures (often >100 °C), which can lead to decomposition or side reactions for thermally sensitive compounds.[13]
-
Reaction times can be significantly longer than acid-catalyzed methods.[13]
-
May require specialized equipment for reactions above the solvent's boiling point.[13]
Experimental Protocol: Thermal Deprotection in a High-Boiling Solvent
-
Dissolve this compound in a high-boiling, inert solvent such as dioxane or toluene.
-
Heat the reaction mixture to reflux (e.g., 100-150 °C) and monitor the reaction by TLC or LC-MS.[14][15]
-
Reaction times can vary from several hours to days.[13]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can then be purified by standard methods such as crystallization or chromatography.
Lewis Acid-Catalyzed Deprotection (TMSI)
Trimethylsilyl iodide (TMSI) provides a mild, non-hydrolytic method for Boc deprotection, which can be advantageous for substrates containing other acid-labile groups.[16][17]
Mechanism: The exact mechanism is debated, but it is believed to involve the coordination of the Lewis acidic silicon to the carbonyl oxygen of the Boc group, followed by nucleophilic attack of the iodide ion on the tert-butyl group.
Advantages:
-
Mild reaction conditions, often performed at room temperature.[16]
-
Can be highly selective for the Boc group in the presence of other protecting groups.[18]
Disadvantages:
-
TMSI is sensitive to moisture and air, requiring anhydrous reaction conditions.
-
The reagent is relatively expensive compared to mineral acids.
Experimental Protocol: TMSI in an Aprotic Solvent
-
Dissolve this compound in an anhydrous aprotic solvent such as dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add trimethylsilyl iodide (TMSI) (typically 1.2-1.5 equivalents) dropwise to the stirred solution.[16]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[16]
-
Upon completion, the reaction is typically quenched by the addition of methanol.
-
The product can be isolated after an appropriate workup procedure, which may involve washing with an aqueous solution of sodium thiosulfate to remove any remaining iodine.
Summary of Deprotection Methods
| Method | Reagents/Conditions | Reaction Time | Temperature | Yield | Advantages | Disadvantages |
| TFA | 20-50% TFA in DCM[1][7] | 0.5 - 4 hours[1] | Room Temperature | High[1] | Highly effective, volatile reagent[1][5] | Corrosive, toxic, can cause side reactions[1][6] |
| HCl | 4M HCl in Dioxane[2][8] | 1 - 12 hours[1] | Room Temperature | High[1] | Cost-effective, readily available[1] | Can be less selective, potential for chlorinated byproducts[1] |
| Thermal | High-boiling solvent (e.g., Dioxane)[14] | Several hours to days[13] | 100 - 150 °C[14][15] | Variable | Acid-free, "green" alternative[8][13] | High temperatures, long reaction times, potential for decomposition[13] |
| TMSI | 1.2-1.5 eq. TMSI in DCM/ACN[16] | 12 - 24 hours[16] | Room Temperature | Good to High | Mild, selective for Boc group[18] | Moisture sensitive, expensive reagent |
Experimental Workflows
The selection of a deprotection method for this compound will depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired scale of the reaction.
Caption: Decision workflow for choosing a Boc deprotection method.
Logical Relationships in Acid-Catalyzed Deprotection
The core chemical transformations in the most common deprotection methods are illustrated below.
Caption: Key intermediates in acid-catalyzed Boc deprotection.
Conclusion
The deprotection of this compound can be effectively achieved through several methods, each with its own set of advantages and limitations. For rapid and efficient deprotection, TFA in DCM is an excellent choice. When cost is a primary concern and the formation of a crystalline salt is desired, HCl in dioxane is a viable alternative. For substrates that are sensitive to strong acids, thermal deprotection or the use of a mild Lewis acid like TMSI should be considered. Researchers and drug development professionals must carefully evaluate the specific context of their synthesis to select the most appropriate deprotection strategy to ensure the successful formation of the desired 2-amino-4-(hydroxymethyl)pyridine product.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
PubMed. (1993, June). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Retrieved from [Link]
-
Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
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ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
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ResearchGate. (2013, September 13). I have a problem with boc deprotection of pyridinium salts. Retrieved from [Link]
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RSC Publishing. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Retrieved from [Link]
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PubMed. (2014, December 5). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4). Thermal Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. Retrieved from [Link]
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PubMed. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
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University College Cork. (2024, May 17). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
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NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
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NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
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ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry. Retrieved from [Link]
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RSC Publishing. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
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ResearchGate. (2025, August 6). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection | Request PDF. Retrieved from [Link]
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Reddit. (2023, October 18). Boc De-protection. Retrieved from [Link]
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A-Comparative-Guide-to-Assessing-the-Purity-of-Synthesized-2-(Boc-amino)-4-(hydroxymethyl)pyridine-by-HPLC
Abstract
In the landscape of pharmaceutical research and drug development, the purity of synthesized intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). "2-(Boc-amino)-4-(hydroxymethyl)pyridine" is a key building block in the synthesis of various biologically active molecules. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique against other potential methods for assessing the purity of this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in establishing a robust and reliable purity assessment workflow.
Introduction: The Critical Role of Purity in Drug Synthesis
The compound tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate, commonly known as "this compound", is a valuable intermediate in medicinal chemistry. Its bifunctional nature, possessing a protected amine and a primary alcohol on a pyridine scaffold, allows for diverse synthetic transformations. However, the synthesis of this molecule can lead to several process-related impurities, including unreacted starting materials, by-products, and degradation products.[1] The presence of these impurities can have significant consequences in subsequent synthetic steps and, more critically, on the pharmacological and toxicological profile of the final drug substance.
Therefore, a highly sensitive and specific analytical method is required to accurately determine the purity of synthesized "this compound". High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2][3][4] This guide will focus on a comparative analysis of HPLC with other techniques, providing a scientifically grounded rationale for its preference in this specific application.
Understanding the Analyte: Physicochemical Properties of this compound
A successful analytical method development hinges on a thorough understanding of the analyte's properties.
Structure:
-
Molecular Formula: C₁₁H₁₆N₂O₃[5]
-
Molecular Weight: 224.26 g/mol [5]
-
Key Functional Groups:
-
Boc-protected amine: The bulky tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[6][7] It is generally stable but can be labile under strong acidic conditions.
-
Hydroxymethyl group: This primary alcohol is a polar functional group.
-
Pyridine ring: The pyridine moiety imparts aromaticity and basicity to the molecule.
-
The presence of both a hydrophobic Boc group and polar hydroxymethyl and pyridine functionalities gives the molecule an amphiphilic character, which is a key consideration for chromatographic separation.
Comparative Analysis of Purity Assessment Techniques
While HPLC is the gold standard, it is instructive to compare it with other available analytical methods to understand its advantages and limitations in this context.
| Analytical Technique | Principle of Separation/Detection | Sample Requirements | Typical Purity (%) | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Soluble in a suitable solvent. | >98%[5] | Versatile for a wide range of polar and non-volatile compounds. High resolution and sensitivity.[2] Highly quantitative.[8] | Requires reference standards for absolute quantification. Can be destructive to the sample. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on boiling point, followed by mass-based detection. | Volatile and thermally stable, or can be derivatized. | N/A | High sensitivity and specificity for volatile impurities (e.g., residual solvents). | The compound itself is not sufficiently volatile for direct GC analysis without derivatization. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Signal intensity is directly proportional to the number of nuclei. | Soluble in a deuterated solvent. | >95% | Does not require a reference standard of the same compound for quantification. Provides structural information. | Lower sensitivity compared to HPLC. May not separate structurally similar impurities. |
| TLC (Thin-Layer Chromatography) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Soluble in a suitable solvent. | Qualitative | Rapid, inexpensive, and useful for reaction monitoring. | Primarily a qualitative tool; semi-quantitative at best.[8] Lower resolution.[8] |
In-Depth Guide to HPLC Method Development and Validation
A robust HPLC method is one that is specific, accurate, precise, and linear over a defined range. The development of such a method for "this compound" requires careful consideration of several parameters.
Experimental Workflow
The overall process for assessing the purity of "this compound" by HPLC can be visualized as follows:
Caption: Workflow for HPLC Purity Assessment.
Detailed HPLC Protocol
This protocol is a starting point and may require optimization based on the specific HPLC system and observed impurity profile.
Objective: To quantitatively determine the purity of "this compound" by Reverse-Phase HPLC (RP-HPLC).
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is a good starting point for moderately polar aromatic compounds, providing a balance of hydrophobic and polar interactions.[9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is a common ion-pairing agent that improves peak shape for basic compounds like pyridines.[9] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient is necessary to elute both polar and potentially less polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 270 nm | The pyridine ring is expected to have strong UV absorbance. Monitoring at multiple wavelengths can help in identifying co-eluting impurities. |
| Injection Volume | 10 µL | A typical injection volume. |
Sample Preparation:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 ratio.
-
Sample Solution: Accurately weigh and dissolve the synthesized "this compound" in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[3]
Data Analysis and Interpretation
The purity is typically determined using the area percent method.
% Purity = (Area of the Main Peak / Total Area of All Peaks) x 100
Trustworthiness of the Protocol: This method is self-validating through the inclusion of system suitability tests. Before analyzing samples, inject a standard solution (if available) or a representative sample multiple times. Key parameters to monitor include:
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates: Should be >2000 for the main peak.
-
Reproducibility of Retention Time and Peak Area: The relative standard deviation (RSD) for replicate injections should be <2%.
Potential Impurities and Their Chromatographic Behavior
Understanding the potential impurities is crucial for interpreting the chromatogram.
Caption: Expected Elution Order of Potential Impurities.
-
Process-Related Impurities: These can include unreacted starting materials and by-products from the synthesis.[1] For instance, incomplete Boc protection would result in the more polar 2-amino-4-(hydroxymethyl)pyridine, which would elute earlier than the main compound.
-
Degradation Products: The Boc group is susceptible to acidic conditions, which could lead to the formation of 2-amino-4-(hydroxymethyl)pyridine.
-
Over-reaction Products: It is possible, though less likely, to form di-Boc protected species, which would be less polar and have a longer retention time.
Hypothetical Data and Comparison
To illustrate the effectiveness of the proposed HPLC method, consider the following hypothetical data comparing it to a qualitative TLC analysis.
Table 1: Comparison of Purity Assessment Results
| Sample | HPLC Purity (% Area) | TLC Observations |
| Batch A (High Purity) | 99.6% | One major spot, no visible impurities. |
| Batch B (Contains Impurities) | 97.2% | One major spot, faint secondary spot with a lower Rf value. |
| Batch C (Complex Impurity Profile) | 94.5% (with 3 minor peaks) | One major spot, two faint spots, one of which is very close to the main spot. |
This data highlights the superior quantitative and resolving power of HPLC. While TLC could indicate the presence of a major impurity in Batch B, it would likely fail to resolve the closely eluting impurities in Batch C and could not provide an accurate quantitative assessment.
Conclusion and Recommendations
For the rigorous purity assessment of "this compound," a well-developed and validated reverse-phase HPLC method is unequivocally the technique of choice. Its high resolution, sensitivity, and quantitative accuracy are essential for ensuring the quality of this critical synthetic intermediate. While other techniques like TLC can be useful for rapid, qualitative checks such as reaction monitoring, they lack the robustness required for final purity determination in a research and drug development setting. The detailed protocol and considerations provided in this guide offer a solid foundation for researchers to establish a reliable and scientifically sound analytical workflow.
References
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- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- BenchChem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Capot Chemical Co., Ltd. (n.d.). Specifications of this compound.
- BenchChem. (n.d.). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
- Sigma-Aldrich. (n.d.). N-Boc protection.
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A Comparative Guide to the Validation of Analytical Methods for 2-(Boc-amino)-4-(hydroxymethyl)pyridine
This guide provides a comprehensive framework for the validation of analytical methods for the quantification and purity assessment of 2-(Boc-amino)-4-(hydroxymethyl)pyridine, a key intermediate in pharmaceutical synthesis. The integrity of drug development and manufacturing hinges on the reliability of analytical data, making robust method validation an indispensable cornerstone of quality assurance.[1][2] This document offers a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method, compares it with alternative analytical technologies, and provides the scientific rationale behind the experimental designs, in alignment with international regulatory standards.[3][4][5]
The Critical Role of Method Validation
Before delving into specific protocols, it is paramount to understand why rigorous validation is non-negotiable. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6] For a crucial intermediate like this compound, an unreliable analytical method could lead to incorrect process decisions, out-of-specification batches, and potential downstream impacts on the final drug substance's quality and safety. This guide is structured to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of how to establish and verify the performance of an analytical method for this specific compound.
I. High-Performance Liquid Chromatography (HPLC): A Validated Method
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and quantitative accuracy.[7] Herein, we propose and validate a reverse-phase HPLC (RP-HPLC) method for the assay and impurity profiling of this compound.
Proposed HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 stationary phases provide excellent retention and selectivity for moderately polar aromatic compounds like the analyte. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid acts as a modifier to improve peak shape and ionization for potential MS detection. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 70% A to 30% A over 15 min | A gradient elution is chosen to ensure the timely elution of the main analyte while also separating potential impurities with a wider polarity range. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Detection | UV at 270 nm | The pyridine ring in the analyte is expected to have a strong UV absorbance around this wavelength, offering good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume to achieve good peak response without overloading the column. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Validation Protocol & Acceptance Criteria
The validation of this HPLC method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][8]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][9]
-
Experimental Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a reference standard of this compound.
-
Analyze a sample of this compound spiked with potential impurities (e.g., starting materials, known by-products).
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions to demonstrate that degradation product peaks are resolved from the main analyte peak.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradation products. Peak purity analysis (e.g., using a diode array detector) should confirm the homogeneity of the analyte peak.
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[1]
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Experimental Protocol: The range is confirmed by the linearity, accuracy, and precision data.
-
Acceptance Criteria: The specified range should be justified. For an assay, this is typically 80% to 120% of the test concentration.[6]
Accuracy is the closeness of the test results obtained by the method to the true value.[1]
-
Experimental Protocol:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels:
-
Repeatability (Intra-assay precision):
-
Experimental Protocol: Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the two sets of experiments should be ≤ 2.0%.
-
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Experimental Protocol (based on signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of the analyte.
-
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
-
Experimental Protocol: Introduce small variations to the method parameters, one at a time, and assess the impact on the results. Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase (± 0.1 units)
-
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations.
Data Summary: Acceptance Criteria for HPLC Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time; peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% - 120% of the nominal concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| LOD (S/N) | ~ 3:1 |
| LOQ (S/N) | ~ 10:1 with acceptable precision and accuracy |
| Robustness | System suitability passes under varied conditions |
II. Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other analytical methods can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as speed, sensitivity, and the need for structural information.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reliable, widely available, good for routine QC. | Moderate sensitivity, may not identify unknown impurities. |
| UPLC-UV/MS | Similar to HPLC but uses smaller particles for faster, higher-resolution separations. Can be coupled with Mass Spectrometry (MS).[2][12] | Faster analysis times, higher resolution and sensitivity, MS provides mass information for impurity identification.[2] | Higher equipment cost, may require more specialized expertise.[2] |
| GC-MS | Separation of volatile compounds in the gas phase, followed by mass analysis. | Excellent for volatile impurities, provides structural information from fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar molecules.[13][14] Boc-protected amines can sometimes degrade in the GC inlet.[13] |
| Quantitative NMR (qNMR) | Quantifies substances by measuring the intensity of NMR signals relative to an internal standard.[3][15] | A primary ratio method, highly accurate, does not require a reference standard of the analyte itself for purity determination, provides structural information.[1][8] | Lower sensitivity compared to chromatographic methods, higher equipment cost, requires specialized expertise.[16] |
III. Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
Conclusion
The validation of an analytical method for a pharmaceutical intermediate like this compound is a systematic and scientifically rigorous process. The detailed HPLC method and validation protocol presented in this guide provide a solid foundation for establishing a reliable analytical procedure. The comparison with alternative techniques such as UPLC, GC-MS, and qNMR highlights the importance of selecting the most appropriate method based on the specific analytical needs. By adhering to the principles of method validation outlined here and in regulatory guidelines, researchers and drug developers can ensure the generation of high-quality, reproducible data, thereby safeguarding the integrity of the drug development lifecycle.
References
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
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LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. [Link]
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European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]
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NIH. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link]
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Molecules. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
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PubMed. (1987, May). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. [Link]
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AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]
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PharmOut. (2016, July 4). D1.T4.3.2 - Debbie Parker - Analytical method validation. [Link]
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A Comparative Guide to the Utility of 2-(Boc-amino)-4-(hydroxymethyl)pyridine in Parallel Synthesis
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a cornerstone strategy for the rapid generation of compound libraries, enabling the systematic evaluation of structure-activity relationships (SAR).[1][2] Within this paradigm, the selection of versatile and strategically functionalized building blocks is a critical determinant of success. This guide provides an in-depth technical comparison of 2-(Boc-amino)-4-(hydroxymethyl)pyridine , a key heterocyclic building block, with relevant alternatives, offering experimental insights to inform rational library design for researchers, medicinal chemists, and drug development professionals.
The Strategic Advantage of the 2-Aminopyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3][4] Its nitrogen atom can act as a hydrogen bond acceptor and improve the aqueous solubility of a molecule, while the aromatic ring itself can engage in various non-covalent interactions with biological targets. The 2-aminopyridine motif, in particular, is a common feature in kinase inhibitors and other targeted therapies, offering a key vector for interaction with the hinge region of the ATP-binding site.
This compound offers a trifecta of synthetic advantages for parallel synthesis:
-
Orthogonal Reactivity: The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position allows for selective deprotection under acidic conditions, unmasking a nucleophilic site for subsequent diversification. This is orthogonal to many common cross-coupling conditions, providing excellent control over the synthetic sequence.
-
Primary Alcohol Handle: The 4-(hydroxymethyl) group serves as a versatile functional handle for a variety of transformations. It can be readily oxidized to an aldehyde for reductive amination or Wittig-type reactions, or converted to a leaving group for nucleophilic substitution, enabling the introduction of a wide array of substituents.
-
Modulation of Physicochemical Properties: The substituents introduced at the 4-position can significantly influence the physicochemical properties of the final compounds, such as lipophilicity (logP) and metabolic stability, which are critical for optimizing drug-like properties.
Comparative Analysis of 2-Aminopyridine Building Blocks
The choice of building block can profoundly impact not only the synthetic feasibility of a library but also the biological and pharmacokinetic profile of the resulting compounds. Below is a comparative analysis of "this compound" and a selection of alternative 4-substituted-2-aminopyridine building blocks.
Data Presentation: Physicochemical and Reactivity Profiles
| Compound | Key Features | Representative Application | Suitability for Parallel Synthesis |
| This compound | Versatile primary alcohol for diverse functionalization (oxidation, etherification, etc.). Boc group allows for late-stage amino group diversification. | Kinase Inhibitor Libraries | Excellent |
| 2-Amino-4-(trifluoromethyl)pyridine | Electron-withdrawing CF3 group can enhance metabolic stability and binding affinity. Lower basicity of the pyridine nitrogen. | PI3K/mTOR Inhibitors | Good; requires careful selection of orthogonal reactions if the amino group needs modification. |
| 2-Amino-4-chloropyridine | Chloro group acts as a leaving group for nucleophilic aromatic substitution (SNAr) and a handle for cross-coupling reactions. | General Heterocyclic Synthesis | Very Good; reactivity of the chloro group allows for diverse library generation. |
| 2-Amino-4-cyanopyridine | Cyano group is a versatile precursor for amines, amides, and tetrazoles. Electron-withdrawing nature impacts pyridine basicity. | Bioisosteric Replacement | Good; requires robust reaction conditions for cyano group transformations. |
Note: Direct comparative yield data for large-scale parallel synthesis is often proprietary. The suitability is assessed based on the versatility of the functional groups and their compatibility with common parallel synthesis techniques.
Experimental Workflows and Protocols
The utility of a building block is ultimately demonstrated through its performance in synthetic workflows. The following section details a representative parallel synthesis workflow utilizing This compound for the generation of a diverse library of substituted pyridines.
Logical Relationship: Parallel Synthesis Workflow
Caption: Parallel synthesis workflow using this compound.
Experimental Protocol: Parallel Reductive Amination
This protocol describes the parallel synthesis of a library of 4-(aminomethyl)-2-(Boc-amino)pyridines.
Materials:
-
2-(Boc-amino)-4-formylpyridine (1.0 eq)
-
A diverse library of primary and secondary amines (1.2 eq each)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of 2-(Boc-amino)-4-formylpyridine in DCE.
-
Prepare 0.24 M solutions of each amine from the library in DCE in a separate 96-well plate.
-
Prepare a slurry of NaBH(OAc)₃ in DCE (sufficient for 1.5 eq per reaction).
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add the 2-(Boc-amino)-4-formylpyridine solution (e.g., 200 µL, 0.04 mmol).
-
To each well, add the corresponding amine solution from the library plate (e.g., 200 µL, 0.048 mmol).
-
Seal the reaction block and shake at room temperature for 1 hour to allow for imine formation.
-
-
Reductive Amination:
-
Add the NaBH(OAc)₃ slurry to each well (e.g., corresponding to 0.06 mmol).
-
Reseal the reaction block and shake at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench each reaction by the parallel addition of saturated aqueous sodium bicarbonate solution.
-
Extract each well with dichloromethane (DCM).
-
The organic layers can be passed through a phase separator plate to remove the aqueous layer.
-
The solvent is removed in vacuo.
-
The crude products are then subjected to parallel purification, typically by mass-directed preparative HPLC.
-
Alternative Building Block Comparison: 2-Amino-4-chloropyridine
For libraries where diversification is desired at the 4-position via cross-coupling chemistry, 2-amino-4-chloropyridine presents a compelling alternative.
Experimental Workflow: Parallel Suzuki-Miyaura Coupling
Caption: Parallel Suzuki-Miyaura coupling with 2-amino-4-chloropyridine.
Discussion of Alternatives
While 2-amino-4-chloropyridine is excellent for introducing aryl or heteroaryl substituents at the 4-position, it is less amenable to the introduction of the diverse range of functional groups possible starting from a hydroxymethyl group. The choice between these building blocks is therefore project-dependent and guided by the desired chemical space to be explored. For instance, if the goal is to probe a binding pocket with a variety of small, flexible linkers, the hydroxymethyl derivative is superior. Conversely, for exploring larger, more rigid analogs, the chloro-substituted pyridine is often the more direct choice.
Conclusion
This compound stands out as a highly valuable and versatile building block for parallel synthesis in drug discovery. Its orthogonally protected amino group and the synthetically tractable hydroxymethyl handle provide a robust platform for the creation of diverse and well-defined compound libraries. While alternatives like 2-amino-4-chloropyridine offer efficient routes for specific transformations such as cross-coupling reactions, the broader diversification potential of the hydroxymethyl group makes This compound a more broadly applicable tool for exploring a wider range of chemical space. The strategic selection of this and other well-designed building blocks is a key enabler for accelerating the discovery of novel therapeutic agents.
References
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. [Link]
-
Asynt. (2022). A Quick Introduction to Parallel Synthesis. [Link]
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De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 789-817. [Link]
-
Sammelson, R. E. (2005). Expedient parallel synthesis of 2-amino-4-heteroarylpyrimidines. Organic Letters, 7(19), 4113-4116. [Link]
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A Comparative Guide to 2-(Boc-amino)-4-(hydroxymethyl)pyridine and its Alternatives in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the privileged scaffolds, substituted pyridines are ubiquitous in a vast array of biologically active compounds.[1] This guide provides a comprehensive technical overview of 2-(Boc-amino)-4-(hydroxymethyl)pyridine , a versatile building block, and offers an objective comparison with its key alternatives. By examining their reactivity in common synthetic transformations, physicochemical properties, and strategic applications, this document aims to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Multifunctional Building Block
This compound is a bifunctional reagent that offers synthetic chemists two orthogonal points for molecular elaboration. The Boc-protected amine at the 2-position provides a latent nucleophile that is stable under a wide range of reaction conditions, yet can be readily deprotected under acidic conditions. The hydroxymethyl group at the 4-position serves as a versatile handle for a variety of transformations, including oxidation to the corresponding aldehyde, conversion to a leaving group for nucleophilic substitution, or etherification. This dual functionality makes it a valuable precursor for the synthesis of diverse libraries of 2,4-disubstituted pyridines, which are prominent motifs in many kinase inhibitors and other therapeutic agents.[2][3]
Core Alternatives and Their Synthetic Utility
The primary alternatives to this compound for the synthesis of 2,4-disubstituted pyridines are other Boc-protected 2-aminopyridines bearing a different functional group at the 4-position. The most common and synthetically useful alternatives are:
-
tert-Butyl (4-chloropyridin-2-yl)carbamate
-
tert-Butyl (4-bromopyridin-2-yl)carbamate
-
tert-Butyl (4-formylpyridin-2-yl)carbamate
The choice between these building blocks is largely dictated by the desired synthetic transformation and the overall synthetic strategy. The chloro and bromo derivatives are excellent electrophiles for palladium-catalyzed cross-coupling reactions, while the formyl derivative is a key precursor for reductive aminations and other condensation reactions.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
Generally, in Suzuki-Miyaura reactions, the reactivity of the halide follows the order I > Br > Cl. Consequently, tert-butyl (4-bromopyridin-2-yl)carbamate is often the most reactive of the halo-substituted alternatives, typically providing good to excellent yields under standard conditions.[4] tert-Butyl (4-chloropyridin-2-yl)carbamate , while less reactive, can often be effectively coupled with the use of more specialized catalyst systems, such as those employing bulky phosphine ligands.[5]
The hydroxymethyl group of This compound is not a leaving group for direct Suzuki coupling. To utilize this building block in such reactions, the hydroxyl group must first be converted to a more suitable leaving group, such as a triflate or tosylate. This adds an extra step to the synthetic sequence. However, this two-step approach can be advantageous if the hydroxymethyl group is required for other transformations prior to the cross-coupling reaction.
Table 1: Qualitative Comparison of Building Blocks in Suzuki-Miyaura Cross-Coupling
| Building Block | Reactivity in Suzuki Coupling | Number of Steps for C-C Coupling | Key Considerations |
| This compound | Indirect (requires activation) | Two (activation then coupling) | Useful when the -CH2OH group is needed for prior transformations. |
| tert-Butyl (4-chloropyridin-2-yl)carbamate | Moderate | One | May require more specialized catalysts for high yields. |
| tert-Butyl (4-bromopyridin-2-yl)carbamate | High | One | Generally provides high yields under standard conditions. |
Physicochemical Properties: A Data-Driven Comparison
The physicochemical properties of a building block can significantly influence the properties of the final molecule, including its solubility, lipophilicity, and basicity. These parameters are crucial in drug discovery for optimizing ADME (absorption, distribution, metabolism, and excretion) properties.
Table 2: Physicochemical Properties of 2-(Boc-amino)-4-substituted Pyridine Building Blocks
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | XLogP3 (Predicted) |
| This compound | C₁₁H₁₆N₂O₃ | 224.26 | 11.68 ± 0.70[6] | 1.9[7] |
| tert-Butyl (4-chloropyridin-2-yl)carbamate | C₁₀H₁₃ClN₂O₂ | 228.68 | 5.72 ± 0.10[8] | 2.4[9] |
| tert-Butyl (4-bromopyridin-2-yl)carbamate | C₁₀H₁₃BrN₂O₂ | 273.13 | 5.72 ± 0.11[] | 1.2[11] |
| tert-Butyl (4-formylpyridin-2-yl)carbamate | C₁₁H₁₄N₂O₃ | 222.24 | - | - |
Key Observations:
-
The presence of the electron-withdrawing Boc group significantly reduces the basicity of the pyridine nitrogen compared to the unprotected aminopyridines.
-
The halo-substituted pyridines are less basic than their hydroxymethyl counterpart.
-
The lipophilicity (XLogP3) varies across the series, with the chloro-substituted analog being the most lipophilic. This is an important consideration when aiming to modulate the overall lipophilicity of a target molecule.
Experimental Protocols
Protocol 1: Oxidation of this compound to tert-Butyl (4-formylpyridin-2-yl)carbamate
This protocol describes a common method for the oxidation of the primary alcohol to an aldehyde, a key transformation that expands the synthetic utility of the title compound.
Diagram: Workflow for the Oxidation of this compound
Caption: A generalized workflow for the oxidation of the hydroxymethyl group.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP) or Manganese dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution (if using DMP)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure using Dess-Martin Periodinane (DMP):
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.2 - 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and quench by the addition of a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (4-formylpyridin-2-yl)carbamate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of tert-Butyl (4-bromopyridin-2-yl)carbamate
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of the bromo-substituted pyridine with an arylboronic acid.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
-
tert-Butyl (4-bromopyridin-2-yl)carbamate
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add tert-butyl (4-bromopyridin-2-yl)carbamate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between This compound and its halo- or formyl-substituted alternatives is a strategic decision that should be guided by the overall synthetic plan.
-
For rapid access to 2,4-disubstituted pyridines via cross-coupling reactions , tert-butyl (4-bromopyridin-2-yl)carbamate is often the most efficient choice due to its high reactivity. tert-Butyl (4-chloropyridin-2-yl)carbamate is a viable, often more economical, alternative, though it may require more rigorous catalyst screening.
-
This compound is the building block of choice when the synthetic route requires initial modification at the 4-position that is not a cross-coupling reaction, such as oxidation to the aldehyde followed by reductive amination or Wittig olefination. Its utility lies in its versatility to be converted into other functional groups.
-
tert-Butyl (4-formylpyridin-2-yl)carbamate is ideal for direct application in reductive amination, aldol reactions, or other nucleophilic additions to an aldehyde , providing a direct route to a wide range of functionalized side chains at the 4-position.
By carefully considering the reactivity, physicochemical properties, and synthetic steps involved, researchers can select the optimal building block to streamline their synthetic efforts and accelerate the discovery of novel chemical entities.
References
A comprehensive list of references will be compiled based on the final selection of supporting literature.
Sources
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- 2. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating Stereochemical Fates: A Comparative Guide to Reactions of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, often requires meticulous stereochemical functionalization. This guide provides an in-depth analysis of the stereochemical outcomes of reactions involving a key building block, 2-(Boc-amino)-4-(hydroxymethyl)pyridine, and compares its performance with relevant alternatives, supported by experimental insights.
The strategic placement of a protected amine and a primary alcohol on the pyridine ring makes this compound a versatile precursor for the synthesis of complex chiral molecules. The Boc (tert-butoxycarbonyl) protecting group offers robust protection under a variety of conditions while allowing for mild deprotection, and the hydroxymethyl group serves as a handle for a range of stereoselective transformations. Understanding and controlling the stereochemical outcome of reactions at this C4-position is paramount for its effective use in multi-step syntheses.
Key Stereoselective Transformations and Mechanistic Considerations
This guide will focus on two primary classes of reactions where the stereochemistry at the 4-(hydroxymethyl) group is pivotal: nucleophilic substitution and oxidation to the corresponding aldehyde.
Nucleophilic Substitution at the Hydroxymethyl Group: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and azides, with a predictable inversion of stereochemistry. [1][2][3][4][5]This transformation is particularly valuable when a specific stereoisomer is required, as it proceeds via an SN2 mechanism.
Reaction Workflow:
Caption: Workflow of the Mitsunobu reaction on this compound.
Causality of Stereochemical Outcome: The stereochemical inversion observed in the Mitsunobu reaction is a direct consequence of the SN2 pathway. The triphenylphosphine and azodicarboxylate activate the hydroxyl group, converting it into a good leaving group. The incoming nucleophile then attacks the electrophilic carbon from the backside, leading to a Walden inversion at the stereocenter. [1][2]For a prochiral substrate like this compound, if the two hydrogens of the CH2OH group were isotopically labeled or if the reaction created a new stereocenter, this inversion would be observable. In the context of its derivatives where the hydroxymethyl group is attached to a chiral center, this inversion is critical.
Experimental Protocol: Stereoinvertive Azidation via Mitsunobu Reaction
-
Dissolution: Dissolve this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and hydrazoic acid (1.5 eq., typically as a solution in a suitable solvent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding azide.
Comparison with Alternative Building Blocks:
| Building Block | Typical Stereochemical Outcome (Substitution) | Advantages | Disadvantages |
| This compound | Inversion (SN2) | Readily available; Boc group is stable yet easily removed. | Pyridine nitrogen can sometimes interfere with reaction conditions. |
| (S)-(-)-2-(Boc-amino)-3-phenyl-1-propanol | Inversion (SN2) | Commercially available chiral building block. | Lacks the versatile pyridine scaffold. |
| Chiral Glycidol Derivatives | Ring-opening with inversion at the attacked carbon. | Provides access to 1,2-difunctionalized compounds. | Ring-opening can sometimes lack regioselectivity. |
Oxidation to Chiral Aldehydes
The oxidation of the primary alcohol in this compound to the corresponding aldehyde opens up a vast array of possibilities for creating new stereocenters, for instance, through nucleophilic additions or aldol reactions. The key challenge is to perform this oxidation without racemization of the potentially stereolabile α-amino aldehyde product.
Reaction Workflow:
Caption: Workflow for the mild oxidation of this compound.
Causality of Stereochemical Integrity: The preservation of stereochemical integrity in the resulting aldehyde is highly dependent on the reaction conditions. Mild, non-acidic, and non-basic oxidizing agents are crucial to prevent epimerization at the α-carbon. Reagents like Dess-Martin periodinane (DMP) or the Parikh-Doering oxidation (sulfur trioxide pyridine complex) are often preferred as they operate under neutral or near-neutral conditions. [6] Experimental Protocol: Dess-Martin Oxidation
-
Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin periodinane (1.2 eq.) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Stir the biphasic mixture vigorously until the solid dissolves. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography on silica gel.
Comparison of Oxidizing Agents for Stereochemical Preservation:
| Oxidizing Agent | Typical Reaction Conditions | Preservation of Stereochemistry | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | Neutral, room temperature | Excellent | Mild conditions, high yields. | Reagent is shock-sensitive. |
| Parikh-Doering (SO3·pyridine) | Anhydrous DMSO, triethylamine | Very Good | Inexpensive, non-toxic byproducts. | Requires strictly anhydrous conditions. |
| Swern Oxidation | Anhydrous DCM, oxalyl chloride, triethylamine, -78 °C | Excellent | High yields, wide substrate scope. | Requires cryogenic temperatures, unpleasant odor. |
| Chromium-based reagents (e.g., PCC, PDC) | Anhydrous DCM | Good | Readily available. | Toxic and carcinogenic chromium waste. |
Conclusion
This compound stands out as a valuable and versatile building block for the stereoselective synthesis of complex pyridine-containing molecules. Its utility is particularly evident in reactions such as the Mitsunobu substitution, where a predictable inversion of stereochemistry can be achieved, and in mild oxidations that furnish the corresponding aldehyde with high stereochemical fidelity. The choice of reagents and reaction conditions is paramount in dictating the stereochemical outcome. For nucleophilic substitutions requiring inversion, the Mitsunobu reaction is a reliable choice. For oxidations where the preservation of an existing stereocenter is critical, mild reagents like Dess-Martin periodinane or the Parikh-Doering reagent are superior to harsher, chromium-based oxidants. By understanding the mechanistic underpinnings of these transformations and carefully selecting the appropriate experimental protocols, researchers can effectively harness the synthetic potential of this important pyridine derivative to access a wide range of enantiomerically enriched target molecules.
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Bednářová, E., Malatinec, Š., & Kotora, M. (2020). Applications of Bolm's Ligand in Enantioselective Synthesis. Molecules, 25(4), 958. [Link]
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Wikipedia contributors. (2023). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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Zhang, Z., et al. (2022). Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. Nature Communications, 13(1), 2786. [Link]
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Reddy, L. H., et al. (2018). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 16(31), 5695-5704. [Link]
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Ahmad, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6543. [Link]
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Chen, C., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(21), 5126. [Link]
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North, A. J., & Boddy, C. N. (2015). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. Organic Letters, 17(22), 5626-5629. [Link]
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Wang, H., et al. (2020). Asymmetric Synthesis of γ-Secondary Amino Alcohols via a Borrowing-Hydrogen Cascade. Organic Letters, 22(18), 7278-7283. [Link]
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Organic Letters. (2015). Vol. 17, No. 15. [Link]
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de la Torre, A., et al. (2021). Enantioselective synthesis of chiral BCPs. Beilstein Journal of Organic Chemistry, 17, 246-260. [Link]
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Royal Society of Chemistry. (n.d.). ChemComm. [Link]
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Des-Adzhiyeva, K. A., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 1999. [Link]
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Lin, W., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Catalysis, 2(10), 882-888. [Link]
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Lin, W., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Catalysis, 2(10), 882-888. [Link]
- Miller, M. J., & Staszak, M. A. (1996). Pursuit of a Chiral Amino Aldehyde Intermediate in the Synthesis of (+)-Obafluorin, a B-Lactone Antibiotic.
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Guchhait, G., et al. (2018). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. European Journal of Organic Chemistry, 2018(44), 6136-6143. [Link]
- Lin, W., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids.
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MySkinRecipes. (n.d.). This compound. [Link]
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- Yüksek, H., et al. (2015). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. Journal of Molecular Structure, 1085, 237-246.
- Smith, A. B., et al. (1995). Synthesis of 15N-labelled chiral Boc-amino acids from triflates: enantiomers of leucine and phenylalanine. Journal of the Chemical Society, Perkin Transactions 1, (1), 31-33.
- Zamora, R., & Hidalgo, F. J. (2017). 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) formation and fate: an example of the coordinate contribution of lipid oxidation and Maillard reaction to the production and elimination of processing-related food toxicants. Food & Function, 8(11), 3903-3915.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Boc-amino)-4-(hydroxymethyl)pyridine
Hazard Profile and Safety Summary: Understanding the Compound
Based on data from structurally similar compounds, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2] All chemical products should be handled with the acknowledgment of having "unknown hazards and toxicity."[3] Therefore, treating this compound with a high degree of caution is paramount.
Table 1: Physicochemical and Hazard Profile
| Property | Value / Information | Rationale & Significance |
| Molecular Formula | C₁₁H₁₆N₂O₃[4] | Defines the elemental composition. |
| Molecular Weight | 224.26 g/mol [4] | Essential for accurate weighing and concentration calculations. |
| Appearance | Likely an off-white to white solid. | Based on similar Boc-protected aminopyridines.[5] |
| Primary Hazards | Expected to be a skin and eye irritant (Category 2); May cause respiratory irritation (Category 3).[1][2] | Dictates the minimum required Personal Protective Equipment (PPE). |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6] | Prevents degradation and minimizes exposure risk. |
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) .[9] The procedures outlined in this guide should be incorporated into your laboratory's specific CHP. The CHP is the foundational document that outlines protocols and control measures to protect laboratory personnel from chemical hazards.[10][11]
-
EPA's RCRA: This act regulates the management of hazardous waste from its generation to its final disposal ("cradle-to-grave").[8][12] 2-(Boc-amino)-4-(hydroxymethyl)pyridine waste must be classified and managed as a hazardous waste.
Core Disposal Protocol: A Step-by-Step Methodology
This protocol provides a self-validating system for the safe handling and disposal of this compound waste. The causality behind each step is explained to foster a deeper understanding of the safety principles involved.
Before handling the chemical or its waste, all personnel must be equipped with the following PPE to create a barrier against potential exposure.
-
Gloves: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use.[13]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles that conform to OSHA regulations (29 CFR 1910.133) are mandatory.[1]
-
Lab Coat: A standard, fully-buttoned laboratory coat protects against skin contact.[13]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or if dust formation is likely, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended to prevent respiratory tract irritation.[1][13]
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[13]
-
Solid Waste: Collect all solid this compound waste, including residual powder and contaminated materials (e.g., weighing papers, pipette tips, gloves), in a dedicated hazardous waste container for solid chemical waste.[13]
-
Liquid Waste: If the compound is in solution, collect the liquid waste in a separate, dedicated hazardous waste container for liquid chemical waste. Never dispose of solutions containing this chemical down the drain.[1][13]
-
Empty Containers: Containers that originally held the compound should be treated as hazardous waste, as they will contain residual chemical.[13]
-
Avoid Incompatibilities: Ensure that waste containers for this compound are stored separately from strong oxidizing agents and strong acids to prevent potentially violent reactions.[14][15]
Clear and accurate labeling is an essential component of safe waste management, mandated by the EPA.[16]
-
Container Selection: Use a sealable, airtight container made of a material compatible with pyridine derivatives (e.g., glass or high-density polyethylene). The container must be in good condition with no cracks or signs of deterioration.[15]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:
Laboratories are permitted to temporarily store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15][16]
-
Location: The SAA must be under the direct control of laboratory personnel.[8]
-
Container Management: Waste containers in the SAA must be kept closed at all times except when adding waste.[15]
-
Volume Limits: Once a container is full, it must be moved to the central accumulation area within three days.[15]
Final disposal of hazardous waste must be handled by trained professionals.
-
Coordination: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup of the full, properly labeled waste container.
-
Methodology: The ultimate disposal method will likely be high-temperature incineration, which is effective for pyridine-containing wastes.[12][17] This process is managed by a licensed hazardous waste disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of the chemical waste.
Emergency Procedures: Spill and Exposure Response
Accidents require immediate and correct action to mitigate harm.
-
Skin or Eye Contact:
-
Small Spill (Contained within a chemical fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[14]
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Large Spill (Outside of a chemical fume hood):
By integrating these scientifically grounded and regulation-compliant procedures into your daily laboratory operations, you build a robust culture of safety, ensuring the protection of both personnel and the environment.
References
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Standards. Retrieved from [Link]
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MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
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CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
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Fisher Scientific. (n.d.). Safety Data Sheet: tert-Butyl carbamate. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
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A Researcher's Guide to Handling 2-(Boc-amino)-4-(hydroxymethyl)pyridine: From Benchtop to Disposal
As drug development professionals, our work with novel chemical entities demands a commitment to safety that is as rigorous as our science. This guide provides essential safety and handling protocols for 2-(Boc-amino)-4-(hydroxymethyl)pyridine, a compound for which comprehensive toxicological data is still developing.[1] The principle of ALARA (As Low As Reasonably Achievable) exposure is our guiding tenet. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to make informed decisions that protect you, your colleagues, and your research.
Hazard Profile and Risk Assessment
This compound is a solid crystalline compound with a melting point of 137-138 °C.[2] While its toxicological properties have not been fully investigated, safety data sheets for structurally related pyridine derivatives and Boc-protected amines indicate several potential hazards that we must proactively mitigate.[3]
Primary Hazards:
-
Skin Irritation: Classified as a Category 2 skin irritant, direct contact can cause inflammation and discomfort.[3][4][5]
-
Serious Eye Irritation: Poses a significant risk of eye damage (Category 2/2A).[3][4]
-
Respiratory Tract Irritation: As a fine powder, it can form dust that may irritate the respiratory system upon inhalation.[3][4][6]
-
Potential Harm if Swallowed or Inhaled: Assumed to be harmful via ingestion and inhalation based on data from similar compounds.[5][6][7]
Given the incomplete hazard profile, it is prudent to treat this compound with a high degree of caution, assuming it may have unknown chronic effects.[1]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any handling, ensure engineering and administrative controls are in place.
-
Engineering Controls: All operations that involve handling the solid compound or its solutions, especially weighing and transfers, must be conducted within a certified chemical fume hood. This containment minimizes the risk of inhaling airborne dust or vapors.[6][7] Ensure that safety showers and eyewash stations are readily accessible and tested.[7]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Restrict access to authorized personnel and clearly label all containers and work areas.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the task. Never wear potentially contaminated PPE outside of the designated laboratory area.
Core PPE for All Operations
-
Body Protection: A flame-resistant laboratory coat is mandatory.[8] It should be fully buttoned to protect your torso and arms.
-
Foot Protection: Closed-toe shoes are required at all times in the laboratory. Do not wear sandals or perforated shoes.[8]
Task-Specific PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Double-gloving with powder-free nitrile gloves. Change outer glove immediately if contamination is suspected.[9] | Chemical splash goggles meeting ANSI Z87.1 standard.[8] | Not required if performed correctly within a fume hood. |
| Solution Preparation | Single pair of nitrile gloves. | Chemical splash goggles. | Not required if performed in a fume hood. |
| Reaction Work-up/Purification | Nitrile gloves. Consider thicker, chemical-resistant gloves if significant splash potential exists. | Chemical splash goggles. A face shield worn over goggles is required when handling larger volumes (>1L) or performing operations with a high splash risk.[8] | Not required if performed in a fume hood. |
| Large Spill Cleanup (>5g) | Heavy-duty, chemical-resistant outer gloves over inner nitrile gloves. | Chemical splash goggles and a full-face shield.[10] | A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates is required.[3][9] |
Donning and Doffing PPE: A Critical Procedure
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Emergency Preparedness: Spills and Exposure
Prompt and correct action during an emergency can significantly mitigate harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice.[3][4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[3]
Spill Response Protocol
The response to a spill depends on its scale. For any spill, alert colleagues in the immediate area.
Caption: Decision tree for chemical spill response.
Waste Disposal
All chemical waste must be handled in accordance with federal, state, and local regulations.[3] Never dispose of this chemical down the drain or in the regular trash.[3][6]
-
Solid Waste: Collect all waste solid, including contaminated absorbent materials from spills, in a sturdy, leak-proof container.[11]
-
Liquid Waste: Collect all solutions containing the chemical in a designated, compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: An empty container is never truly empty. The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[11] Subsequent rinses can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag, listing the full chemical name of all constituents and their approximate percentages.[11]
By integrating these protocols into your daily workflow, you build a culture of safety that is foundational to scientific excellence.
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- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Amino-4-methylpyridine.
- Sigma-Aldrich. (2021). Safety Data Sheet for 4-(Dimethylamino)pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
